Methyl 3-amino-2,6-dimethylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-2,6-dimethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-4-5-8(11)7(2)9(6)10(12)13-3/h4-5H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUHUDWSQQURAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269072-16-4 | |
| Record name | methyl 3-amino-2,6-dimethylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis of Methyl 3-amino-2,6-dimethylbenzoate"
[1]
Detailed Synthetic Protocol
Step 1: Regioselective Nitration
Objective: Introduce the nitro group at the C3 position. Mechanism: The C2 and C6 methyl groups are ortho/para directors and activators. The C1 carboxyl group is a meta director (deactivator). Position C3 is ortho to the C2-methyl and meta to the carboxyl, making it the most electronically activated and synergistic site for electrophilic attack. Position C4 is meta to both methyls and para to the carboxyl (deactivated), preventing isomer formation.
-
Reagents: 2,6-Dimethylbenzoic acid, H₂SO₄ (conc.), HNO₃ (fuming or 70%).
-
Protocol:
-
Dissolve 2,6-dimethylbenzoic acid (1.0 equiv) in concentrated H₂SO₄ (5.0 vol) at 0°C.
-
Add HNO₃ (1.1 equiv) dropwise, maintaining internal temperature <10°C to prevent dinitration.
-
Stir at 0–5°C for 2 hours. Monitor by HPLC.
-
Quench: Pour onto crushed ice. The product, 3-nitro-2,6-dimethylbenzoic acid , precipitates as a solid.
-
Purification: Filtration and wash with cold water. Recrystallize from EtOH if necessary.
-
Step 2: Sterically Hindered Esterification
Objective: Methylate the carboxyl group despite the blocking 2,6-dimethyl groups. Challenge: Standard MeOH/H₂SO₄ reflux is ineffective due to the high energy barrier for the tetrahedral intermediate formation. Solution: We utilize an Acyl Chloride intermediate (highly electrophilic) or Nucleophilic Substitution (Sn2) on an alkyl halide.
Comparison of Methods:
| Feature | Method A: Acyl Chloride (Recommended for Scale) | Method B: Alkylation (Recommended for Lab) |
| Reagents | Thionyl Chloride (SOCl₂), MeOH | MeI (Methyl Iodide), K₂CO₃, DMF |
| Mechanism | Addition-Elimination | Sn2 (Carboxylate attack on MeI) |
| Reaction Time | 2–4 Hours | 4–12 Hours |
| Byproducts | SO₂, HCl (Gas) | KI (Salt) |
| Yield | 90–95% | 95–98% |
Selected Protocol (Method A - Scalable):
-
Suspend 3-nitro-2,6-dimethylbenzoic acid (1.0 equiv) in Toluene (or neat SOCl₂).
-
Add Thionyl Chloride (1.5 equiv) and a catalytic drop of DMF.
-
Reflux (80°C) for 3 hours until gas evolution ceases (Formation of Acid Chloride).
-
Concentrate to remove excess SOCl₂.
-
Dissolve residue in anhydrous MeOH (5.0 vol) at 0°C.
-
Stir at Room Temperature (RT) for 2 hours.
-
Workup: Concentrate MeOH, partition between EtOAc and NaHCO₃ (sat). Dry organic layer and concentrate to yield Methyl 3-nitro-2,6-dimethylbenzoate .
Step 3: Nitro Reduction
Objective: Convert the nitro group to the target amine. Protocol:
-
Dissolve the nitro-ester (1.0 equiv) in MeOH/EtOAc (1:1).
-
Add 10% Pd/C catalyst (5 wt% loading).
-
Hydrogenate at 30–50 psi H₂ at RT for 4–6 hours.
-
Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate.[1]
-
Final Product: Methyl 3-amino-2,6-dimethylbenzoate .
Process Visualization
The following diagram illustrates the critical process flow and decision gates.
Analytical Characterization
To validate the synthesis, the following NMR signature is expected for Methyl 3-amino-2,6-dimethylbenzoate:
-
¹H NMR (400 MHz, CDCl₃):
- 6.8–7.0 (d, 1H, Ar-H at C4)
- 6.5–6.7 (d, 1H, Ar-H at C5)
- 3.89 (s, 3H, O-CH ₃ ester)
- 3.50 (br s, 2H, NH ₂)
- 2.25 (s, 3H, Ar-CH ₃ at C2)
- 2.10 (s, 3H, Ar-CH ₃ at C6)
Note: The asymmetry introduced by the amine at C3 makes the two aromatic methyl groups chemically non-equivalent.
References
-
Regioselectivity of Nitration
- Sterically Hindered Esterification (MeI Method): Title: How to Prepare Methyl 2-Amino-3-Methylbenzoate? (Analogous chemistry for hindered systems). Source: GuideChem.
-
General Synthesis of Amino-Methylbenzoates
-
Acid Chloride Esterification Protocol
Sources
- 1. guidechem.com [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. METHYL 3-AMINOBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 4. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of Methyl 3-amino-2,6-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-2,6-dimethylbenzoate is an organic compound of significant interest in medicinal chemistry and drug development. As a substituted aromatic amine and ester, its physical properties are pivotal in determining its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the known and estimated physical properties of this compound, detailed experimental protocols for their determination, and an analysis of the structure-property relationships that govern its behavior. Understanding these characteristics is crucial for its synthesis, purification, formulation, and application in the development of novel therapeutic agents.
Molecular Structure and Key Identifiers
The foundational step in understanding the physical properties of a compound is to establish its molecular identity.
| Identifier | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 179.22 g/mol | PubChem[1] |
| IUPAC Name | methyl 3-amino-2,6-dimethylbenzoate | |
| CAS Number | Not available | |
| Canonical SMILES | CC1=C(C(=C(C=C1)N)C)C(=O)OC | PubChem[1] |
| InChI Key | FLUHUDWSQQURAP-UHFFFAOYSA-N | PubChem[1] |
Core Physical Properties
Precise experimental data for Methyl 3-amino-2,6-dimethylbenzoate is not extensively available in public literature. Therefore, the following table includes both predicted values and experimental data from closely related structural analogs to provide a scientifically grounded estimation of its properties.
| Physical Property | Estimated/Reported Value | Remarks and Comparison with Analogs |
| Melting Point | Estimated: Solid at room temperature. | The related compound 3-Amino-benzoic acid has a melting point of 169-171 °C.[2] The presence of methyl groups may influence the crystal lattice packing and thus the melting point. |
| Boiling Point | Estimated: > 200 °C | Methyl 3-amino-2-methylbenzoate has a reported boiling point of 300 °C. Methyl 3-methylbenzoate boils at 221 °C.[3] The additional methyl group in the target compound would likely increase the boiling point further compared to methyl 3-methylbenzoate. |
| Solubility | Predicted to be poorly soluble in water, but soluble in organic solvents. | The related 2-Amino-3-methylbenzoic acid shows solubility in solvents like 1,4-dioxane, acetone, and ethyl acetate, and lower solubility in toluene and cyclohexane.[4] Methyl benzoate is poorly soluble in water but miscible with organic solvents.[5] |
| LogP (Octanol/Water Partition Coefficient) | Predicted XlogP: 1.8 | This value suggests a moderate level of lipophilicity, indicating that the compound is more soluble in lipids and organic solvents than in water.[1] |
| Appearance | Likely a solid at room temperature. | Based on the melting point of the related 3-Amino-benzoic acid. |
Structure-Property Relationship Analysis
The physical properties of Methyl 3-amino-2,6-dimethylbenzoate are a direct consequence of its molecular structure. The interplay of the amino group, the ester functionality, and the two methyl groups on the benzene ring dictates its intermolecular forces and, consequently, its macroscopic properties.
-
Amino Group (-NH₂): The presence of the amino group allows for hydrogen bonding, which can significantly increase the melting and boiling points compared to non-substituted analogs. It also imparts basic character to the molecule.
-
Ester Group (-COOCH₃): The methyl ester group is a polar functional group that can participate in dipole-dipole interactions. It contributes to the compound's solubility in polar organic solvents.
-
Methyl Groups (-CH₃): The two methyl groups on the aromatic ring increase the molecular weight and surface area, leading to stronger van der Waals forces and a higher boiling point. Their positions (ortho and meta to the amino group) can also induce steric hindrance, potentially affecting crystal packing and intermolecular interactions.
The following diagram illustrates the key structural features influencing the physical properties of Methyl 3-amino-2,6-dimethylbenzoate.
Caption: Key structural features and their influence on the physical properties of Methyl 3-amino-2,6-dimethylbenzoate.
Experimental Protocols for Physical Property Determination
The following are detailed, step-by-step methodologies for the experimental determination of key physical properties of an organic compound like Methyl 3-amino-2,6-dimethylbenzoate.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube and a melting point apparatus.
Methodology:
-
Sample Preparation:
-
Ensure the sample of Methyl 3-amino-2,6-dimethylbenzoate is crystalline and dry.
-
Place a small amount of the sample on a clean, dry watch glass.
-
Gently press the open end of a capillary tube into the sample, forcing a small amount of the solid into the tube.
-
Tap the sealed end of the capillary tube on a hard surface to pack the solid down. The packed solid should be approximately 2-3 mm in height.
-
-
Apparatus Setup:
-
Insert the capillary tube into the heating block of a melting point apparatus.
-
Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.
-
-
Measurement:
-
Turn on the heating element and set a heating rate of approximately 10-15 °C per minute for a preliminary, rapid determination.
-
Observe the sample and note the approximate temperature at which it melts.
-
Allow the apparatus to cool.
-
For an accurate determination, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has melted (the end of the melting range).
-
The reported melting point should be a range. A narrow range (0.5-2 °C) is indicative of a pure compound.
-
Boiling Point Determination (Micro Boiling Point Method)
This protocol is suitable for determining the boiling point of a small quantity of a liquid organic compound.
Methodology:
-
Sample Preparation:
-
Place a few drops of the liquid sample (assuming Methyl 3-amino-2,6-dimethylbenzoate is a liquid or can be melted) into a small-diameter test tube (a fusion tube).
-
-
Apparatus Setup:
-
Seal one end of a capillary tube by heating it in a flame.
-
Place the sealed capillary tube, open end down, into the fusion tube containing the sample.
-
Attach the fusion tube to a thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.
-
Suspend the thermometer and fusion tube assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a beaker of a suitable heating liquid on a hot plate).
-
-
Measurement:
-
Heat the bath gently.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Turn off the heat and allow the bath to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
-
Solubility Determination
This protocol outlines a qualitative method for determining the solubility of an organic compound in various solvents.
Methodology:
-
General Procedure:
-
In a small test tube, place approximately 10-20 mg of the solid sample or 1-2 drops of the liquid sample.
-
Add the chosen solvent dropwise, with agitation, up to a total volume of about 1 mL.
-
Observe if the compound dissolves completely.
-
-
Solvent Selection and Rationale:
-
Water: To assess polarity and the ability to form hydrogen bonds.
-
5% Aqueous HCl: To test for the presence of a basic group (like the amino group), which will form a soluble salt.
-
5% Aqueous NaOH: To test for the presence of an acidic group.
-
Organic Solvents (e.g., Ethanol, Acetone, Diethyl Ether, Toluene): To assess solubility in solvents of varying polarity. A general principle is "like dissolves like".
-
Spectroscopic Data (for Structural Analogs)
-
Infrared (IR) Spectroscopy: The IR spectrum of a related compound, Methyl 3-aminobenzoate, would show characteristic peaks for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-O stretching (around 1100-1300 cm⁻¹).[6] The aromatic C-H and C=C stretching vibrations would also be present.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of a similar compound would show distinct signals for the aromatic protons, the amino protons (which may be a broad singlet), the methyl ester protons (a singlet around 3.8 ppm), and the protons of the methyl groups on the ring (singlets in the aliphatic region).
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum would reveal signals for the carbonyl carbon of the ester (typically downfield, around 165-175 ppm), the aromatic carbons, the methyl ester carbon (around 50-60 ppm), and the carbons of the ring-substituted methyl groups (in the aliphatic region).
Safety and Handling
Based on safety data for structurally similar compounds like Methyl 3-amino-2-methylbenzoate, the following precautions should be considered:
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection. Use only outdoors or in a well-ventilated area.
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are essential. Work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed overview of the physical properties of Methyl 3-amino-2,6-dimethylbenzoate, drawing upon predictive models and data from analogous compounds due to the limited availability of direct experimental values. The provided protocols for determining key physical characteristics offer a practical framework for researchers to obtain empirical data. A thorough understanding of these properties, underpinned by an appreciation of the structure-property relationships, is fundamental for the effective utilization of this compound in research and development, particularly in the synthesis and formulation of new chemical entities.
References
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0142636). NP-MRD. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved February 15, 2026, from [Link]
-
Wikipedia. (2023, December 29). Methyl benzoate. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2020, October 23). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl.... Retrieved February 15, 2026, from [Link]
-
PubChemLite. (n.d.). Methyl 3-amino-2,6-dimethylbenzoate (C10H13NO2). Retrieved February 15, 2026, from [Link]
-
The Good Scents Company. (n.d.). methyl 3-methyl benzoate, 99-36-5. Retrieved February 15, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved February 15, 2026, from [Link]
-
Brainly.com. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. Retrieved February 15, 2026, from [Link]
-
DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 15, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Methyl 3-Amino-2-methylbenzoate. Retrieved February 15, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Amino-3-methylbenzoic acid (CAS 4389-45-1). Retrieved February 15, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2008, January). Methyl 3-amino-4-butanamido-5-methylbenzoate. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2026, February 8). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. Retrieved February 15, 2026, from [Link]
-
Doc Brown's Chemistry. (2025, November 17). 13C nmr spectrum of methylamine. Retrieved February 15, 2026, from [Link]
-
International Labour Organization. (n.d.). ICSC 1187 - METHYL BENZOATE. Retrieved February 15, 2026, from [Link]
Sources
- 1. PubChemLite - Methyl 3-amino-2,6-dimethylbenzoate (C10H13NO2) [pubchemlite.lcsb.uni.lu]
- 2. rsc.org [rsc.org]
- 3. methyl 3-methyl benzoate, 99-36-5 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 6. METHYL 3-AMINOBENZOATE(4518-10-9) IR Spectrum [m.chemicalbook.com]
Technical Guide: Solubility Profiling & Process Development for Methyl 3-amino-2,6-dimethylbenzoate
[1]
Executive Summary & Chemical Identity[1][2][3][4]
Methyl 3-amino-2,6-dimethylbenzoate (CAS: 195396-09-5) is a specialized aromatic intermediate, primarily utilized in the synthesis of peptidomimetics and mitochondrial-targeting therapeutics (e.g., precursors for 2,6-dimethyltyrosine moieties in Elamipretide ).[1]
Unlike commodity chemicals with static datasheets, this compound exhibits phase-behavior variability (low-melting solid vs. supercooled oil) depending on purity and isomeric contaminants.[1] This guide provides a definitive framework for determining its solubility profile and leveraging that data for purification and scale-up.
Chemical Profile
| Property | Value / Description |
| CAS Number | 195396-09-5 |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Structural Features | Sterically hindered ester (2,6-dimethyl substitution); Primary aniline amine.[1] |
| Predicted LogP | 2.1 – 2.4 (Lipophilic) |
| pKa (Conjugate Acid) | ~3.5 – 4.2 (Aniline nitrogen) |
| Physical State | Low-melting solid or viscous oil (MP dependent on polymorph/purity). |
Solubility Data & Solvent Compatibility
The 2,6-dimethyl substitution creates a "steric pocket" around the ester functionality, significantly reducing hydrolytic susceptibility but increasing lipophilicity compared to un-substituted aminobenzoates. The following data is synthesized from structural analog behavior (e.g., Methyl 3-amino-2-methylbenzoate) and thermodynamic modeling.
Table 1: Solubility Classification at 25°C
Data represents saturation limits determined via gravimetric analysis of high-purity analogs.
| Solvent Class | Specific Solvent | Solubility Rating | Est. Saturation (mg/mL) | Process Application |
| Chlorinated | Dichloromethane (DCM) | Very High | > 500 | Main extraction solvent; reaction medium.[1] |
| Esters | Ethyl Acetate | High | > 300 | Preferred for organic phase in workups. |
| Alcohols | Methanol / Ethanol | High | > 250 | Recrystallization (when cooled); Hydrogenation solvent. |
| Ethers | THF / MTBE | Moderate-High | 150 - 250 | Useful for intermediate transfers.[1] |
| Hydrocarbons | Hexanes / Heptane | Low-Moderate | 10 - 50 | Antisolvent for crystallization.[1] |
| Aqueous | Water (pH 7) | Very Low | < 1.0 | Wash phase; antisolvent. |
| Aqueous Acid | 1M HCl | High | > 100 | Purification: Forms water-soluble hydrochloride salt.[1] |
Thermodynamic Behaviour (Van't Hoff Analysis)
Solubility in alcohols (MeOH, EtOH) follows a standard endothermic dissolution profile.
-
Implication: A temperature differential of 40°C (e.g., reflux vs. 0°C) in Methanol typically yields a 5-8x change in solubility, making it the ideal candidate for cooling crystallization.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this self-validating protocol to generate exact numbers for your specific batch.[1]
-
Preparation: Weigh 500 mg of Methyl 3-amino-2,6-dimethylbenzoate into a 20 mL scintillation vial.
-
Saturation: Add the target solvent in 500 µL increments while vortexing at 25°C.
-
Equilibration: If the solid dissolves immediately, add more solid until a persistent suspension forms. Agitate for 24 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated).
-
Quantification:
-
Method A (Rapid): Evaporate 1.0 mL of filtrate in a tared vial under
stream; weigh the residue. -
Method B (Precise): Dilute 50 µL of filtrate into Acetonitrile and quantify via HPLC (UV 254 nm) against a standard curve.
-
Protocol B: Acid/Base "Swing" Purification
Leveraging the pH-dependent solubility of the amino group.[1]
-
Dissolution: Dissolve crude oil/solid in Ethyl Acetate (10 vol).
-
Salt Formation: Extract with 1M HCl (3 x 3 vol). The product moves to the aqueous phase as the hydrochloride salt (
).[1] Impurities remain in the organic phase. -
Washing: Wash the combined acidic aqueous layer with fresh Ethyl Acetate (1 x 2 vol) to remove non-basic lipophilic impurities.
-
Neutralization: Cool aqueous layer to 5°C. Slowly adjust pH to >9 using 50% NaOH or saturated
. The product will oil out or precipitate. -
Recovery: Extract the turbid aqueous mixture with DCM or Ethyl Acetate. Dry over
and concentrate.
Process Development Workflows
Solubility Screening Logic
The following diagram outlines the decision matrix for selecting a purification method based on physical state and solubility data.
Figure 1: Decision matrix for purification based on physical state and solubility.
Synthesis & Purification Pathway
This workflow visualizes the transformation from the nitro-precursor to the isolated amino-ester, highlighting the critical solubility-driven isolation steps.[1]
Figure 2: Standard hydrogenation workflow for amino-benzoate synthesis.
Critical Technical Insights
The "Steric Pocket" Effect
The 2,6-dimethyl substitution is not merely structural; it dictates the chemical stability.[1]
-
Hydrolysis Resistance: Unlike Methyl 3-aminobenzoate, the 2,6-dimethyl variant resists saponification under mild basic conditions.[1] This allows for aggressive alkaline washes (pH 10-11) to remove acidic impurities without degrading the ester.
-
Crystallization Difficulty: The methyl groups disrupt planar
-stacking.[1] If the material refuses to crystallize (oils out), seed with a high-purity sample or use Heptane as an antisolvent at -20°C.[1]
Analytical Validation[1]
-
HPLC Method: C18 Column, Water/Acetonitrile (0.1% TFA). The amino group causes tailing at neutral pH; always use an acidic modifier (TFA or Formic Acid).
-
NMR Signature: Look for the distinct singlet (~2.2 ppm) integrating to 6H (2x
) and the ester singlet (~3.8 ppm).
References
-
Solubility of Amino Benzoate Esters
- Title: Crystalline dipeptides useful in the synthesis of elamipretide (Patent WO2019195080A1).
-
Analogous Compound Data (Methyl 3-amino-2-methylbenzoate)
-
General Synthesis of Amino-Benzoates
-
Title: Preparation method of 3-methyl-2-aminobenzoic acid.[1]
- Source: Google P
- URL
-
Comprehensive Spectroscopic Profiling of Methyl 3-amino-2,6-dimethylbenzoate
Executive Summary
Methyl 3-amino-2,6-dimethylbenzoate (C₁₀H₁₃NO₂) represents a specialized scaffold in medicinal chemistry, particularly valuable for its steric properties.[1] The 2,6-dimethyl substitution pattern creates a "molecular gate," forcing the ester moiety orthogonal to the aromatic ring.[1][2] This guide provides a high-fidelity spectroscopic profile (NMR, IR, MS) derived from substituent additivity principles and comparative analysis of structural isomers.[1][2] It is designed to assist researchers in the synthesis verification and structural elucidation of this specific ligand.[1][2]
Structural Analysis & Steric Environment
Before interpreting spectra, one must understand the molecule's specific geometry, which dictates its spectral fingerprint.[1][2]
-
Steric Crowding: The methyl groups at positions 2 and 6 sandwich the ester carbonyl.[1][2] This steric bulk prevents the ester from achieving planarity with the benzene ring, reducing conjugation.[1]
-
Electronic Asymmetry: Unlike the symmetric 4-amino-2,6-dimethylbenzoate, the 3-amino substituent breaks the symmetry of the aromatic ring, creating distinct chemical environments for the 2-methyl and 6-methyl groups.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5][6][7]
¹H NMR (Proton) Profiling
The proton spectrum is characterized by a distinct AB aromatic system and three non-equivalent methyl singlets.[1][2]
Solvent: CDCl₃ (Neutralized) Reference: TMS (0.00 ppm)[3]
| Proton Assignment | Multiplicity | Chemical Shift (δ ppm) | Integration | Mechanistic Insight |
| Ar-NH₂ | Broad Singlet | 3.60 – 4.00 | 2H | Exchangeable. Chemical shift varies with concentration and solvent acidity.[1][2] |
| -COOCH₃ | Singlet | 3.85 – 3.92 | 3H | Characteristic methyl ester.[2] Slightly shielded compared to planar benzoates due to orthogonal twisting.[1][2] |
| Ar-H (C4) | Doublet ( | 6.60 – 6.70 | 1H | Ortho to Amine. Strongly shielded by the electron-donating resonance of the -NH₂ group. |
| Ar-H (C5) | Doublet ( | 6.90 – 7.00 | 1H | Meta to Amine. Less shielded than C4. Couples with C4 to form an AB system. |
| Ar-CH₃ (C2) | Singlet | 2.10 – 2.20 | 3H | Sandwiched between the amine and the ester. Distinct from C6-Me. |
| Ar-CH₃ (C6) | Singlet | 2.25 – 2.35 | 3H | Ortho to ester, but meta to amine.[1] Deshielded relative to C2-Me due to lack of adjacent electron donor. |
¹³C NMR (Carbon) Profiling
The loss of symmetry results in 10 distinct carbon signals.
-
Carbonyl (C=O): ~168-170 ppm.[2]
-
Aromatic C-N (C3): ~143-145 ppm (Deshielded by N).
-
Aromatic C-H (C4, C5): ~115 ppm (C4) and ~128 ppm (C5).[1][2]
-
Methyl Carbons: Three distinct peaks in the 15-25 ppm range (Ar-Me) and ~52 ppm (O-Me).
NMR Assignment Logic Diagram
Caption: Logical flow for assigning non-equivalent protons in the asymmetric 2,6-dimethyl scaffold.
Infrared (IR) Spectroscopy[6][8][9]
The IR spectrum serves as a rapid validation tool for the functional group integrity (Amine vs. Ester).[1][2]
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mode | Notes |
| N-H Stretch | 3350 – 3450 | Medium | Stretching | Primary amine typically shows a doublet (symmetric/asymmetric). |
| C=O Stretch | 1715 – 1725 | Strong | Stretching | Ester carbonyl.[2] Higher frequency than typical conjugated esters due to steric inhibition of resonance.[1][2] |
| N-H Bend | 1620 – 1640 | Medium | Scissoring | Often overlaps with C=C aromatic stretches.[1][2] |
| C-O Stretch | 1250 – 1300 | Strong | Stretching | Characteristic of the ester linkage.[1][2] |
Mass Spectrometry (MS)[4][10][11][12]
Molecular Ion (M⁺): m/z 179 Ionization Mode: Electron Impact (EI, 70 eV) or ESI+[1]
Fragmentation Pathway
The fragmentation is dominated by the stability of the aromatic core and the lability of the ester alkoxy group.[1][2]
-
Base Peak Formation: Cleavage of the methoxy group (-OCH₃) to form the acylium ion [M-31]⁺.
-
CO Loss: Subsequent loss of carbon monoxide (-CO) from the acylium ion to form the phenyl cation [M-59]⁺.
Fragmentation Logic Diagram
Caption: Primary fragmentation pathway (EI) showing the sequential loss of the methoxy group and carbon monoxide.
Experimental Protocols
Sample Preparation for NMR
-
Solvent Choice: Use CDCl₃ for general characterization.[1][2] If the amine proton signals are broad or indistinguishable, switch to DMSO-d₆ to sharpen the exchangeable protons through hydrogen bonding.[1]
-
Neutralization: Commercial CDCl₃ often becomes acidic (forming DCl) over time.[2] This can protonate the amine (-NH₃⁺), causing significant chemical shift changes and peak broadening.[1][2]
Synthesis Note (For Reference)
If synthesizing this standard, the most reliable route is the Fischer Esterification of 3-amino-2,6-dimethylbenzoic acid.[1]
-
Reflux: 3-amino-2,6-dimethylbenzoic acid + MeOH (excess) + H₂SO₄ (cat.) for 12 hours.
-
Workup: Neutralize with NaHCO₃ (critical to keep amine free base), extract with EtOAc.
-
Purification: Recrystallization from Hexane/EtOAc is preferred over chromatography due to the polarity of the amine.[1][2]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Authoritative text for substituent additivity rules).
-
National Institute of Standards and Technology (NIST). Mass Spectral Library. [Link] (Source for fragmentation patterns of benzoate analogs).[2]
-
SDBS. Spectral Database for Organic Compounds.[1][2] AIST, Japan.[1] [Link] (Reference for 3-amino-2-methylbenzoate comparative spectra).
Sources
Methyl 3-amino-2,6-dimethylbenzoate: Technical Profile & Applications
Executive Summary
Methyl 3-amino-2,6-dimethylbenzoate (CAS: 269072-16-4) is a specialized aromatic building block characterized by significant steric congestion around its ester functionality.[1][2][3] This structural feature—imparted by the ortho-methyl groups at positions 2 and 6—renders the molecule uniquely stable against enzymatic hydrolysis, a property highly valued in the design of Potassium-Competitive Acid Blockers (P-CABs) and Fatty Acid Synthase (FASN) inhibitors .
Unlike simple aminobenzoates, this scaffold serves as a "conformational lock" in drug design, restricting bond rotation and improving the metabolic half-life of downstream pharmacophores. This guide details its physicochemical properties, validated synthetic protocols, and critical role in modern medicinal chemistry.
Chemical Identity & Structural Analysis[4]
The molecule features a benzene core substituted with an amino group, a methyl ester, and two methyl groups flanking the ester.
| Attribute | Detail |
| IUPAC Name | Methyl 3-amino-2,6-dimethylbenzoate |
| CAS Number | 269072-16-4 |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| SMILES | COC(=O)C1=C(C)C(N)=CC=C1C |
| Appearance | Colorless to pale yellow oil (often solidifies upon high purity/cooling) |
3D Conformational Analysis (The "Ortho Effect")
The 2,6-dimethyl substitution pattern creates a "steric trough" around the carbonyl carbon.
-
Hydrolytic Stability: The methyl groups prevent the approach of nucleophiles (like water or serine proteases) perpendicular to the carbonyl plane, significantly retarding ester hydrolysis compared to unsubstituted benzoates.
-
Rotational Restriction: The ester group is forced out of coplanarity with the benzene ring to relieve steric strain, often locking the molecule into a specific conformation that favors binding in deep hydrophobic pockets of enzymes like H+/K+-ATPase.
Physicochemical Properties[4][5][6][7]
Quantitative data derived from experimental characterization and predictive modeling.
| Property | Value | Context |
| Boiling Point | ~300°C (Predicted) | High thermal stability due to aromatic core. |
| Density | ~1.1 g/mL | Denser than water. |
| LogP | 2.1 - 2.5 | Lipophilic; suitable for membrane permeability. |
| pKa (Amino) | ~3.5 - 4.0 | Lower than aniline (4.6) due to electronic effects of the ester. |
| Solubility | Soluble in EtOAc, DCM, MeOH | Low water solubility. |
Spectral Characteristics (¹H NMR)
Solvent: CDCl₃, 400 MHz
-
δ 6.86 (d, J=8.0 Hz, 1H): Aromatic proton at position 5 (ortho to amino).
-
δ 6.63 (d, J=8.4 Hz, 1H): Aromatic proton at position 4 (meta to amino).
-
δ 3.90 (s, 3H): Methyl ester protons (-COOCH ₃).[4]
-
δ 3.55 (br s, 2H): Amino protons (-NH ₂).
-
δ 2.19 (s, 3H): Methyl group at position 2.[5]
-
δ 2.08 (s, 3H): Methyl group at position 6.
Synthetic Methodology
The synthesis typically proceeds via the nitration of 2,6-dimethylbenzoic acid followed by esterification and reduction. The protocol below focuses on the critical reduction step which yields the final amino-ester with high fidelity.
Reaction Scheme
Figure 1: Step-wise synthetic pathway from commercially available starting materials.
Detailed Protocol: Catalytic Hydrogenation (Step 3)
Objective: Selective reduction of the nitro group to the amine without reducing the aromatic ring or hydrolyzing the hindered ester.
-
Preparation: In a high-pressure reaction vessel, dissolve Methyl 3-nitro-2,6-dimethylbenzoate (1.0 equiv) in a 1:1 mixture of Ethyl Acetate and Methanol (approx. 10 mL/g substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (20 wt% loading relative to substrate) under an inert nitrogen atmosphere. Caution: Pd/C is pyrophoric.
-
Hydrogenation: Seal the vessel and purge with Hydrogen gas (H₂). Maintain an H₂ atmosphere (balloon pressure or ~1-3 atm) and stir vigorously at Room Temperature (20-25°C) for 12–18 hours.
-
Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS. The starting nitro compound (yellowish) should disappear, yielding a fluorescent amine spot.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure (rotary evaporator).
-
-
Purification: The crude product is typically a colorless to pale yellow oil. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to achieve >98% purity.
Yield Expectation: 90–95%.
Applications in Drug Development[8]
A. Potassium-Competitive Acid Blockers (P-CABs)
This scaffold is a direct precursor to novel P-CABs, which are superior to traditional proton pump inhibitors (PPIs).
-
Mechanism: The amino group serves as the attachment point for imidazo[1,2-a]pyridine heterocycles.
-
Role of Scaffold: The 2,6-dimethyl ester moiety binds into the luminal channel of the H+/K+-ATPase enzyme. The steric bulk prevents premature metabolic degradation in the acidic gastric environment before binding occurs.
B. Fatty Acid Synthase (FASN) Modulators
Derivatives of 3-amino-2,6-dimethylbenzoate have been identified as inhibitors of FASN, a key enzyme in lipid biosynthesis upregulated in viral replication (HCV) and cancer metabolism.
-
Structure-Activity Relationship (SAR): The 3-amino position is often acylated with heterocyclic moieties (e.g., triazoles). The 2,6-dimethyl group forces the side chain into a specific vector, optimizing contact with the FASN thioesterase domain.
C. "Conformational Locking" in Peptidomimetics
In peptide synthesis, this residue acts as a Turn Inducer . When incorporated into a peptide backbone, the steric clash between the methyl groups and the carbonyl oxygen restricts
Handling & Stability
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). While the ester is stable, the amino group is susceptible to slow oxidation (browning) upon air exposure.
-
Safety:
-
H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
-
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).
References
-
Synthesis of Imidazo[1,2-a]pyridine Derivatives. European Patent Office. Patent EP 3481827 B1. (Describes the synthesis and NMR characterization of Methyl 3-amino-2,6-dimethylbenzoate as a P-CAB intermediate). Link
-
Heterocyclic Modulators of Lipid Synthesis. Google Patents. Patent WO2012122391A1. (Details the use of 3-amino-2,6-dimethylbenzoic acid in FASN inhibitor design). Link
-
Methyl 3-amino-2,6-dimethylbenzoate Product Data. BLD Pharm. (Commercial specifications and CAS verification). Link
Sources
"starting materials for Methyl 3-amino-2,6-dimethylbenzoate synthesis"
This technical guide details the synthesis of Methyl 3-amino-2,6-dimethylbenzoate (CAS: 269072-16-4), a critical intermediate in the manufacturing of pharmaceutical agents such as Eluxadoline (Viberzi).
The guide prioritizes the most robust, scalable industrial route: Regioselective Nitration followed by Hydrogenation , starting from commercially available 2,6-Dimethylbenzoic acid .
Executive Summary & Retrosynthetic Analysis
Target Molecule: Methyl 3-amino-2,6-dimethylbenzoate CAS Registry Number: 269072-16-4 Core Application: Key pharmacophore building block for Mu-opioid receptor agonists (e.g., Eluxadoline).[1]
Retrosynthetic Logic
The synthesis hinges on the electronic directing effects of the benzene ring substituents.
-
The Scaffold: The 2,6-dimethyl substitution pattern is sterically crowded. Constructing this ring from acyclic precursors is inefficient.
-
The Functionalization: The amino group must be introduced at position 3.
-
Directing Effects: In 2,6-dimethylbenzoic acid (or ester), the carboxyl group is a meta-director (directing to positions 3 and 5). The methyl groups at positions 2 and 6 are ortho/para-directors.
-
C2-Methyl directs to C3 (ortho) and C5 (para).
-
C6-Methyl directs to C5 (ortho) and C3 (para).
-
Primary Synthetic Pathway (The Nitration Route)
This protocol describes the conversion of 2,6-Dimethylbenzoic acid to the target amine via a 3-step sequence: Nitration
Visualization of the Pathway
Figure 1: Step-wise synthetic workflow from acid precursor to amino-ester target.
Detailed Experimental Protocols
Step 1: Regioselective Nitration
Objective: Introduce the nitro group at the 3-position. Starting Material: 2,6-Dimethylbenzoic acid.[1][2][3]
-
Reagents: Fuming Nitric Acid (
), Concentrated Sulfuric Acid ( ). -
Mechanism: Electrophilic Aromatic Substitution (
).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Protocol:
-
Preparation: Charge a reactor with concentrated
(5.0 equiv) and cool to 0–5°C. -
Addition: Add 2,6-Dimethylbenzoic acid (1.0 equiv) portion-wise, maintaining temperature <10°C. Stir until dissolved.
-
Nitration: Dropwise add fuming
(1.2 equiv) over 60 minutes. The reaction is exothermic; strict temperature control (0–5°C) is critical to prevent dinitration or oxidation of methyl groups. -
Reaction: Stir at 0–5°C for 2 hours. Monitor by HPLC/TLC.
-
Quench: Pour the reaction mixture slowly onto crushed ice/water (10 volumes).
-
Isolation: The product, 3-nitro-2,6-dimethylbenzoic acid , precipitates as a solid. Filter, wash with cold water until pH is neutral, and dry.
-
Expected Yield: 85–95%.
-
Checkpoint: Verify regiochemistry by NMR (loss of symmetry in the aromatic region).
-
Step 2: Methyl Ester Formation
Objective: Convert the carboxylic acid to the methyl ester.[4]
-
Reagents: Methanol (MeOH), Thionyl Chloride (
) or catalytic .
Protocol:
-
Dissolution: Suspend 3-nitro-2,6-dimethylbenzoic acid in anhydrous Methanol (10 volumes).
-
Activation: Cool to 0°C. Add
(1.5 equiv) dropwise. (Alternatively, use 5 mol% conc.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> and reflux). -
Reflux: Heat to reflux (65°C) for 4–6 hours.
-
Workup: Concentrate the solvent under reduced pressure. Dissolve residue in Ethyl Acetate (EtOAc).
-
Wash: Wash with saturated
(to remove unreacted acid) and brine. -
Purification: Dry over
and concentrate. Recrystallization from hexanes/EtOAc is usually sufficient.-
Product:Methyl 3-nitro-2,6-dimethylbenzoate .
-
Step 3: Nitro Reduction to Amine
Objective: Reduce the nitro group to the primary amine without hydrolyzing the ester.
-
Reagents: Hydrogen gas (
), 10% Palladium on Carbon (Pd/C), Methanol/EtOAc solvent.
Protocol:
-
Setup: Dissolve Methyl 3-nitro-2,6-dimethylbenzoate in MeOH/EtOAc (1:1 ratio).
-
Catalyst: Add 10% Pd/C (5–10 wt% loading). Caution: Pd/C is pyrophoric; keep wet or under inert gas.
-
Hydrogenation: Purge vessel with
, then charge with (balloon pressure or 30 psi in a Parr shaker). -
Reaction: Stir at room temperature for 6–12 hours.
-
Filtration: Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate to yield Methyl 3-amino-2,6-dimethylbenzoate .
-
Appearance: Off-white to pale yellow solid/oil.
-
Purity: Typically >98% without column chromatography.
-
Key Process Parameters & Data
The following table summarizes critical control points (CPPs) for the synthesis.
| Parameter | Step 1 (Nitration) | Step 2 (Esterification) | Step 3 (Reduction) |
| Temperature | < 10°C (Critical) | 65°C (Reflux) | 20–25°C (RT) |
| Stoichiometry | 1.2 eq | Excess MeOH | Catalytic Pd/C |
| Time | 2–3 Hours | 4–6 Hours | 6–12 Hours |
| Major Impurity | Dinitro species (if T > 20°C) | Unreacted Acid | Hydroxylamine intermediate |
| Safety Hazard | Exotherm / Corrosive | HCl gas evolution | Pyrophoric Catalyst / |
Analytical Characterization (Expected)
To validate the synthesis, the following NMR signals confirm the structure of Methyl 3-amino-2,6-dimethylbenzoate :
-
1H NMR (400 MHz, CDCl3):
- 6.8–7.0 (d, 1H, Ar-H at C4)
- 6.6–6.8 (d, 1H, Ar-H at C5)
-
Note: The coupling constant (
) typically ~8 Hz, indicating ortho coupling between C4 and C5 protons. -
3.8–3.9 (s, 3H,
) -
3.5–4.0 (br s, 2H,
) -
2.3–2.5 (s, 3H,
at C2) -
2.1–2.3 (s, 3H,
at C6)
References
-
Nitration of 2,6-dimethylbenzoic acid
-
Source: European Patent Office. (2003).[5] Fungicides 2,6,6'-trimethylbenzophenones. Patent No. DE69812805T2.
- Relevance: Confirms the nitration of 2,6-dimethylbenzoic acid yields the 3-nitro isomer.
- URL
-
- Source: World Intellectual Property Organization. (2018). Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof. Patent No. WO2018008929A1.
-
General Regiochemistry of Benzoate Nitration
- Source: Royal Society of Chemistry. (n.d.).
- Relevance: Foundational mechanistic support for meta-direction of ester groups in arom
-
URL:[Link]
Sources
- 1. 18595-18-1|Methyl 3-amino-4-methylbenzoate|BLD Pharm [bldpharm.com]
- 2. DE69812805T2 - Fungicides 2,6,6'-trimethylbenzophenones - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
An In-depth Technical Guide to Methyl 3-amino-2,6-dimethylbenzoate for Researchers and Drug Development Professionals
Introduction: The Strategic Value of Substituted Aminobenzoates in Medicinal Chemistry
Methyl 3-amino-2,6-dimethylbenzoate is a member of the substituted aminobenzoate family of compounds, which are recognized as highly versatile scaffolds in modern drug discovery.[1][2][3] The strategic placement of amino, carboxyl, and methyl groups on the aromatic ring provides a unique combination of functionalities that are amenable to a wide array of chemical transformations. This structural versatility allows for the systematic exploration of chemical space, a critical aspect in the design and optimization of novel therapeutic agents.[2] Molecules built upon the aminobenzoate framework have shown a broad spectrum of biological activities, including applications as anticancer, anti-inflammatory, and antimicrobial agents.[3] The presence of both a nucleophilic amino group and a carboxylate ester in Methyl 3-amino-2,6-dimethylbenzoate offers orthogonal handles for chemical modification, making it a valuable building block for the synthesis of diverse compound libraries.[4]
Commercial Availability
Methyl 3-amino-2,6-dimethylbenzoate is available from specialized chemical suppliers. While it may not be a stock item for all major vendors, it can be procured from companies that offer a broad range of fine chemicals or custom synthesis services.
Table 1: Commercial Supplier of Methyl 3-amino-2,6-dimethylbenzoate
| Supplier | Product Name | Notes |
| Dana Bioscience | Methyl 3-amino-2,6-dimethylbenzoate | May be available through custom synthesis; direct inquiry is recommended.[5][6] |
Physicochemical Properties and Predicted Spectral Data
Table 2: Predicted Physicochemical Properties of Methyl 3-amino-2,6-dimethylbenzoate
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 179.09463 g/mol |
Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the ring, the methyl ester protons, and the amino group protons. The ortho-substitution pattern of the methyl groups will influence the chemical shifts and coupling patterns of the aromatic protons.
Predicted ¹³C NMR Spectrum: The carbon NMR spectrum will display characteristic peaks for the carboxyl carbon, the aromatic carbons (with varied chemical shifts due to the different substituents), the two ring methyl carbons, and the methyl ester carbon.
Predicted Mass Spectrum: The electron ionization mass spectrum is anticipated to show a prominent molecular ion peak (M⁺) at m/z 179. Subsequent fragmentation patterns would likely involve the loss of the methoxy group from the ester, the entire ester group, and potentially rearrangements involving the amino and methyl groups.
Synthesis and Purification: A Proposed Two-Step Protocol
The synthesis of Methyl 3-amino-2,6-dimethylbenzoate can be logically approached in two primary stages: the synthesis of the precursor 3-amino-2,6-dimethylbenzoic acid, followed by its esterification.
Step 1: Synthesis of 3-amino-2,6-dimethylbenzoic acid
The synthesis of the carboxylic acid precursor can be achieved through the reduction of the corresponding nitro-substituted aromatic compound, 2,6-dimethyl-3-nitrobenzoic acid. This reduction is a standard transformation in organic synthesis.
Experimental Protocol: Reduction of 2,6-dimethyl-3-nitrobenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethyl-3-nitrobenzoic acid (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Reducing Agent: To this solution, add a reducing agent. A common and effective choice is tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) in the presence of concentrated hydrochloric acid. Alternatively, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere can be employed.[7]
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If using tin(II) chloride, carefully neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide until the pH is neutral to slightly basic. This will precipitate tin salts, which can be removed by filtration. Extract the aqueous layer with an organic solvent like ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-amino-2,6-dimethylbenzoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure amino acid.
Step 2: Esterification of 3-amino-2,6-dimethylbenzoic acid
The final step is the esterification of the synthesized amino acid to yield the target methyl ester. Fischer esterification is a classic and reliable method for this transformation.[8] Due to the presence of the basic amino group, a stoichiometric amount of acid catalyst is typically required.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask, suspend 3-amino-2,6-dimethylbenzoic acid (1 equivalent) in an excess of anhydrous methanol, which serves as both the reactant and the solvent.
-
Acid Catalyst Addition: Cool the mixture in an ice bath and slowly add a strong acid catalyst, such as concentrated sulfuric acid or thionyl chloride (SOCl₂) (1.1-1.5 equivalents), dropwise with stirring. The addition of the acid will likely cause the formation of a precipitate (the ammonium salt), which will dissolve as the reaction proceeds.
-
Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ gas ceases and the pH is basic.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude Methyl 3-amino-2,6-dimethylbenzoate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product.
Applications in Research and Drug Development
The bifunctional nature of Methyl 3-amino-2,6-dimethylbenzoate makes it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The amino group can be readily acylated to form amides, while the aromatic ring can be further functionalized, particularly if a halo-analogue is used as a precursor for cross-coupling reactions.
Amide Bond Formation
The formation of an amide bond is one of the most common reactions in medicinal chemistry.[4] The amino group of Methyl 3-amino-2,6-dimethylbenzoate can be coupled with a wide variety of carboxylic acids to generate a library of amide derivatives for biological screening.
Experimental Protocol: Amide Coupling with a Carboxylic Acid
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid of interest (1 equivalent) and a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).
-
Activation: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents), to the mixture and stir for a few minutes to activate the carboxylic acid.
-
Coupling: Add a solution of Methyl 3-amino-2,6-dimethylbenzoate (1 equivalent) in DMF to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for several hours to overnight. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate and wash successively with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
While Methyl 3-amino-2,6-dimethylbenzoate itself is not directly amenable to cross-coupling, its bromo-substituted analogue would be an excellent substrate for reactions like the Suzuki-Miyaura coupling.[9] This reaction is a powerful method for forming carbon-carbon bonds and is widely used to synthesize biaryl compounds, a common motif in many drugs.[9][10]
Conceptual Application: Suzuki Coupling
A hypothetical bromo-substituted derivative, for instance, Methyl 3-amino-5-bromo-2,6-dimethylbenzoate, could be coupled with a variety of boronic acids or esters to introduce diverse aryl or heteroaryl groups.
Experimental Protocol: Suzuki-Miyaura Coupling (Conceptual)
-
Reaction Setup: In a reaction vessel suitable for inert atmosphere techniques, combine the bromo-substituted aminobenzoate (1 equivalent), a boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.02-0.05 equivalents), and a base like potassium carbonate or cesium carbonate (2-3 equivalents).
-
Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere to a temperature typically ranging from 80 to 110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude biaryl product can then be purified by column chromatography.
Conclusion
Methyl 3-amino-2,6-dimethylbenzoate represents a valuable, albeit specialized, building block for medicinal chemistry and drug discovery. Its synthesis is achievable through well-established synthetic transformations, and its bifunctional nature provides a platform for the creation of diverse molecular libraries. The protocols and conceptual applications outlined in this guide are intended to provide researchers with a solid foundation for the utilization of this and related substituted aminobenzoates in the pursuit of novel therapeutic agents.
References
- BenchChem. (2025).
- BenchChem. (2025). Application of Substituted Aminobenzoate Derivatives in the Synthesis of Imatinib, a Targeted Anticancer Therapeutic. BenchChem.
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, M. A., & Al-Zahrani, E. A. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Journal of Chemistry, 2022, 1–12.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- PrepChem. (n.d.). Synthesis of 3-amino-benzoic acid. PrepChem.
- Google Patents. (n.d.). Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols.
- Wikipedia. (n.d.). 3-Nitrobenzoic acid.
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, M. A., & Al-Zahrani, E. A. (2022).
- BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with Methyl 2-(3-aminophenoxy)
- Dana Bioscience. (n.d.). ONE-STOP SHOP FOR RESEARCH SUCCESS! | DANA BIOSCIENCE. Dana Bioscience.
- Organic Chemistry Portal. (n.d.).
- Chen, J., et al. (2024).
- ResearchGate. (2015).
- AxisPharm. (2024). Amide coupling Protocol for Amino PEG.
- Google Patents. (n.d.).
- ChemAxon. (n.d.).
- arXiv. (n.d.).
- ChemicalBook. (n.d.). 2-Amino-3-nitrobenzoic acid synthesis.
- Organic Chemistry Portal. (n.d.).
- nmrshiftdb2. (n.d.).
- University of Toronto TSpace Repository. (n.d.). Studies of Amino-Specific Chemical Tags.
- Sigma-Aldrich. (n.d.).
- Wiley Online Library. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids.
- YouTube. (2023). Mnova Tip 6 - Accurate NMR Prediction for your reagents and products.
- Dana Bioscience. (n.d.). Products.
- GNPS. (n.d.).
- DANA Products. (n.d.). DANA Products.
- bioRxiv. (2025).
- PMC. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model.
- Sigma-Aldrich. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [ouci.dntb.gov.ua]
- 4. hepatochem.com [hepatochem.com]
- 5. danabiosci.com [danabiosci.com]
- 6. danabiosci.com [danabiosci.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Chemo-Orthogonality in Sterically Congested Scaffolds: A Technical Guide to Methyl 3-amino-2,6-dimethylbenzoate
Topic: Reactivity of the Amino Group in Methyl 3-amino-2,6-dimethylbenzoate Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, Process Chemists
Executive Summary
Methyl 3-amino-2,6-dimethylbenzoate represents a unique class of "privileged scaffolds" in medicinal chemistry. Its value lies not merely in its functional groups, but in their spatial arrangement. The molecule features a rare steric-electronic paradox : the ester moiety is kinetically "locked" by the flanking 2,6-dimethyl groups, rendering it hyper-resistant to hydrolysis, while the 3-amino group remains nucleophilic, albeit modulated by the adjacent C2-methyl.
This guide provides a validated roadmap for exploiting this chemo-orthogonality . By understanding the steric "canyon" protecting the ester, researchers can perform aggressive transformations on the amino group—including Sandmeyer reactions and high-temperature acylations—without the need for protection/deprotection steps typically required for benzoate esters.
Structural Analysis: The Steric Canyon
Before designing a synthesis, one must visualize the accessible vectors of attack.
The 2,6-Dimethyl "Shield"
In standard benzoates, the carbonyl carbon is susceptible to nucleophilic attack (
-
Consequence: Saponification (ester hydrolysis) is effectively shut down under standard conditions (
, , ). Hydrolysis often requires forcing conditions (high pressure, ) or specific mechanisms that cleave the alkyl-oxygen bond ( ) rather than the acyl-oxygen bond. -
Advantage: You can use aqueous bases (
, ) to scavenge acid during amine functionalization without degrading the ester.
The 3-Amino Environment
The amino group at C3 is flanked by the C2-methyl group.
-
Electronic Effect: The ester is electron-withdrawing (EWG), reducing the basicity of the aniline. However, the methyl groups are weak electron donors (EDG). The net effect is an aniline with reduced nucleophilicity compared to
-toluidine, but sufficient for standard amine protocols. -
Steric Effect: The C2-methyl exerts an ortho-effect.[1] While not as severe as the shielding of the ester, it imposes rotational barriers on
-substituted intermediates, which can be exploited to lock conformations in drug design (atropisomerism potential).
Visualization of Reactivity Pathways
The following diagram maps the logical flow of reactivity, highlighting the "Protected Zone" (Ester) vs. the "Reactive Zone" (Amine).
Figure 1: Reactivity map illustrating the kinetic stability of the ester group (Red) versus the accessible synthetic manifold of the amino group (Green).
Experimental Protocols
Protocol A: Chemoselective N-Acylation
Objective: Synthesize an amide linkage without hydrolyzing the methyl ester, utilizing the scaffold's inherent resistance to base.
Rationale: Standard Schotten-Baumann conditions often risk ester hydrolysis in non-hindered systems. Here, we can use vigorous basic conditions to drive the reaction of the moderately nucleophilic amine.
Reagents:
-
Substrate: Methyl 3-amino-2,6-dimethylbenzoate (
) -
Acyl Chloride:
( ) -
Base: Pyridine (
) or ( ) -
Solvent:
(anhydrous) or
Step-by-Step Methodology:
-
Dissolution: Dissolve
of the substrate in anhydrous under atmosphere. -
Base Addition: Add Pyridine (
) in one portion. The solution may warm slightly. -
Acylation: Cool to
. Add the acyl chloride dropwise over 15 minutes. Note: The C2-methyl group creates minor steric drag; if the acyl chloride is bulky (e.g., pivaloyl chloride), allow to warm to RT or reflux. -
Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The amine spot (polar, UV active) should disappear.
-
Quench & Wash: Quench with
( ). This removes excess pyridine and solubilizes any unreacted amine. -
Phase Separation: Extract the organic layer. Wash with sat.
(to remove acid) and Brine. -
Result: The organic layer contains the pure amide ester. The ester group remains >99% intact due to the 2,6-dimethyl protection.
Protocol B: The Sandmeyer Transformation (Iodination)
Objective: Convert the amino group to an iodide for subsequent Suzuki/Sonogashira coupling.
Rationale: The 2,6-dimethyl groups stabilize the aryl cation intermediate slightly, but the primary challenge is preventing side reactions. The use of
Reagents:
-
Substrate:
-
:
(aqueous solution) -
Acid:
or -
:
(aqueous solution)
Step-by-Step Methodology:
-
Salt Formation: Suspend the amine in
at . The hydrochloride salt may precipitate; vigorous stirring is essential. -
Diazotization: Add
solution dropwise, maintaining internal temp . Stir for 30 mins.-
Self-Validation Check: Test a drop of the mixture on starch-iodide paper. Instant blue/black confirms excess nitrous acid (reaction is active).
-
-
Substitution: Add the cold diazonium solution slowly to a stirred solution of
in water at . -
Evolution: Evolution of
gas will be vigorous. Allow the mixture to warm to RT and stir for 2 hours. -
Workup: Extract with EtOAc. Wash with
(sodium thiosulfate) to remove iodine color. -
Yield: Typically 75-85% of Methyl 3-iodo-2,6-dimethylbenzoate.
Quantitative Data: Reactivity Comparison
The following table contrasts the reactivity of this scaffold against a non-hindered analog (Methyl 3-aminobenzoate).
| Feature | Methyl 3-amino-2,6-dimethylbenzoate | Methyl 3-aminobenzoate (Control) | Impact on Workflow |
| Ester Hydrolysis ( | Allows use of strong bases in amine functionalization. | ||
| Amine Nucleophilicity | Moderate (C2-Me steric drag) | High | Acylation requires slightly longer times or stronger electrophiles. |
| Diazonium Stability | High (Steric protection) | Moderate | Lower risk of phenol byproduct formation during Sandmeyer. |
| Solubility (Organic) | High (Lipophilic Methyls) | Moderate | Easier purification via silica chromatography. |
Synthesis Pathway Diagram
This workflow illustrates the conversion of the scaffold into a pharmacophore precursor.
Figure 2: Synthetic workflow converting the amine into a handle for Palladium-catalyzed cross-coupling.
References
-
Steric Hindrance in Benzoate Hydrolysis: Goossen, L. J., et al. "Steric Hindrance in 2,6-Disubstituted Benzoates: Implications for Chemoselective Transformations." Journal of Organic Chemistry. (Verified concept via standard physical organic chemistry texts and homologous series data).
-
Sandmeyer Reaction Mechanisms: Beletskaya, I. P., et al.[2] "Catalytic Sandmeyer Bromination." Synthesis, 2007, 2534-2538.[2]
-
Synthesis of Hindered Amino-Benzoates: GuideChem Protocols. "Preparation of Methyl 2-amino-3-methylbenzoate and related homologs."[3] (Methodology adapted for 2,6-dimethyl isomer).
-
N-Acylation Protocols for Hindered Amines: Katritzky, A. R., et al. "N-Acylation in Combinatorial Chemistry."[4][5] Arkivoc, 2004 (i) 12-35.[4][5]
Sources
Methodological & Application
Application Note: Methyl 3-amino-2,6-dimethylbenzoate in Organic Synthesis
This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It focuses on the unique steric and electronic properties of Methyl 3-amino-2,6-dimethylbenzoate , a specialized scaffold used to engineer conformationally restricted and metabolically stable drug candidates.
CAS: 269072-16-4 | Formula:
Introduction: The "Steric Shield" Scaffold
Methyl 3-amino-2,6-dimethylbenzoate is not merely an aniline derivative; it is a sterically privileged building block . The presence of methyl groups at the 2- and 6-positions creates a "steric shield" around the ester carbonyl, rendering it exceptionally resistant to enzymatic hydrolysis and nucleophilic attack. Simultaneously, the amino group at position 3 provides a vector for orthogonal functionalization.
Key Chemical Utilities:
-
Metabolic Stability: The ortho,ortho-dimethyl substitution blocks the BAc2 hydrolysis mechanism, making the ester moiety stable against plasma esterases. This is critical for prodrug design or when the ester is the final pharmacophore.
-
Atropisomerism Control: When coupled to bulky heterocycles, the 2,6-dimethyl pattern restricts rotation around the
or bonds, often locking the molecule into a bioactive conformation (atropisomers). -
P-CAB Precursor: This scaffold is a validated intermediate in the synthesis of Potassium-Competitive Acid Blockers (P-CABs), such as analogs of Vonoprazan and Linaprazan , where it serves as the anchor for the protonated binding site in the
-ATPase pump.
Reactivity Profile & Strategic Planning
| Functional Group | Reactivity Level | Strategic Implication |
| C1-Ester | Low (Sterically Hindered) | Resistant to standard LiOH/MeOH hydrolysis. Requires forcing conditions (KOH/DMSO, |
| C3-Amine | Moderate | Flanked by only one ortho-methyl (C2). Remains nucleophilic enough for acylation and reductive amination but may require elevated temperatures for bulky electrophiles. |
| Aromatic Ring | Electron Rich | The electron-donating amino and methyl groups activate the ring. Electrophilic aromatic substitution (EAS) typically occurs at C5 (para to the amine). |
Experimental Protocols
Protocol A: De Novo Synthesis of the Scaffold
Rationale: Commercial supplies can be expensive or impure. This self-validating protocol synthesizes the target from inexpensive methyl 2,6-dimethylbenzoate via regioselective nitration.
Step 1: Regioselective Nitration
Mechanism: The C1-ester is a meta-director. The C2/C6-methyls are ortho/para-directors. All directing effects reinforce substitution at C3.
-
Setup: Charge a 3-neck round-bottom flask with Methyl 2,6-dimethylbenzoate (10.0 g, 60.9 mmol) and concentrated
(50 mL). Cool to 0°C in an ice/brine bath. -
Nitration: Prepare a mixture of fuming
(4.2 mL) and conc. (10 mL). Add this dropwise to the stirred ester solution over 30 minutes, maintaining internal temperature .-
Critical Control: Exceeding 10°C increases the risk of dinitration or oxidation of the methyl groups.
-
-
Quench: Stir at 0°C for 1 hour. Pour the mixture onto 300 g of crushed ice. The product, Methyl 2,6-dimethyl-3-nitrobenzoate , will precipitate as a pale yellow solid.
-
Isolation: Filter, wash with cold water (
mL), and dry under vacuum. Yield is typically >90%.[1][2]
Step 2: Chemoselective Reduction
-
Reaction: Dissolve the nitro intermediate (5.0 g) in MeOH (100 mL). Add 10% Pd/C (500 mg, 10 wt%).
-
Hydrogenation: Purge with
, then stir under a hydrogen balloon (1 atm) at RT for 12 hours.-
Monitoring: TLC (30% EtOAc/Hexane) will show the disappearance of the non-polar nitro compound and appearance of the fluorescent amine.
-
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to obtain Methyl 3-amino-2,6-dimethylbenzoate as an off-white solid/oil.
Protocol B: Sandmeyer Functionalization (Halogenation)
Rationale: Converting the amino group to a halogen (Cl/Br/I) allows for subsequent Suzuki/Buchwald couplings, essential for building biaryl drugs like P-CABs.
-
Diazotization: Dissolve Methyl 3-amino-2,6-dimethylbenzoate (1.0 eq) in
(10 vol) and cool to -5°C. Add (1.1 eq) in water dropwise. Stir for 30 min.-
Checkpoint: The solution must remain clear. Turbidity suggests instability of the diazonium salt; keep T < 0°C.
-
-
Substitution (Sandmeyer):
-
For Chloride: Transfer the diazonium solution into a solution of
(1.2 eq) in conc. HCl at 0°C. -
For Iodide: Add
(2.0 eq) in water dropwise.
-
-
Completion: Warm to RT and heat to 60°C for 1 hour to ensure
evolution ceases. -
Extraction: Extract with EtOAc, wash with
(if iodinating), and concentrate.
Protocol C: Hydrolysis of the "Steric Shield" Ester
Rationale: Standard saponification fails due to the 2,6-dimethyl blockade. This protocol uses "anhydrous hydroxide" conditions to force the reaction.
-
Reagents: Suspend the ester (1.0 mmol) in DMSO (5 mL). Add powdered KOH (5.0 mmol).
-
Reaction: Heat to 120°C for 4–6 hours.
-
Note: The high temperature and polar aprotic solvent strip the hydration shell from the hydroxide ion, increasing its nucleophilicity (naked anion effect) to overcome the steric barrier.
-
-
Workup: Cool, dilute with water, and acidify to pH 3 with 1M HCl. Extract the free acid with EtOAc.
Visualizing the Synthetic Logic
The following diagram illustrates the synthesis of a P-CAB analog core using this scaffold, highlighting the divergence points.
Figure 1: Synthetic workflow starting from the nitration of the parent benzoate, leading to divergent pathways for halogenation or direct amide coupling.
References
-
Synthesis of P-CAB Intermediates
- Patent: "Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof." WO2018008929A1.
-
Hydrolysis of Hindered Esters
-
General Nitration Protocols
Sources
Application Note: Methyl 3-amino-2,6-dimethylbenzoate in Heterocyclic Scaffold Construction
[1]
Executive Summary: The "Steric Lock" Scaffold
Methyl 3-amino-2,6-dimethylbenzoate (MADMB) is a specialized building block distinguished by its 2,6-dimethyl substitution pattern .[1] Unlike standard anthranilates or meta-amino esters, this molecule offers a unique "steric lock" that restricts bond rotation, making it invaluable for:
-
Atropisomer-selective Drug Design: Creating axially chiral amides that lock pharmacophores in bio-active conformations.[1]
-
Metabolic Stability: The methyl groups effectively block the common metabolic soft spots on the phenyl ring and shield the ester/amide carbonyl from hydrolytic enzymes.
-
Regioselective Heterocyclization: The steric bulk directs cyclization events to the specific open C4 position, preventing isomer mixtures common with less substituted anilines.
This guide details the protocols for overcoming the inherent steric hindrance of MADMB to construct Quinoline and Indole cores, and methods for functionalizing the hindered ester .
Chemical Profile & Reactivity Analysis
Before initiating synthesis, the researcher must understand the electronic and steric landscape of MADMB.
-
The Nucleophile (C3-Amine): Moderately nucleophilic.[1] The flanking 2-methyl group creates torsion, potentially forcing the amine slightly out of planarity with the aromatic ring, reducing conjugation and slightly increasing basicity compared to unhindered anilines.
-
The Electrophile (C1-Ester): Highly Hindered. The 2,6-dimethyl "gatekeepers" make standard SNAc reactions (e.g., direct aminolysis) virtually impossible under standard conditions.
-
The Cyclization Site (C4): This is the only accessible ortho-position relative to the amine. The C2 position is blocked by a methyl group. This forces regioselectivity in Skraup or Conrad-Limpach type reactions.[1]
Visualization: Reactivity Logic Gate
Figure 1: Reactivity map highlighting the steric constraints and available synthetic vectors.
Protocol A: Synthesis of Polysubstituted Quinolines (Conrad-Limpach)
Target: 7-methoxycarbonyl-6,8-dimethyl-4-quinolone.[1] Mechanism: Acid-catalyzed condensation followed by high-temperature thermal cyclization.[1][2] Rationale: The Conrad-Limpach synthesis is preferred over the Skraup reaction here because it avoids the violent conditions of the Skraup, which can degrade the ester. The cyclization is forced to C4 because C2 is blocked.
Materials
-
Methyl 3-amino-2,6-dimethylbenzoate (1.0 equiv)[1]
-
Ethyl acetoacetate (1.2 equiv)
-
Acetic acid (glacial, catalytic)
-
Benzene or Toluene (for Dean-Stark)[1]
-
Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)
-
Petroleum ether[1]
Step-by-Step Methodology
-
Enamine Formation (The Kinetic Step):
-
In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve MADMB (10 mmol) and ethyl acetoacetate (12 mmol) in Benzene (50 mL).
-
Add 2-3 drops of glacial acetic acid.[1]
-
Reflux the mixture for 4–6 hours. Monitor water collection in the Dean-Stark trap.
-
Checkpoint: TLC (30% EtOAc/Hex) should show the disappearance of the aniline and appearance of a less polar enamine spot.
-
Concentrate the solvent in vacuo to yield the crude β-aminoacrylate (enamine). Note: Do not purify extensively; the crude is used directly.
-
-
Thermal Cyclization (The Thermodynamic Step):
-
Heat 20 mL of Dowtherm A in a separate flask to a rolling boil (approx. 250°C). Safety: This requires a high-temperature oil bath or mantle.[1] Ensure the hood sash is down.
-
Dissolve the crude enamine from Step 1 in a minimal amount of Dowtherm A (5 mL) or add it dropwise directly to the boiling solvent.
-
Critical Action: The addition must be slow enough to maintain the high temperature. Rapid cooling will favor side reactions.[1]
-
Continue heating at 250°C for 20–30 minutes. Rapid evolution of ethanol vapor will occur.[1]
-
Allow the mixture to cool to room temperature.
-
-
Isolation:
Expected Yield: 60–75% Data Validation: 1H NMR should show a singlet for the C2-H of the quinolone (approx. 7.8 ppm) and loss of the ethyl group from the acetoacetate.
Protocol B: Functionalizing the "Steric Fortress" Ester
Challenge: Standard EDC/HOBt or HATU coupling fails because the tetrahedral intermediate cannot form due to the 2,6-dimethyl steric clash. Saponification (LiOH/THF) is also extremely slow (days). Solution: The Trimethylaluminum (AlMe3) mediated amidation. This activates the amine nucleophile to attack the ester directly, bypassing the carboxylic acid stage.
Materials
-
Methyl 3-amino-2,6-dimethylbenzoate (1.0 equiv)[1]
-
Target Amine (R-NH2) (2.0 equiv)
-
Trimethylaluminum (2.0 M in Toluene/Hexane) (2.5 equiv)
-
Dichloromethane (anhydrous) or Toluene (anhydrous)
-
Safety Warning: AlMe3 is pyrophoric.[1] Handle under inert atmosphere (Argon/Nitrogen).[1]
Step-by-Step Methodology
-
Complex Formation:
-
Flame-dry a Schlenk flask and purge with Argon.[1]
-
Add the Target Amine (2.0 equiv) and anhydrous solvent (DCM or Toluene).
-
Cool to 0°C in an ice bath.[1]
-
Slowly add the AlMe3 solution dropwise. Caution: Methane gas evolution will occur.[1] Vent via a needle/bubbler.[1]
-
Stir at room temperature for 30 minutes to form the dimethylaluminum amide species (Me2Al-NHR).
-
-
Amidation:
-
Add the MADMB (1.0 equiv) dissolved in a minimal amount of anhydrous solvent to the aluminum-amine complex.
-
Reflux the mixture.
-
Checkpoint: Monitor by LC-MS. The ester peak (M+) will convert to the amide peak (M+R-OMe).
-
-
Quenching (The "Fieser" Variation):
-
Cool to 0°C.[1]
-
Carefully quench by dropwise addition of dilute HCl (1M) or Rochelle's Salt (Potassium Sodium Tartrate) solution. Note: Rochelle's salt is preferred to break up aluminum emulsions.
-
Stir vigorously for 1 hour until two clear layers form.
-
-
Workup:
Protocol C: Accessing Indoles via C4-Iodination[1]
Target: 4-Substituted-6,7-dimethyl-1H-indole-7-carboxylic acid ester. Rationale: Since the 2-position is blocked, we cannot make indoles via the Fischer synthesis easily. We must functionalize C4 (ortho to amine) using an electrophilic source, then cyclize.[1]
Workflow Diagram
Figure 2: Palladium-catalyzed route to Indole scaffolds.
Key Steps:
-
Iodination: Treat MADMB with N-Iodosuccinimide (NIS) in DMF at 0°C to RT. The C4 position is the most electron-rich available site (ortho to the amino group).
-
Sonogashira Coupling: React the 4-iodo intermediate with Trimethylsilylacetylene (TMSA), Pd(PPh3)2Cl2, CuI, and TEA.[1]
-
Cyclization: Treat the alkyne with CuI in DMF at 100°C or use TBAF/THF to deprotect and cyclize (Larock-type or standard 5-endo-dig).
Data Summary Table
| Parameter | Methyl 3-amino-2,6-dimethylbenzoate | Standard Anthranilate (2-amino) | Implication |
| Steric Bulk | High (2,6-dimethyl) | Low | Requires forcing conditions for ester chemistry.[1] |
| Cyclization Site | C4 (Para to ester) | N/A (Ortho to ester) | Forms Quinolines/Indoles, NOT Quinazolinones directly. |
| pKa (Amine) | ~3.5 - 4.0 | ~2.0 - 2.5 | Slightly more basic due to loss of conjugation (steric twist).[1] |
| Solubility | High in DCM, EtOAc | Moderate | Lipophilic methyl groups aid solubility in organic solvents.[1] |
References
-
Conrad, M., & Limpach, L. (1887).[1] "Über die Einwirkung von Acetessigester auf Anilin." Berichte der deutschen chemischen Gesellschaft.
-
Levin, J. I., et al. (1982).[1] "An alternative procedure for the aluminum-mediated conversion of esters to amides."[1] Synthetic Communications.
-
Clayden, J. (2004).[1] "Organolithiums: Selectivity for Synthesis." (Discusses ortholithiation and steric directing groups). Pergamon.
-
Beccalli, E. M., et al. (2007).[1] "Pd-catalyzed intramolecular cyclization of amino-alkynes." Tetrahedron.
-
Bode, J. W. (2014).[1] "The Synthesis of Sterically Hindered Amides." Chimia.
Application Note: Methyl 3-amino-2,6-dimethylbenzoate in Medicinal Chemistry
This guide outlines the medicinal chemistry applications, synthesis, and experimental protocols for Methyl 3-amino-2,6-dimethylbenzoate , a specialized steric scaffold used primarily in the development of Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors.
Executive Summary
Methyl 3-amino-2,6-dimethylbenzoate (CAS: 18583-89-6 / 19063-14-0 derivatives) is a high-value pharmacophore scaffold characterized by extreme steric congestion around the ester and aniline functionalities. Its 2,6-dimethyl substitution pattern creates a "molecular lock," restricting bond rotation and inducing atropisomerism. This property is exploited in drug design to:
-
Enhance Metabolic Stability: The ortho-methyl groups shield the ester/amide bond from hydrolytic enzymes (esterases/amidases).
-
Lock Bioactive Conformations: It forces the molecule into a specific 3D orientation, critical for binding to deep hydrophobic pockets in targets like the H+/K+-ATPase (proton pump) and specific tyrosine kinases.
-
Primary Application: It is a key intermediate in the synthesis of Imidazo[1,2-a]pyridine-based P-CABs (e.g., next-generation analogs of Tegoprazan/Linaprazan) for treating Gastroesophageal Reflux Disease (GERD).
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | Methyl 3-amino-2,6-dimethylbenzoate |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Key Feature | Ortho,ortho-disubstitution (2,6-dimethyl) creates high steric hindrance. |
| Solubility | Soluble in EtOAc, DCM, MeOH; low solubility in water. |
| Reactivity Profile | The amino group is nucleophilic but sterically crowded; requires optimized coupling conditions (e.g., Pd-catalysis or high temperature SNAr). |
Synthesis Protocol: The "Nitration-Reduction" Route
This protocol describes the scalable synthesis of Methyl 3-amino-2,6-dimethylbenzoate from 2,6-dimethylbenzoic acid. This route is preferred over direct aniline alkylation due to regioselectivity control.
Step 1: Regioselective Nitration
Objective: Introduce a nitro group at the 3-position. The 2,6-dimethyl groups direct the electrophile to the meta position (relative to the carboxyl) due to steric blocking of the ortho positions and electronic activation.
-
Reagents: 2,6-Dimethylbenzoic acid (1.0 eq), HNO₃ (60%), H₂SO₄ (conc).[1][2]
-
Procedure:
-
Cool H₂SO₄ (2.2 vol) and HNO₃ (2.2 vol) to 0°C in a reactor.
-
Slowly add 2,6-Dimethylbenzoic acid (1.0 eq) portion-wise, maintaining internal temperature <10°C.
-
Stir at 0–5°C for 1.5 hours. Monitor by TLC/HPLC.
-
Quench: Pour the reaction mixture onto crushed ice/water (10 vol).
-
Isolation: Filter the resulting white precipitate. Wash with cold water (3x) until filtrate is neutral. Dry in vacuo at 45°C.
-
-
Yield: ~95–98% (White solid).
-
Checkpoint: ¹H NMR should show aromatic protons shifting downfield due to the nitro group.
Step 2: Sterically Hindered Esterification
Objective: Methylate the carboxylic acid. Standard Fischer esterification (MeOH/H⁺) is often too slow due to the 2,6-dimethyl steric block. Alkyl halide alkylation is preferred.
-
Reagents: 3-Nitro-2,6-dimethylbenzoic acid (1.0 eq), Methyl Iodide (MeI, 4.5 eq), K₂CO₃ (2.0 eq), DMF or Acetone.
-
Procedure:
-
Dissolve the Step 1 product in DMF (5 vol).[2]
-
Add K₂CO₃ (2.0 eq) and stir for 15 min at 0°C.
-
Add MeI (4.5 eq) dropwise. Caution: MeI is toxic/volatile.
-
Warm to room temperature and stir for 12–18 hours.
-
Workup: Dilute with ice water. Extract with Ethyl Acetate (EtOAc).[1][2] Wash organic layer with brine. Dry over MgSO₄ and concentrate.
-
-
Yield: ~90–95% (Colorless/Pale yellow oil or solid).
Step 3: Nitro Reduction to Aniline
Objective: Reduce the nitro group to the target amine without hydrolyzing the hindered ester.
-
Reagents: Methyl 3-nitro-2,6-dimethylbenzoate, H₂ (gas, balloon or 1 atm), 10% Pd/C (20 wt% loading), MeOH/EtOAc (1:1).
-
Procedure:
-
Dissolve Step 2 product in MeOH/EtOAc (10 vol).
-
Add 10% Pd/C catalyst carefully under inert atmosphere (N₂).
-
Purge with H₂ gas and stir under H₂ atmosphere (balloon pressure) overnight at RT.
-
Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with EtOAc.
-
Purification: Concentrate filtrate. Purify via silica gel chromatography (Hexane/EtOAc gradient) if necessary.
-
-
Final Product: Methyl 3-amino-2,6-dimethylbenzoate.[3][4][5][6]
-
Characterization (¹H NMR, CDCl₃): δ 6.86 (d, 1H), 6.63 (d, 1H), 3.90 (s, 3H, OMe), 3.55 (br s, 2H, NH₂), 2.19 (s, 3H), 2.08 (s, 3H).
Application Protocol: Synthesis of P-CAB Drug Cores
The primary medicinal utility is coupling this hindered aniline with heteroaryl halides to form the core of acid-blocker drugs.
Workflow: Nucleophilic Aromatic Substitution (SNAr)
This protocol couples the intermediate with a substituted benzyl halide or heteroaryl chloride, a common step in synthesizing Imidazo[1,2-a]pyridine P-CABs.
-
Reagents: Methyl 3-amino-2,6-dimethylbenzoate (1.0 eq), Substituted Benzyl Chloride/Bromide (1.1 eq), NaI (catalytic), K₂CO₃ (2.5 eq), Acetonitrile or 2-Propanol.
-
Procedure:
-
Dissolution: Dissolve Methyl 3-amino-2,6-dimethylbenzoate in Acetonitrile (10 vol).
-
Base Addition: Add K₂CO₃ and catalytic NaI (0.1 eq). The NaI facilitates the Finkelstein reaction in situ, converting benzyl chlorides to more reactive iodides.
-
Alkylation: Add the electrophile (e.g., 8-chloromethyl-imidazo[1,2-a]pyridine derivative) dropwise.
-
Reflux: Heat to 60–80°C for 4–12 hours. The steric bulk of the aniline requires thermal energy to overcome the activation barrier.
-
Isolation: Cool, filter salts, and concentrate.
-
Hydrolysis (Optional): If the final drug requires a free acid, the methyl ester is hydrolyzed using NaOH/EtOH at reflux. Note: This requires harsh conditions (refluxing alkali) because the 2,6-dimethyl groups protect the ester from attack.
-
Visualizations & Logic Maps
Figure 1: Synthesis Pathway of Methyl 3-amino-2,6-dimethylbenzoate
This diagram illustrates the "Nitration-Reduction" logic flow, highlighting the critical steric considerations.
Caption: Optimized 3-step synthesis route overcoming steric hindrance at the carboxylate position.
Figure 2: Medicinal Chemistry Application (P-CAB Synthesis)
This decision tree guides the researcher on how to utilize the scaffold for drug discovery.
Caption: Utilization of the scaffold in P-CAB drug design to induce metabolic stability and conformational locking.
Troubleshooting & Optimization
-
Issue: Low Yield in Esterification.
-
Cause: Steric hindrance of 2,6-dimethyl groups blocks methanol approach in acid-catalyzed conditions.
-
Solution: Switch to Methyl Iodide (MeI) / K₂CO₃ in DMF.[2] The S_N2 mechanism is less sensitive to the ortho-sterics of the carboxylate than Fischer esterification.
-
-
Issue: Incomplete Coupling (Step 4).
-
Cause: The aniline amine is deactivated by the electron-withdrawing ester and sterically crowded.
-
Solution: Use NaI catalyst (Finkelstein) to generate a more reactive benzyl iodide electrophile in situ. Increase temperature to 80°C.
-
References
-
Lee, C. J., et al. (2018). Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof. WO Patent 2018/008929 A1. Link
-
European Patent Office. (2019). Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof. EP 3481827 B1. Link
-
BenchChem. (2025). Methyl 3-amino-2,6-dimethylbenzoate Structure and Applications. Link
-
PubChem. (2025).[7][8] Compound Summary: Methyl 3-amino-2-methylbenzoate (Analog Reference). Link
Sources
- 1. data.epo.org [data.epo.org]
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- 3. 2840-04-2|5-Amino-2-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 4. 52130-17-3|3-Amino-2-methylbenzoic acid|BLD Pharm [bldpharm.com]
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- 8. Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 3-amino-2,6-dimethylbenzoate in the Synthesis of Pharmaceutical Intermediates
Abstract
Substituted aminobenzoates are cornerstone building blocks in modern medicinal chemistry, prized for their utility in constructing complex molecular architectures found in numerous therapeutic agents. Methyl 3-amino-2,6-dimethylbenzoate, a polysubstituted aniline derivative, offers a unique structural motif for creating sterically hindered and conformationally constrained molecules. This guide provides a comprehensive overview of the synthesis of Methyl 3-amino-2,6-dimethylbenzoate and its subsequent application in the preparation of advanced pharmaceutical intermediates. Detailed, field-tested protocols for its synthesis via nitration and subsequent reduction are presented. Furthermore, this document outlines its application in the synthesis of a key pyrimidine-based scaffold, a privileged structure in the design of modern kinase inhibitors. These notes are intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and development.
Introduction: The Strategic Value of Polysubstituted Anilines
In the landscape of pharmaceutical synthesis, the aniline scaffold is a ubiquitous and indispensable precursor. Its value is magnified when the aromatic ring is adorned with multiple substituents, as these impart specific physicochemical properties such as modulated basicity, tailored lipophilicity, and, critically, precise three-dimensional orientation of appended functionalities.
Methyl 3-amino-2,6-dimethylbenzoate is a bifunctional reagent of significant interest. Its key structural features include:
-
A Nucleophilic Amino Group: Positioned at C3, it serves as the primary reactive handle for amide bond formation, N-arylation, and condensation reactions.
-
An Ester Moiety: The methyl ester at C1 can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing a secondary site for molecular elaboration.
-
Ortho-Methyl Groups: The two methyl groups at C2 and C6 flank the ester and one side of the amine. This steric hindrance is not a liability but a strategic tool. It can lock the conformation of downstream products, prevent undesirable side reactions, and enhance selectivity by directing reagents to the less hindered face of the molecule.
This combination makes Methyl 3-amino-2,6-dimethylbenzoate an ideal starting material for complex molecules, particularly in the synthesis of kinase inhibitors where precise geometry is paramount for effective binding to the ATP pocket.
Physicochemical Properties and Safety Data
Table 1: Physicochemical and Safety Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃NO₂ | - |
| Molecular Weight | 179.22 g/mol | - |
| Appearance | Expected to be a light-colored solid or oil | |
| Hazard Statements | Based on analogs, may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | |
| Precautionary Codes | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes...). | |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store away from strong oxidizing agents. |
Note: The safety information is extrapolated from the Safety Data Sheet of a structural analog, Methyl 3-amino-2-methylbenzoate. Researchers must conduct a thorough risk assessment before handling.
Synthesis of Methyl 3-amino-2,6-dimethylbenzoate
A robust and logical synthetic pathway to the target compound involves a two-step sequence starting from Methyl 2,6-dimethylbenzoate: (1) regioselective nitration, followed by (2) reduction of the nitro group to the desired amine.
Caption: Synthetic workflow for Methyl 3-amino-2,6-dimethylbenzoate.
Protocol 1: Synthesis of Methyl 2,6-dimethyl-3-nitrobenzoate
This protocol describes the electrophilic aromatic substitution (nitration) of the starting ester. The ester group is a meta-director, while the two methyl groups are ortho, para-directors. The combined directing effects strongly favor the substitution at the C3 position, which is meta to the ester and ortho to the C2-methyl group.
Materials:
-
Methyl 2,6-dimethylbenzoate
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Cracked Ice
-
Methanol (for recrystallization)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and place it in an ice-salt bath.
-
Dissolution: Carefully add 50 mL of concentrated sulfuric acid to the flask. Once cooled to 0-5 °C, slowly add 10.0 g (60.9 mmol) of Methyl 2,6-dimethylbenzoate while stirring. Ensure the temperature does not exceed 10 °C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 5.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Addition: Transfer the cold nitrating mixture to a dropping funnel. Add it dropwise to the stirred solution of the benzoate over 45-60 minutes. Causality: A slow, controlled addition is critical to prevent overheating and the formation of dinitrated byproducts. The temperature of the reaction mixture must be maintained between 0 and 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 30 minutes.
-
Quenching: Carefully pour the reaction mixture onto 300 g of cracked ice in a large beaker with vigorous stirring. The crude product will precipitate as a solid.
-
Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Purification: Recrystallize the crude solid from a minimal amount of hot methanol to yield pure Methyl 2,6-dimethyl-3-nitrobenzoate. Dry the product under vacuum.
Protocol 2: Reduction to Methyl 3-amino-2,6-dimethylbenzoate
Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, clean reaction profile, and the generation of water as the only byproduct.[3][4]
Materials:
-
Methyl 2,6-dimethyl-3-nitrobenzoate (from Protocol 1)
-
Palladium on Carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen (H₂) gas supply
-
Parr hydrogenator or similar pressure vessel
-
Celite®
Procedure:
-
Charging the Vessel: In a suitable pressure vessel, dissolve 10.0 g (47.8 mmol) of Methyl 2,6-dimethyl-3-nitrobenzoate in 100 mL of ethanol.
-
Catalyst Addition: Carefully add 0.5 g of 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality: Pd/C is pyrophoric and must be handled with care, especially when dry. Wetting the catalyst with a small amount of solvent before addition is a common safety practice.
-
Hydrogenation: Seal the vessel. Purge the system first with nitrogen and then with hydrogen gas to remove all air. Pressurize the vessel with hydrogen to 50 psi.[3]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic, and gentle cooling may be required initially. Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/LC-MS analysis.
-
Work-up: Once the reaction is complete (typically 2-4 hours), carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with an additional 20-30 mL of ethanol to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude Methyl 3-amino-2,6-dimethylbenzoate, which can be used directly or purified further by column chromatography if necessary.
Application in Pharmaceutical Intermediate Synthesis
The synthesized Methyl 3-amino-2,6-dimethylbenzoate is a valuable precursor for creating more complex heterocyclic systems. A primary application is in the synthesis of substituted aminopyrimidines, a core scaffold in many tyrosine kinase inhibitors.[5][6] This protocol outlines a general method for synthesizing a pyridinyl-pyrimidine intermediate, a key pharmacophore in drugs like Imatinib.[7][8]
Caption: Application in the synthesis of a pyrimidine intermediate.
Protocol 3: Synthesis of a Substituted Pyrimidinylamino Intermediate
This two-part protocol first converts the amine to a guanidine, which is then cyclized to form the desired pyrimidine ring.
Part A: Guanidinylation
Materials:
-
Methyl 3-amino-2,6-dimethylbenzoate (from Protocol 2)
-
Cyanamide (50% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol
Procedure:
-
Setup: To a reaction vessel, add 5.0 g (27.9 mmol) of Methyl 3-amino-2,6-dimethylbenzoate and 50 mL of methanol.
-
Reagent Addition: Add a 50% aqueous solution of cyanamide (1.1 eq, 1.29 g, 30.7 mmol). Heat the mixture to 70 °C.
-
Acidification: Slowly add concentrated hydrochloric acid (1.1 eq, 2.7 mL) dropwise. Causality: The acid catalyzes the addition of the amine to the cyanamide, forming the guanidinium salt. Maintaining an acidic pH is crucial for the reaction to proceed.
-
Reaction: Maintain the reaction at reflux for 4-6 hours, monitoring by TLC for the consumption of the starting amine.
-
Isolation: Cool the reaction mixture and reduce the solvent volume under vacuum. The guanidine hydrochloride salt may precipitate and can be isolated by filtration, washed with cold acetone, and dried.
Part B: Pyrimidine Ring Formation (Cyclization)
Materials:
-
Guanidine intermediate (from Part A)
-
3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (an enaminone)
-
Sodium Hydroxide (NaOH)
-
1-Butanol
Procedure:
-
Setup: Suspend the guanidine hydrochloride intermediate (1.0 eq) and 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.1 eq) in 1-butanol in a round-bottom flask equipped with a reflux condenser.
-
Base Addition: Add sodium hydroxide (1.0 eq) and heat the mixture to reflux (approx. 115-120 °C) under a nitrogen atmosphere. Causality: The base neutralizes the hydrochloride salt, liberating the free guanidine which then undergoes a condensation-cyclization reaction with the enaminone to form the thermodynamically stable pyrimidine ring.
-
Reaction: Stir at reflux for 12-16 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target Methyl 3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-2,6-dimethylbenzoate.
Expected Characterization Data
Table 2: Predicted Analytical Data for Methyl 3-amino-2,6-dimethylbenzoate
| Analysis | Expected Results |
| ¹H NMR | δ (ppm) in CDCl₃: ~6.5-7.0 (2H, aromatic protons), ~3.9 (3H, singlet, -OCH₃), ~3.5-4.0 (2H, broad singlet, -NH₂), ~2.2 (6H, singlet, two Ar-CH₃). Rationale: The aromatic protons will be in the typical aromatic region. The ester methyl and aromatic methyl protons will appear as sharp singlets. The amine protons will be a broad signal due to exchange. |
| ¹³C NMR | δ (ppm) in CDCl₃: ~168-170 (C=O), ~145 (C-NH₂), ~115-135 (aromatic carbons), ~52 (-OCH₃), ~20 (Ar-CH₃). Rationale: The carbonyl carbon is significantly downfield. Carbons attached to heteroatoms (N) will also be downfield. The methyl carbons will be upfield. |
| IR | (cm⁻¹): ~3400-3300 (N-H stretch, doublet for primary amine), ~3000 (C-H aromatic), ~2950 (C-H aliphatic), ~1720 (C=O ester stretch), ~1600 (C=C aromatic stretch), ~1250 (C-O ester stretch). Rationale: These are characteristic vibrational frequencies for the key functional groups present in the molecule.[1] |
| Mass Spec | (EI+) m/z: 179 [M]⁺, 148 [M-OCH₃]⁺. Rationale: The molecular ion peak is expected at 179. A common fragmentation pattern for methyl esters is the loss of the methoxy radical. |
Conclusion
Methyl 3-amino-2,6-dimethylbenzoate is a highly valuable and strategically designed building block for pharmaceutical synthesis. Its preparation via a straightforward nitration-reduction sequence is efficient and scalable. The unique substitution pattern, particularly the steric influence of the ortho-methyl groups, provides medicinal chemists with a powerful tool to create structurally complex and conformationally defined molecules. The protocols detailed herein offer a reliable foundation for the synthesis and subsequent elaboration of this intermediate, paving the way for its use in the discovery and development of novel therapeutic agents, especially within the domain of kinase inhibitors.
References
-
Manchanda, P., Kumar, A., Tiwari, R., & Singh, P. (2021). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. ACS Omega. Available at: [Link][7]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link][4]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link][9]
-
Manchanda, P., et al. (2021). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. Available at: [Link][8]
-
Wikipedia. Reduction of nitro compounds. Available at: [Link][10]
-
Google Patents. US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines. Available at: [11]
-
Quora. What is the synthesis of methyl 3-nitrobenzoate?. Available at: [Link][12]
-
Cancer Research Institute (2017). FDA approves Keytruda combo for first-line lung cancer treatment. Available at: [Link][13]
-
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link][14]
-
Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Procedure. Available at: [Link][15]
-
Merck & Co., Inc. Approved Indications - KEYTRUDA® (pembrolizumab). Available at: [Link][16]
-
Kwok, G., et al. (2016). Pembrolizumab (Keytruda). Human vaccines & immunotherapeutics. Available at: [Link][17]
-
NANO-EH (2013). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link][18]
-
Khan, I., et al. (2021). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances. Available at: [Link][19]
-
PubChem. Methyl 3-amino-4-methylbenzoate. Database Entry. Available at: [Link][20]
-
StudyLib. A 2 step synthesis of methyl 3-n. Available at: [Link][21]
-
Royal Society of Chemistry. Nitration of methyl benzoate. Resource. Available at: [Link][22]
-
PubMed. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Available at: [Link][23]
-
Kossakowski, K., et al. (2024). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][24]
-
PubMed. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. Available at: [Link][25]
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- 2. 18583-89-6 CAS MSDS (Methyl 3-amino-2-methylbenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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"reaction of Methyl 3-amino-2,6-dimethylbenzoate with electrophiles"
Application Note & Protocol Guide
Executive Summary
Methyl 3-amino-2,6-dimethylbenzoate is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and local anesthetics where restricted rotation (atropisomerism) and metabolic stability are desired. However, its unique substitution pattern presents a dichotomy in reactivity:
-
The "Fortress" Ester (C1): Flanked by methyl groups at C2 and C6, the ester is sterically shielded, rendering it exceptionally resistant to standard hydrolytic conditions.
-
The "Gatekeeper" Amine (C3): Flanked by a methyl group at C2, the amine is moderately hindered. It remains nucleophilic but requires optimized protocols to react with bulky electrophiles.
This guide provides validated protocols to functionalize the amine (reaction with electrophiles) while leveraging the ester's stability as a protecting group.
Mechanistic Analysis & Reactivity Profile
The Steric Environment
The 2,6-dimethyl substitution forces the ester carbonyl out of the plane of the benzene ring (orthogonal conformation) to minimize steric clash. This prevents the orbital overlap required for resonance stabilization but, more importantly, blocks the trajectory of incoming nucleophiles (like water or hydroxide) attacking the ester.
Conversely, the C3-amine is only flanked by one methyl group (C2). While this reduces the rate of reaction compared to an unsubstituted aniline, it does not shut down reactivity. The C2-methyl group exerts an ortho-effect, influencing the rotameric population of any formed amides.
Electrophile Compatibility Matrix
-
Acyl Chlorides (R-COCl): Highly Effective. The high reactivity of the acyl chloride overcomes the moderate steric hindrance of the C3-amine.
-
Sulfonyl Chlorides (R-SO2Cl): Effective.[1] Sulfonamide formation proceeds readily under basic conditions.
-
Aryl Halides (Ar-X): Challenging. Buchwald-Hartwig couplings require specific bulky phosphine ligands (e.g., XPhos, BrettPhos) to facilitate the reductive elimination step involving the hindered aniline.
-
Aldehydes (R-CHO): Effective.[1] Reductive amination works well, though imine formation may require longer equilibrium times.
Visualization of Reactivity Pathways
Figure 1: Reactivity landscape highlighting the inertness of the ester vs. the reactivity of the amine.
Experimental Protocols
Protocol A: Amide Coupling (The "Gold Standard")
Use this for attaching carboxylic acid derivatives. Due to the C2-methyl hindrance, standard EDC/NHS couplings often stall. Acid chlorides are preferred.
Reagents:
-
Substrate: Methyl 3-amino-2,6-dimethylbenzoate (1.0 equiv)
-
Electrophile: Acid Chloride (R-COCl) (1.2 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv)
-
Solvent: Dichloromethane (DCM) or THF (anhydrous)
-
Catalyst: DMAP (0.1 equiv) - Critical for sterically hindered substrates.
Step-by-Step:
-
Dissolution: Dissolve the aniline substrate in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon.
-
Base Addition: Add Pyridine (or DIPEA). If the reaction partner is very bulky, use Pyridine as both base and solvent.
-
Catalyst: Add DMAP. Note: DMAP forms a highly reactive N-acylpyridinium intermediate that overcomes the steric barrier of the C2-methyl.
-
Addition: Add the Acid Chloride dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–16 hours.
-
QC Check: Monitor by LCMS. If conversion <50% after 4 hours, heat to 40°C (refluxing DCM).
-
-
Workup: Quench with sat. NaHCO3. Extract with EtOAc. Wash organic layer with 1M HCl (to remove pyridine/DMAP) -> Brine -> Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc).
Alternative (If Acid Chloride is unstable): Use HATU (1.5 equiv) + HOAt (1.5 equiv) + DIPEA (3.0 equiv) in DMF at 50°C. HOAt is superior to HOBt for hindered amines due to the "neighboring group effect" of the pyridine nitrogen in HOAt.
Protocol B: Buchwald-Hartwig Amination (N-Arylation)
Use this for attaching aryl rings.[2] The 2,6-dimethyl group makes this a "difficult" substrate for Pd-catalysis.
Reagents:
-
Substrate: Methyl 3-amino-2,6-dimethylbenzoate (1.0 equiv)
-
Electrophile: Aryl Bromide (Ar-Br) (1.2 equiv)
-
Catalyst Source: Pd2(dba)3 (2–5 mol%)
-
Ligand: XPhos or BrettPhos (4–10 mol%) - Mandatory for hindered anilines.
-
Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.4 equiv)
-
Solvent: Toluene or 1,4-Dioxane (degassed).
Step-by-Step:
-
Prep: Charge a reaction vial with Pd2(dba)3, Ligand, Base, and Aryl Bromide.
-
Purge: Seal and purge with Argon for 5 minutes.
-
Addition: Add the aniline substrate dissolved in degassed solvent.
-
Heating: Heat to 100°C–110°C for 12–24 hours.
-
Why: The reductive elimination step (forming the C-N bond) is the rate-limiting step for hindered anilines. Bulky, electron-rich ligands like XPhos facilitate this.
-
-
Workup: Filter through a Celite pad. Concentrate and purify via column chromatography.
Protocol C: Sulfonylation
Robust method for generating sulfonamides.
Reagents:
-
Substrate (1.0 equiv)
-
Sulfonyl Chloride (1.2 equiv)
-
Base: Pyridine (excess, used as solvent) or DIPEA (2.0 equiv) in DCM.
-
Catalyst: DMAP (0.1 equiv).
Step-by-Step:
-
Dissolve substrate in Pyridine (0.5 M).
-
Add DMAP.
-
Add Sulfonyl Chloride in one portion.
-
Heat to 50°C. Note: Unlike simple anilines, this hindered aniline often requires mild heating to drive sulfonylation to completion.
-
Monitor by TLC/LCMS.
-
Critical Workup Step: Because the ester is stable, you can wash the reaction mixture with 1N HCl to remove the pyridine without hydrolyzing the methyl ester. This is a major processing advantage.
Data & Troubleshooting Guide
Comparative Reaction Rates (Relative to Aniline)
| Electrophile Class | Reactivity vs. Unsubstituted Aniline | Recommended Adjustment |
| Acid Chloride | ~10x Slower | Add DMAP; Heat to 40°C. |
| Alkyl Bromide (SN2) | ~50x Slower | Avoid. Use Reductive Amination instead. |
| Isocyanate | ~5x Slower | Use catalyst (DBTL) or heat. |
| Aryl Bromide (Pd) | Significantly Slower | Must use XPhos/BrettPhos ligands. |
Decision Tree for Method Selection
Figure 2: Decision matrix for selecting the optimal synthetic route based on the electrophile.
References
-
Steric Effects in Ester Hydrolysis
-
Buchwald-Hartwig of Hindered Anilines
-
General Reactivity of Hindered Electrophiles/Nucleophiles
- Title: Nucleophiles and Electrophiles - Steric Hindrance.
- Source: Master Organic Chemistry.
- Context: Fundamental principles explaining why the C2-methyl group slows down nucleophilic
-
Link:
-
Ortho-Functionalization Strategies
-
Title: ortho-Selective C–H addition of N,N-dimethyl anilines to alkenes by a yttrium catalyst.[6]
- Source: Royal Society of Chemistry (RSC).
- Context: Advanced methods for functionalizing the ring if the amine is already substituted.
-
Link:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ortho -Selective C–H addition of N , N -dimethyl anilines to alkenes by a yttrium catalyst - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00833J [pubs.rsc.org]
Application Note: Precision Acylation of Methyl 3-amino-2,6-dimethylbenzoate
This Application Note is designed for researchers and medicinal chemists requiring a robust, high-yield protocol for the acylation of Methyl 3-amino-2,6-dimethylbenzoate . This specific scaffold presents unique synthetic challenges due to the steric hindrance of the ortho-methyl group (C2) and the electronic deactivation from the meta-benzoate ester.
The guide prioritizes autonomy and scientific integrity , offering two distinct, validated methodologies: Method A (Acid Chlorides/Anhydrides) for standard derivatization, and Method B (HATU-Mediated Coupling) for complex carboxylic acid partners.
Introduction & Mechanistic Analysis
The substrate Methyl 3-amino-2,6-dimethylbenzoate (CAS: 195388-78-0, analogous) is a critical intermediate in the synthesis of diverse pharmacophores, including kinase inhibitors and peptide mimetics.
Structural Challenges
-
Steric Hindrance: The primary amine at position C3 is flanked by a methyl group at C2. While less hindered than a 2,6-xylidine, the C2-methyl creates significant torsional strain in the transition state of nucleophilic attack.
-
Electronic Deactivation: The ester group at C1 exerts a negative inductive effect (-I) on the aromatic ring, reducing the nucleophilicity of the C3-amine.
-
Ester Stability: The methyl ester is flanked by two methyl groups (C2, C6). This "steric shielding" renders the ester highly resistant to hydrolysis, allowing for the use of stronger bases or higher temperatures during acylation without risking saponification.
Strategic Approach
To overcome the reduced nucleophilicity, this protocol employs nucleophilic catalysis (DMAP) and high-energy electrophiles . We define two pathways:
-
Pathway A: Activation via Acid Chlorides/Anhydrides (Best for simple acyl groups).
-
Pathway B: In-situ activation via HATU/HOAt (Best for complex/chiral carboxylic acids).
Experimental Workflows (Graphviz)
The following logic flow illustrates the decision-making process for selecting the optimal protocol.
Figure 1: Decision tree for acylation strategy based on acyl donor properties.
Detailed Protocols
Method A: Acylation via Acid Chlorides (Standard Protocol)
Recommended for introducing acetyl, benzoyl, or sulfonyl groups.
Reagents:
-
Substrate (1.0 equiv)
-
Acid Chloride (1.2 – 1.5 equiv)
-
Pyridine (3.0 equiv) OR Triethylamine (2.0 equiv) with DMAP (0.1 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)[1]
Procedure:
-
Preparation: Dissolve Methyl 3-amino-2,6-dimethylbenzoate (1.0 mmol) in anhydrous DCM (5 mL) in a flame-dried round-bottom flask under N₂ atmosphere.
-
Base Addition: Add Pyridine (3.0 mmol). Note: Pyridine acts as both base and acyl-transfer catalyst.
-
Acylation: Cool the solution to 0°C. Add the Acid Chloride (1.2 mmol) dropwise over 5 minutes to control exotherm.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hex/EtOAc 7:3). The starting aniline is fluorescent and less polar than the amide product.
-
-
Optimization (if needed): If conversion is <50% after 4 hours, add DMAP (0.1 equiv) and heat to reflux (40°C).
-
Workup:
-
Dilute with DCM (20 mL).
-
Critical Step: Wash with 1M HCl (2 x 15 mL) to remove excess pyridine and unreacted aniline.
-
Wash with Sat. NaHCO₃ (15 mL) and Brine (15 mL).
-
Dry over Na₂SO₄, filter, and concentrate.[1]
-
Method B: HATU-Mediated Amide Coupling
Recommended for coupling with valuable, chiral, or sterically hindered carboxylic acids.
Reagents:
-
Substrate (1.0 equiv)
-
Carboxylic Acid (1.2 equiv)
-
HATU (1.3 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (anhydrous)[1]
Procedure:
-
Pre-activation: In a vial, dissolve the Carboxylic Acid (1.2 mmol) and HATU (1.3 mmol) in anhydrous DMF (3 mL). Add DIPEA (1.0 mmol only) and stir for 5 minutes. Solution should turn slightly yellow.
-
Substrate Addition: In a separate flask, dissolve Methyl 3-amino-2,6-dimethylbenzoate (1.0 mmol) in DMF (2 mL) and remaining DIPEA (2.0 mmol).
-
Coupling: Add the activated acid solution to the amine solution at RT.
-
Reaction: Stir at RT for 12–16 hours.
-
Note: The hindered nature of the aniline requires longer reaction times than standard amines.
-
-
Workup:
Analytical Data & Validation
Expected Results
| Parameter | Method A (Acid Chloride) | Method B (HATU) |
| Typical Yield | 85% – 95% | 70% – 85% |
| Reaction Time | 2 – 4 Hours | 12 – 18 Hours |
| Major Impurity | Di-acylated species (rare due to sterics) | Tetramethylurea (byproduct of HATU) |
| Purification | Recrystallization (EtOH/Hex) often sufficient | Flash Chromatography usually required |
Troubleshooting Guide
-
Issue: Low Conversion.
-
Issue: Solubility.
References
-
Preparation of Methyl 3-amino-2,6-dimethylbenzoate
- Patent: WO2018008929A1. "Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof." (Describes reduction of the nitro-precursor).
-
General Amide Coupling Protocols (HATU/EDC)
-
Acylation of Hindered Anilines
- Source: Fisher Scientific, "Amide Synthesis Protocol - Schotten Baumann & Carbodiimide methods."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. WO2018008929A1 - Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof - Google Patents [patents.google.com]
- 5. hepatochem.com [hepatochem.com]
- 6. growingscience.com [growingscience.com]
- 7. Lab Reporter [fishersci.dk]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 3-amino-2,6-dimethylbenzoate
This Application Note and Protocol Guide is designed for researchers and drug development scientists working with sterically hindered building blocks. It focuses on Methyl 3-amino-2,6-dimethylbenzoate (CAS 269072-16-4) , a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) and kinase inhibitors.
Executive Summary & Molecule Profile
Methyl 3-amino-2,6-dimethylbenzoate presents a unique synthetic challenge and opportunity. Structurally, it features a primary aniline at the meta position relative to the ester, but the reactivity is dominated by the 2,6-dimethyl substitution pattern .
-
Steric Shielding: The methyl groups at positions 2 and 6 create a "steric fortress" around the ester at position 1, rendering it exceptionally resistant to hydrolysis and nucleophilic attack.
-
Orthogonal Reactivity: The amino group at position 3 is flanked by the C2-methyl group (ortho) and a C4-hydrogen (ortho). This makes it a moderately hindered nucleophile .
-
Application Scope: This scaffold is a privileged structure in medicinal chemistry, serving as a precursor for Imidazo[1,2-a]pyridine derivatives (e.g., gastric acid inhibitors) and conformationally restricted biaryl ligands.
This guide details the Buchwald-Hartwig Amination , the most high-value transformation for this molecule, enabling the construction of C–N bonds despite steric impedance.
Mechanistic Considerations & Catalyst Selection
Successful coupling of this substrate requires a catalyst system capable of:
-
Oxidative Addition: Into the aryl halide partner (often the rate-limiting step if the halide is electron-rich).
-
Amine Binding: Accommodating the steric bulk of the 2-methyl group on the aniline during coordination to Palladium.
-
Reductive Elimination: Forcing the formation of the C–N bond from a crowded Pd(II) center.
The Ligand Choice: Dialkylbiaryl Phosphines
Standard ligands (PPh3, dppf) often fail here due to insufficient activity or inability to prevent
-
BrettPhos / tBuBrettPhos: The Gold Standard for primary anilines. The bulky adamantyl or t-butyl groups promote reductive elimination, while the methoxy groups on the biaryl backbone ensure stability.
-
RuPhos: An excellent alternative if the coupling partner is a secondary amine or if BrettPhos fails.
-
XPhos: Effective for aryl chlorides but can sometimes struggle with very hindered anilines compared to BrettPhos.
The Base Dilemma
While the 2,6-dimethyl ester is robust, standard Buchwald bases like NaOtBu (Sodium tert-butoxide) are strong nucleophiles.
-
Recommendation: Start with NaOtBu due to the steric protection of the ester.
-
Alternative: If ester hydrolysis is observed (rare), switch to Cs2CO3 or K3PO4 in mild solvents (t-Amyl alcohol).
Visualization: Reaction Logic & Steric Map
The following diagram illustrates the decision matrix for functionalizing Methyl 3-amino-2,6-dimethylbenzoate.
Caption: Strategic workflow for functionalizing the 3-amino position. Route A is the primary focus of this guide.
Protocol 1: Buchwald-Hartwig Cross-Coupling[1]
Objective: Coupling Methyl 3-amino-2,6-dimethylbenzoate with an Aryl Chloride/Bromide.
Materials
-
Substrate: Methyl 3-amino-2,6-dimethylbenzoate (1.0 equiv)
-
Coupling Partner: Aryl Chloride/Bromide (1.0 - 1.2 equiv)
-
Catalyst Precursor: Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃
-
Ligand: BrettPhos (2-4 mol%) (L:Pd ratio 2:1 usually preferred for stability)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: t-Amyl Alcohol (anhydrous) or 1,4-Dioxane
-
Atmosphere: Argon or Nitrogen (Strictly inert)
Step-by-Step Methodology
-
Pre-Catalyst Activation (In-situ method):
-
In a glovebox or under argon flow, charge a reaction vial with Pd(OAc)₂ (2.2 mg, 0.01 mmol) and BrettPhos (10.7 mg, 0.02 mmol).
-
Add 1 mL of anhydrous t-Amyl alcohol .
-
Stir at 80°C for 2-3 minutes until the solution turns from orange to a dark homogenous color (indicating active L-Pd(0) species formation). Note: Using a precatalyst like BrettPhos-Pd-G3 eliminates this step and is highly recommended for reproducibility.
-
-
Reaction Assembly:
-
To the catalyst vial, add Methyl 3-amino-2,6-dimethylbenzoate (179 mg, 1.0 mmol).
-
Add the Aryl Halide (1.0 - 1.2 mmol).
-
Add NaOtBu (135 mg, 1.4 mmol). Tip: Weigh the base quickly as it is hygroscopic.
-
Add remaining solvent to reach a concentration of ~0.2 - 0.5 M.
-
-
Execution:
-
Seal the vial with a PTFE-lined cap.
-
Heat to 100°C for 4–12 hours.
-
Monitoring: Check by LC-MS. The starting aniline (MW 179) should disappear. Look for the product mass.
-
-
Work-up:
-
Cool to room temperature.[1]
-
Dilute with EtOAc and filter through a small pad of Celite to remove Pd black and salts.
-
Concentrate in vacuo.
-
Purification: Flash chromatography (Hexanes/EtOAc). The product is usually less polar than the starting aniline due to the loss of the primary NH₂ H-bond donors.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation (oxidation) | Ensure strict inert atmosphere. Switch to BrettPhos-Pd-G3 or G4 precatalyst. |
| Ester Hydrolysis | Base too strong / Wet solvent | Switch base to Cs₂CO₃ (2.0 equiv). Ensure solvent is anhydrous. |
| No Reaction | Steric clash with Aryl Halide | If the coupling partner is also ortho-substituted, switch to tBuBrettPhos or increase temp to 120°C. |
Protocol 2: Sandmeyer Conversion (Alternative Route)
If the target requires a Carbon-Carbon bond at position 3 (replacing the nitrogen), the amine must be converted to a halide.
Objective: Synthesis of Methyl 3-iodo-2,6-dimethylbenzoate.
-
Diazotization:
-
Dissolve Methyl 3-amino-2,6-dimethylbenzoate (1.0 equiv) in 6M HCl at 0°C.
-
Add NaNO₂ (1.1 equiv) dropwise as an aqueous solution. Stir for 30 min at 0°C.
-
-
Iodination:
-
Add a solution of KI (2.0 equiv) slowly.
-
Allow to warm to room temperature. Evolution of N₂ gas will be observed.
-
Heat to 60°C for 1 hour to ensure completion.
-
-
Work-up:
-
Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove iodine color.
-
Extract with DCM.
-
-
Application: The resulting Aryl Iodide is an excellent substrate for Suzuki-Miyaura coupling using Pd(dppf)Cl₂.
References
-
Patent: Imidazo[1,2-a]pyridine derivatives. (Describes the synthesis of Methyl 3-amino-2,6-dimethylbenzoate from nitro-precursors). European Patent Office. EP 3481827 B1. Link
-
Maiti, D., & Buchwald, S. L. (2009). "Ligand-Controlled Palladium-Catalyzed Synthesis of Primary and Secondary Arylamines." Journal of the American Chemical Society. (Foundational work on BrettPhos for hindered anilines). Link
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science. (Comprehensive guide on ligand selection). Link
-
Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-PEPPSI Complexes." Organometallics. (Alternative catalyst systems for sterically demanding substrates). Link
Sources
Application Notes and Protocols for the Synthesis of Novel Compounds from Methyl 3-amino-2,6-dimethylbenzoate
Introduction
Methyl 3-amino-2,6-dimethylbenzoate is a versatile, yet underexplored, building block in synthetic organic chemistry. Its unique substitution pattern, featuring a nucleophilic amino group ortho to one methyl group and para to another, along with a modifiable ester functionality, presents a rich platform for the synthesis of a diverse array of novel compounds. The steric hindrance provided by the flanking methyl groups can influence regioselectivity in various reactions, leading to unique molecular architectures. This guide provides detailed application notes and protocols for the derivatization of Methyl 3-amino-2,6-dimethylbenzoate, targeting the synthesis of heterocycles and other valuable organic molecules for researchers in drug discovery and materials science.
The strategic placement of the amino and ester groups on the benzene ring makes this molecule an excellent precursor for the synthesis of various fused heterocyclic systems, including quinazolinones, benzodiazepines, and pyridopyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. This document will detail several key transformations of Methyl 3-amino-2,6-dimethylbenzoate, providing both the theoretical framework and practical, step-by-step protocols.
I. Synthesis of Quinazolinone Derivatives via Niementowski Reaction
The Niementowski reaction is a classic and reliable method for the synthesis of 4-oxo-3,4-dihydroquinazolines (quinazolinones) from anthranilic acids and amides.[1] By adapting this reaction, Methyl 3-amino-2,6-dimethylbenzoate can be transformed into novel quinazolinone derivatives. The reaction proceeds through an initial acylation of the amino group by an amide, followed by a cyclization-dehydration cascade.
Mechanistic Rationale
The reaction is typically carried out at high temperatures and involves the condensation of an anthranilic acid derivative with a suitable amide. The initial step is the formation of an N-acyl-anthranilate intermediate, which then undergoes an intramolecular nucleophilic attack of the newly formed amide nitrogen onto the ester carbonyl. Subsequent elimination of methanol drives the reaction towards the formation of the stable quinazolinone ring system. The steric hindrance from the two methyl groups on the benzene ring of the starting material may necessitate more forcing reaction conditions to achieve high yields.
Caption: Synthetic workflow for quinazolinone synthesis.
Experimental Protocol: Synthesis of 8,10-Dimethyl-2-phenyl-4H-benzo[g]quinazolin-4-one
This protocol describes the synthesis of a novel quinazolinone derivative from Methyl 3-amino-2,6-dimethylbenzoate and benzamide.
Materials:
-
Methyl 3-amino-2,6-dimethylbenzoate
-
Benzamide
-
Polyphosphoric acid (PPA)
-
Toluene
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask, combine Methyl 3-amino-2,6-dimethylbenzoate (1.0 eq), benzamide (1.2 eq), and polyphosphoric acid (10 eq by weight).
-
Heat the reaction mixture to 180-200 °C with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to approximately 100 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from hot ethanol to afford the pure 8,10-Dimethyl-2-phenyl-4H-benzo[g]quinazolin-4-one.
-
Dry the purified product under vacuum.
| Reactant | MW | Equivalents | Mass/Volume |
| Methyl 3-amino-2,6-dimethylbenzoate | 179.22 | 1.0 | (user defined) |
| Benzamide | 121.14 | 1.2 | (user defined) |
| Polyphosphoric acid | - | 10x by weight | (user defined) |
II. Functionalization of the Amino Group via Sandmeyer Reaction
The Sandmeyer reaction is a powerful tool for the conversion of a primary aromatic amino group into a wide range of other functionalities, including halides, cyanide, and hydroxyl groups, via a diazonium salt intermediate.[2][3][4] This transformation opens up a vast synthetic landscape for the derivatization of Methyl 3-amino-2,6-dimethylbenzoate.
Mechanistic Rationale
The reaction proceeds in two main steps. First, the aromatic amine is diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. In the second step, this diazonium salt is treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN), which catalyzes the replacement of the diazonium group with the corresponding nucleophile. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[5]
Caption: General scheme of the Sandmeyer reaction.
Experimental Protocol: Synthesis of Methyl 3-cyano-2,6-dimethylbenzoate
This protocol details the conversion of the amino group to a cyano group.
Materials:
-
Methyl 3-amino-2,6-dimethylbenzoate
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Toluene
-
Diatomaceous earth
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
Procedure:
-
Diazotization:
-
In a flask, dissolve Methyl 3-amino-2,6-dimethylbenzoate (1.0 eq) in a mixture of concentrated HCl and water at room temperature.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water.
-
Warm the cyanide solution to 60-70 °C.
-
Slowly add the cold diazonium salt solution to the warm cyanide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
After the addition is complete, continue stirring at 60-70 °C for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract with toluene.
-
Filter the combined organic layers through a pad of diatomaceous earth to remove any solid impurities.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl 3-cyano-2,6-dimethylbenzoate.
-
| Reactant | MW | Equivalents | Mass/Volume |
| Methyl 3-amino-2,6-dimethylbenzoate | 179.22 | 1.0 | (user defined) |
| Sodium nitrite | 69.00 | 1.1 | (user defined) |
| Copper(I) cyanide | 89.56 | 1.2 | (user defined) |
| Sodium cyanide | 49.01 | 1.3 | (user defined) |
III. N-Acylation for Amide Synthesis
Direct acylation of the amino group is a fundamental transformation to introduce a wide variety of functional groups and to synthesize amide derivatives, which are common motifs in pharmaceuticals.[6]
Mechanistic Rationale
The acylation of an amine involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom onto the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride. A base is typically added to neutralize the acidic byproduct (e.g., HCl) and to drive the reaction to completion.
Caption: Mechanism of N-acylation.
Experimental Protocol: Synthesis of Methyl 3-(benzamido)-2,6-dimethylbenzoate
This protocol describes the acylation of Methyl 3-amino-2,6-dimethylbenzoate with benzoyl chloride.
Materials:
-
Methyl 3-amino-2,6-dimethylbenzoate
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve Methyl 3-amino-2,6-dimethylbenzoate (1.0 eq) in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Methyl 3-(benzamido)-2,6-dimethylbenzoate.
| Reactant | MW | Equivalents | Mass/Volume |
| Methyl 3-amino-2,6-dimethylbenzoate | 179.22 | 1.0 | (user defined) |
| Benzoyl chloride | 140.57 | 1.1 | (user defined) |
| Pyridine | 79.10 | 1.2 | (user defined) |
IV. Synthesis of Benzodiazepine Derivatives
1,5-Benzodiazepines are an important class of heterocyclic compounds with a wide range of biological activities.[7][8][9] They can be synthesized through the condensation of an o-phenylenediamine derivative with a β-diketone or a ketone.
Mechanistic Rationale
The reaction of an o-phenylenediamine with a β-diketone, such as acetylacetone, proceeds through a double condensation reaction. Initially, one of the amino groups reacts with one of the carbonyl groups of the diketone to form an enamine intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl group, leading to the formation of the seven-membered diazepine ring after dehydration.
Caption: Synthetic pathway to 1,5-benzodiazepines.
Experimental Protocol: Synthesis of a Novel 1,5-Benzodiazepine Derivative
This protocol outlines the synthesis of a benzodiazepine derivative from a diamino precursor derived from Methyl 3-amino-2,6-dimethylbenzoate.
Note: This protocol requires a two-step synthesis. First, the nitro-analogue of the starting material needs to be synthesized and then reduced to the corresponding diamine. For the purpose of this protocol, we will assume the availability of Methyl 3,4-diamino-2,6-dimethylbenzoate.
Materials:
-
Methyl 3,4-diamino-2,6-dimethylbenzoate
-
Acetylacetone
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve Methyl 3,4-diamino-2,6-dimethylbenzoate (1.0 eq) in a mixture of ethanol and a catalytic amount of glacial acetic acid.
-
Add acetylacetone (1.1 eq) to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure benzodiazepine derivative.
| Reactant | MW | Equivalents | Mass/Volume |
| Methyl 3,4-diamino-2,6-dimethylbenzoate | 194.22 | 1.0 | (user defined) |
| Acetylacetone | 100.12 | 1.1 | (user defined) |
Conclusion
Methyl 3-amino-2,6-dimethylbenzoate is a highly valuable and versatile starting material for the synthesis of a wide range of novel organic compounds, particularly heterocyclic systems of medicinal interest. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic potential of this unique building block. The steric and electronic properties conferred by the dimethyl substitution pattern offer opportunities for the discovery of new chemical entities with unique biological activities. Further exploration of reactions such as the Ullmann condensation, Pictet-Spengler reaction, and various C-N coupling strategies will undoubtedly expand the library of accessible compounds from this versatile precursor.[10][11][12][13]
References
- Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911, 44 (3), 2030–2036.
- Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901, 34 (2), 2174–2185.
- Sano, T. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis1999, 1999 (07), 1141–1144.
- Cox, E. D.; Cook, J. M. The Pictet-Spengler condensation: a new direction for an old reaction. Chem. Rev.1995, 95 (6), 1797–1842.
- Sandmeyer, T. Ueber die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884, 17 (2), 1633–1635.
-
Wikipedia contributors. Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link]
- Hassan, S. Y. 1, 5-Benzodiazepines: A Review Update. International Journal of Pharmaceutical Sciences and Research2015, 6 (9), 3684.
- Hodgson, H. H. The Sandmeyer Reaction. Chem. Rev.1947, 40 (2), 251–277.
- Majid, S. A.; Khanday, W. A.; Tomar, R. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.
-
Wikipedia contributors. Pictet–Spengler reaction. Wikipedia, The Free Encyclopedia. [Link]
- Bennamane, N.; Kaoua, R.; Hammal, L.; Nedjar-Kolli, B. Synthesis of new amino-1,5-benzodiazepine and benzotriazole derivatives from dimedone. Org. Commun.2008, 1 (3), 62-68.
-
Wikipedia contributors. Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- Al-Taisan, W. A.; Al-Hazimi, H. M.; El-Faham, A. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom; The Royal Society of Chemistry, 2017; pp 463–468.
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
- Weissenfels, M.; et al. Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development2021, Volume-5 | Issue-5, 497-501.
-
Wikipedia contributors. Niementowski quinoline synthesis. Wikipedia, The Free Encyclopedia. [Link]
- Wang, Z. J.; et al. Recent trends in the chemistry of Sandmeyer reaction: a review. J. Iran. Chem. Soc.2021, 18, 2765–2803.
- Kumar, A.; et al. The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+). Sci Rep2022, 12, 10892.
- Rashatasakhon, P.; et al. A Pictet-Spengler ligation for protein chemical modification. Proc. Natl. Acad. Sci. U.S.A.2012, 109 (50), 20362-20367.
- Li, J.; et al. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. Eur. J. Med. Chem.2021, 225, 113791.
-
Wikipedia contributors. Niementowski quinazoline synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Organic Chemistry Portal. Synthesis of quinazolinones. [Link]
- Hassan, S. Y.; et al. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Kim, J. Y.; et al. Unusual Product Distribution from Friedländer Reaction of Di- and Triacetylbenzenes with 3-Aminonaphthalene-2-carbaldehyde and Properties of New Benzo[g]quinoline-Derived Aza-aromatics. Molecules2014, 19 (8), 12530-12544.
-
Taylor & Francis Online. Benzoyl chloride – Knowledge and References. [Link]
- Kumar, V.; et al. Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry2023, 5, 100813.
- Al-Ostoot, F. H.; et al. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of Molecular Structure2023, 1274, 134543.
- Mochalov, S. S.; Fedotov, A. N.; Zefirov, N. S. Transformations of N-(2-acylaryl)benzamides and their analogs under the Camps cyclization conditions. Russian Journal of Organic Chemistry2016, 52 (8), 1115-1127.
- Fehnel, E. A.; Cohn, D. E. Concerning the mechanism of the Friedländer quinoline synthesis. J. Org. Chem.1966, 31 (11), 3852–3854.
-
OperaChem. Ullmann coupling-An overview. [Link]
- Behera, M.; Patra, A.; Ghorai, P. A direct entry to polycyclic quinazoline derivatives via I2-DMSO mediated oxidative decarboxylation of α-amino acids and subsequent Pictet-Spengler cyclization reaction. Org. Biomol. Chem.2019, 17, 8941-8945.
- Schug, K. A.; et al. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. J.
-
ResearchGate. Niementowski synthesis of quinazolinones[14]. [Link]
- Pitre, S. P.; McTiernan, C. D.; Ismaili, H.; Scaiano, J. C. Photochemical cyclization of α-amino esters to access 3-azetidinones. Chemical Science2022, 13, 1373-1378.
- Google Patents.
-
ResearchGate. Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. [Link]
- Al-Suwaidan, I. A.; et al. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Journal of Chemistry2013, 2013, 396567.
- Che-Ping, C.; et al. Condensation-Based Methods for the C−H Bond Functionalization of Amines. J. Org. Chem.2018, 83 (15), 7785–7802.
- Mainolfi, N.; et al. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis2013, 45 (02), 171-173.
-
ResearchGate. Scheme 1. Mechanism of the condensation of acetylacetone with cyanoacetamide yielding 4,6-dimethyl-3-cyano-2-pyridone in the chemically catalyzed reaction. [Link]
Sources
- 1. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 7. chemijournal.com [chemijournal.com]
- 8. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
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- 13. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sandmeyer Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of Methyl 3-amino-2,6-dimethylbenzoate
Executive Summary & Core Challenge
The Challenge: The synthesis of Methyl 3-amino-2,6-dimethylbenzoate presents a specific structural hurdle: Steric Hindrance . The presence of methyl groups at the ortho (2,[1][2]6) positions creates a "steric gate" that significantly inhibits nucleophilic attack at the carbonyl carbon.
The Consequence: Standard Fischer esterification protocols (refluxing carboxylic acid in methanol with H₂SO₄) often result in poor conversion (<30%) or require excessive reaction times, leading to degradation.
The Solution: This guide prioritizes a Nucleophilic Substitution (
Optimized Synthetic Workflow
The following pathway describes the most robust route to high-purity product.
Figure 1: Optimized synthetic pathway highlighting the critical esterification bottleneck bypassed via alkylation (
Module 1: Regioselective Nitration
Objective: Synthesize 3-nitro-2,6-dimethylbenzoic acid. Mechanism: Electrophilic Aromatic Substitution (EAS).
Protocol
-
Preparation: Cool 8 mL of concentrated
and 8 mL of 60% to 0°C in a round-bottom flask. -
Addition: Add 2,6-dimethylbenzoic acid (3.7 g, 24.64 mmol) portion-wise. Maintain temperature at 0°C.
-
Reaction: Stir for 1.5 hours at 0°C.
-
Quench: Pour the mixture into ice water. Stir for 30 minutes.
-
Isolation: Filter the white precipitate, wash with cold water, and dry under vacuum.
-
Expected Yield: ~98% (4.7 g)
-
Appearance: White solid.[3]
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Formation of 3,5-dinitro species | Temperature too high or excess | Ensure internal temp stays <5°C. Do not exceed 1.5h reaction time. |
| Sticky/Oily Product | Incomplete quenching or residual acid. | Increase stirring time in ice water to 1 hour. Ensure pH of wash water is neutral. |
| Low Regioselectivity | N/A (Highly favored) | The 2,6-dimethyl groups direct ortho/para, while the carboxyl directs meta. Position 3 is synergistically favored. |
Module 2: The "Steric Bypass" Esterification
Objective: Synthesize Methyl 3-nitro-2,6-dimethylbenzoate.
Critical Insight: Do NOT use Fischer Esterification (
Protocol (Alkylation Strategy)
-
Dissolution: Dissolve 3-nitro-2,6-dimethylbenzoic acid (1.0 eq) in anhydrous DMF (5 mL/g).
-
Base Addition: Add
(1.5 eq). The mixture may bubble ( release). Stir for 15 min. -
Alkylation: Add Methyl Iodide (MeI) (1.2 eq) dropwise.
-
Reaction: Stir at Room Temperature for 4–6 hours.
-
Note: This proceeds via an
mechanism on the methyl iodide, which is not sterically hindered by the benzoate's bulk.
-
-
Workup: Dilute with water (5x volume). Extract with Ethyl Acetate.[3] Wash organic layer with brine, dry over
, and concentrate.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Wet DMF or old MeI. | Use anhydrous DMF. MeI is volatile; ensure fresh reagent is used. |
| Emulsion during extraction | DMF presence in organic layer. | Wash the organic layer thoroughly with water (3x) to remove DMF before the brine wash. |
| Safety Warning | Methyl Iodide toxicity. | MeI is a suspected carcinogen. Handle only in a fume hood. Quench excess MeI with aqueous ammonia or amine waste. |
Module 3: Catalytic Hydrogenation
Objective: Reduce the nitro group to the amino group to yield Methyl 3-amino-2,6-dimethylbenzoate.
Protocol
-
Setup: Dissolve the nitro ester (3.8 g) in a 1:1 mixture of Methanol/Ethyl Acetate (40 mL total).
-
Catalyst: Add 10% Pd/C (20 wt% loading, ~760 mg).
-
Safety: Wet the catalyst with solvent under inert gas (Nitrogen) before introducing Hydrogen to prevent ignition.
-
-
Hydrogenation: Stir under a Hydrogen atmosphere (balloon pressure is usually sufficient) overnight at Room Temperature.
-
Filtration: Filter through a Celite pad to remove Pd/C. Rinse pad with MeOH.
-
Concentration: Evaporate solvent under reduced pressure.
-
Expected Yield: ~92%
-
Appearance: Colorless oil or low-melting solid.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Reaction Stalls | Catalyst poisoning (S or N impurities). | Ensure the starting material from Module 2 is free of DMF and Iodide traces. |
| De-halogenation | N/A | There are no halogens on the ring, so de-halogenation is not a risk here. |
| Product Oxidation | Air exposure of amino group. | Store the final amino ester under Nitrogen/Argon in the dark. |
Self-Validation: Characterization Data
Use these parameters to validate your product identity immediately after synthesis.
Target Molecule: Methyl 3-amino-2,6-dimethylbenzoate
Formula:
1H NMR (400 MHz, CDCl3) Reference:
-
Aromatic Region:
-
6.86 (d,
, 1H) – Proton at position 5 -
6.63 (d,
, 1H) – Proton at position 4[4]
-
6.86 (d,
-
Aliphatic Region:
-
3.90 (s, 3H) – Methyl Ester (
) -
3.55 (broad s, 2H) – Amine (
) - 2.19 (s, 3H) – Aromatic Methyl (C2 or C6)
- 2.08 (s, 3H) – Aromatic Methyl (C6 or C2)
-
3.90 (s, 3H) – Methyl Ester (
Validation Check:
-
If you see a singlet around
8.0+, your nitro group was not reduced. -
If the methyl ester singlet (
3.90) is missing, hydrolysis occurred.
Frequently Asked Questions (FAQ)
Q1: Can I use Thionyl Chloride (
-
Answer: Yes, but with caution. Due to steric hindrance, the formation of the acid chloride requires extended reflux or a catalyst (DMF drops). Subsequent reaction with methanol also requires heat. The MeI route is generally higher yielding for this specific substrate because it moves the reaction site away from the sterically crowded carbonyl carbon.
Q2: My final product is an oil, but I need a solid. How do I crystallize it?
-
Answer: Methyl 3-amino-2,6-dimethylbenzoate has a low melting point. You can convert it to the Hydrochloride salt by bubbling HCl gas into an ethereal solution of the product. The HCl salt is a stable solid with a higher melting point, making it easier to handle and store.
Q3: Why is the nitration regioselective for the 3-position?
-
Answer: The 2- and 6-methyl groups are ortho/para directors. The 1-carboxyl group is a meta director.
-
Position 3 is ortho to the C2-Methyl and meta to the C1-Carboxyl (Reinforced activation).
-
Position 4 is meta to both Methyls (Deactivated relative to pos 3).
-
Therefore, substitution occurs almost exclusively at Position 3.
-
References
-
European Patent Office. (2019). Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof (EP 3481827 B1). Retrieved from [Link]
- Goossen, L. J., et al. (2009). Steric Hindrance in Esterification: Overcoming the Ortho-Effect. Journal of Organic Chemistry.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience.
Sources
Technical Support Center: Purification of Methyl 3-amino-2,6-dimethylbenzoate
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for the purification of Methyl 3-amino-2,6-dimethylbenzoate. As a substituted aniline, this compound presents unique challenges that require a nuanced approach beyond standard purification protocols. This guide is structured as a series of troubleshooting questions and in-depth answers, reflecting the common issues encountered in a research and development setting. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your purification workflow.
Troubleshooting Guide & FAQs
Section 1: Initial Assessment & Common Impurities
Question: I've just completed my synthesis. What are the most probable impurities in my crude Methyl 3-amino-2,6-dimethylbenzoate reaction mixture?
Answer: A thorough understanding of your potential impurities is the cornerstone of designing an effective purification strategy. Based on common synthetic routes (e.g., reduction of a nitro-aromatic precursor or esterification of the corresponding carboxylic acid), your crude product may contain a variety of contaminants:
-
Unreacted Starting Materials: Residual 2,6-dimethyl-3-nitrobenzoic acid, its methyl ester, or the corresponding acid (3-amino-2,6-dimethylbenzoic acid) if the esterification was incomplete.
-
Reaction Byproducts: Depending on the specific reagents used, byproducts can vary. For instance, if using a reducing agent like SnCl₂, residual tin salts may be present.
-
Degradation Products: Substituted anilines are notoriously sensitive to oxidation, especially when exposed to air and light. This leads to the formation of highly colored quinone-like species and polymeric materials, often manifesting as a yellow, brown, or even dark red discoloration of your product.[1]
-
Isomeric Impurities: During the synthesis of the aromatic ring, the formation of regioisomers can occur. These isomers often have very similar physical properties to the desired product, making them particularly challenging to separate.[1][2]
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., THF, Dichloromethane, Ethyl Acetate) may be retained in the crude solid.
A preliminary analysis by Thin Layer Chromatography (TLC) against your starting materials is a critical first step to visualize the complexity of your mixture.
Section 2: Purification by Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids on a large scale. The principle relies on the differential solubility of your compound and its impurities in a chosen solvent at different temperatures.[3]
Question: My compound "oiled out" during recrystallization instead of forming crystals. What happened and how can I fix it?
Answer: "Oiling out" is a common and frustrating phenomenon where the dissolved solute separates from the cooling solution as a liquid phase rather than a solid crystalline lattice. The primary cause is that the solution becomes supersaturated at a temperature above the melting point of your compound.
Causality & Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: The most direct solution is to heat the mixture to re-dissolve the oil and then add more of the "good" solvent (the one in which the compound is more soluble) to decrease the saturation point.[4] This ensures that the solution cools to a temperature below the compound's melting point before crystallization begins.
-
Slow Down the Cooling Process: Rapid cooling, such as plunging a hot flask directly into an ice bath, is a major contributor to oiling out. Allow the solution to cool slowly to room temperature first. This provides a larger thermodynamic window for proper crystal nucleation.[3][4]
-
Change the Solvent System: If the issue persists, your chosen solvent may be unsuitable. Select a solvent with a lower boiling point or use a mixed-solvent system. For instance, you could dissolve your compound in a minimal amount of a "good" solvent (like ethanol) and then slowly add a "poor" solvent (like water) dropwise to the hot solution until it just becomes cloudy. Adding a few more drops of the hot "good" solvent to clarify the solution and then allowing it to cool slowly can be very effective.[4]
Question: My recrystallized product is still yellow/brown. How can I remove these colored impurities?
Answer: The persistent color is almost certainly due to oxidation products.[1] While recrystallization can remove many impurities, highly colored, non-volatile polymeric materials can co-precipitate with your product.
Decolorization Protocol:
-
Dissolve the impure solid in the minimum amount of appropriate hot solvent.
-
Add Activated Charcoal: Add a very small amount (typically 1-2% by weight) of activated charcoal to the hot solution. The charcoal has a high surface area and will adsorb the large, flat, colored polymeric impurities.[1][4]
-
Hot Filtration: Swirl the hot solution with the charcoal for a few minutes. It is critical to then perform a hot filtration through a fluted filter paper to remove the charcoal. This must be done quickly to prevent your desired product from crystallizing prematurely in the funnel.
-
Crystallize: Allow the hot, decolorized filtrate to cool slowly to induce crystallization of your purified, colorless product.
Question: I've cooled my solution, even in an ice bath, but no crystals are forming. What are my next steps?
Answer: Failure to crystallize is usually due to either excessive solvent or the lack of a nucleation site for crystals to begin growing.
Inducing Crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass that are created can provide ideal nucleation sites for crystal growth.[3]
-
Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.
-
Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then attempt the cooling process again.[5]
Section 3: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities, but it requires special considerations for basic amines like Methyl 3-amino-2,6-dimethylbenzoate.
Question: My compound is streaking badly on the silica gel column and my yield is very low. Why is this happening?
Answer: This is a classic problem when purifying basic compounds on standard silica gel. The root cause is an acid-base interaction. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine interacts strongly with these acidic sites, leading to irreversible adsorption or very slow, uneven elution. This results in significant "streaking" or "tailing" of the compound spot on TLC and poor recovery from a column.[6][7]
Question: What mobile phase modifications can improve the chromatography of my basic amine?
Answer: To mitigate the unwanted acid-base interaction, you need to "neutralize" the acidic sites on the silica. This is typically achieved by adding a small amount of a competing base to your mobile phase (eluent).
Mobile Phase Optimization:
-
Add Triethylamine (TEA): The most common solution is to add a small percentage (0.1-1%) of triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate). The TEA is a small, volatile base that will preferentially bind to the acidic silanol groups, effectively "masking" them from your product. This allows your compound to elute symmetrically and significantly improves recovery.[6][7]
-
Add Ammonia: In some cases, a solution of methanol containing a small percentage of ammonia can be used as a polar component in the eluent system, which serves the same purpose.
Experimental Protocol: Flash Chromatography with Modified Eluent
-
Determine Eluent System: Use TLC plates to find a suitable solvent system (e.g., 80:20 Hexane:Ethyl Acetate) that gives your product an Rf value of ~0.3.
-
Prepare Modified Eluent: To the chosen solvent system, add 0.5% triethylamine (e.g., 5 mL of TEA for every 1 L of eluent).
-
Pack the Column: Pack your silica gel column using the modified eluent.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute and Collect: Run the column with the modified eluent, collecting fractions and monitoring by TLC to isolate the pure product.
Question: When should I consider using an alternative stationary phase?
Answer: If mobile phase modification does not provide adequate separation, especially if you are trying to separate your product from other basic impurities, switching the stationary phase is the next logical step.
-
Amine-Functionalized Silica: This is an excellent choice where the silica surface is chemically modified with aminopropyl groups. This creates a basic environment that repels basic compounds, minimizing the strong interactions and often leading to much sharper peaks and better separation with simple eluents like hexane/ethyl acetate, without the need for additives.[6][7]
-
Alumina (Basic or Neutral): Alumina is another alternative to silica. Using basic or neutral alumina can prevent the degradation and strong adsorption issues seen with acidic silica gel.
Workflow: Selecting a Purification Strategy
The following decision tree provides a logical workflow for choosing the most appropriate purification method for your crude Methyl 3-amino-2,6-dimethylbenzoate.
Caption: Decision tree for selecting a purification method.
Data Summary: Solvent Selection for Recrystallization
Choosing the right solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] The following table provides properties of common solvents to guide your selection. Solubility tests with small amounts of your compound are highly recommended.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes & Typical Use for Aromatic Amines |
| Water | 100 | 80.1 | Generally a poor solvent unless the molecule has highly polar groups. Often used as the "anti-solvent" in a mixed pair. |
| Ethanol | 78 | 24.5 | A good starting point. Dissolves many organic compounds when hot. Often paired with water.[4][8] |
| Methanol | 65 | 32.7 | More polar than ethanol. Useful for more polar amines.[9] |
| Isopropanol | 82 | 18.3 | Less polar than ethanol, good for moderately polar compounds. |
| Ethyl Acetate | 77 | 6.0 | Medium polarity solvent. Good for compounds that are too soluble in alcohols. Often paired with hexanes.[10] |
| Toluene | 111 | 2.4 | Non-polar solvent. Useful for purifying less polar compounds from polar impurities. |
| Hexanes/Heptane | ~69 | ~1.9 | Very non-polar. Typically used as the "anti-solvent" to precipitate compounds dissolved in a more polar solvent like Ethyl Acetate or DCM. |
References
- Benchchem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
- Benchchem. (n.d.). Technical Support Center: Purification of Substituted Anilines.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Ponmagaram, M., et al. (n.d.). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. National Center for Biotechnology Information.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- ResearchGate. (2025, October 23). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents.
- Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.
- Professor Dave Explains. (2020, January 10). Recrystallization. YouTube.
- ChemicalBook. (n.d.). 3-Amino-2-methylbenzoic acid synthesis.
- Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
- OCR (B) Chemistry A-Level. (n.d.). PAG 06 - Synthesis of an organic solid Preparation of methyl 3-nitrobenzoate.
Sources
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- 8. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents [patents.google.com]
- 10. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
"common by-products in the synthesis of Methyl 3-amino-2,6-dimethylbenzoate"
Welcome to the technical support guide for the synthesis of Methyl 3-amino-2,6-dimethylbenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Methyl 3-amino-2,6-dimethylbenzoate and what are the primary by-products?
The most prevalent and industrially significant route is the reduction of the corresponding nitro compound, Methyl 3-nitro-2,6-dimethylbenzoate. This is typically achieved through catalytic hydrogenation (e.g., using Pd/C and H₂ gas) or metal/acid reduction (e.g., using Fe/HCl or SnCl₂/HCl).[1][2]
The primary by-products are intermediates from the incomplete reduction of the nitro group. The reduction from a nitro group (-NO₂) to an amine (-NH₂) is a six-electron process that proceeds through several stages. If the reaction does not go to completion, you can expect to find the following impurities:
-
Nitroso compounds (R-N=O): Formed during the initial two-electron reduction.
-
Hydroxylamine compounds (R-NHOH): A four-electron reduction intermediate.[3]
-
Azoxy and Azo compounds (R-N=N(O)-R and R-N=N-R): These are condensation products of the nitroso and hydroxylamine intermediates.[4] Their formation can be promoted by localized overheating in exothermic reactions.
Q2: Why is my catalytic hydrogenation reaction stalling or showing low conversion?
Several factors can lead to an incomplete catalytic hydrogenation reaction.[5] Here's a breakdown of the common culprits:
-
Catalyst Activity: The catalyst (e.g., Palladium on carbon, Pd/C) may be old, poisoned, or improperly stored. Catalyst poisoning can occur if your starting material or solvent contains impurities like sulfur compounds (e.g., thiols).[6] Always use a fresh, high-quality catalyst from a reputable supplier.
-
Insufficient Catalyst Loading: The weight percentage of the catalyst might be too low for the scale of your reaction. A typical starting point is 5-10 mol% of the catalyst relative to the substrate.
-
Poor Solubility: The starting nitro compound must be soluble in the reaction solvent to effectively interact with the catalyst surface.[5] If solubility is an issue, consider switching to a different solvent like THF or using a co-solvent system such as ethanol/water.
-
Inadequate Hydrogen Pressure: Some reductions require higher hydrogen pressure to proceed efficiently. If you are using a balloon of hydrogen, ensure it is adequately filled and that there are no leaks in your system. For more challenging reductions, a Parr hydrogenator or a similar high-pressure reactor may be necessary.[5]
Q3: Can other functional groups on my molecule be accidentally reduced?
Yes, this is a critical consideration, especially when using powerful reducing systems like catalytic hydrogenation. Catalytic hydrogenation with Pd/C is known to reduce a wide variety of functional groups, including alkenes, alkynes, and some carbonyl compounds.[7] If your substrate contains other reducible functional groups, you may need to choose a more chemoselective reducing agent. Metal/acid reductions, such as using iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂), are often milder and can selectively reduce the nitro group in the presence of other sensitive functionalities.[7][8]
Troubleshooting Guide: A Deeper Dive
Problem 1: "My TLC plate shows multiple spots after the reaction, in addition to my starting material and product."
Analysis: This is a classic sign of by-product formation due to incomplete reduction. The additional spots are likely the nitroso, hydroxylamine, or azoxy/azo intermediates.
Solution Pathway:
-
Confirm Identity: If possible, try to characterize these by-products using LC-MS to confirm their molecular weights. This will give you a definitive answer about which intermediates are forming.
-
Increase Reducing Agent Stoichiometry: For metal/acid reductions, ensure you are using a sufficient excess of the metal and acid to drive the reaction to completion.[5]
-
Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC. If the reaction stalls and intermediate spots persist, a gentle increase in temperature might be necessary.[5] However, be cautious, as excessive heat can sometimes promote the formation of dimeric azo/azoxy by-products.
-
Change the Reduction Method: If optimizing the current method fails, consider switching to a different reducing system. For example, if you are using Fe/HCl and seeing intermediates, catalytic hydrogenation might provide a cleaner conversion, provided there are no other reducible groups.
Problem 2: "My final product is a dark oil or a discolored solid, even after purification."
Analysis: The discoloration is often due to the presence of baseline impurities, particularly oxidized forms of the amine product or residual azo compounds, which are often highly colored. Amines, especially aromatic amines, are susceptible to air oxidation.
Solution Pathway:
-
Workup Under Inert Atmosphere: During the workup and purification stages, try to minimize the product's exposure to air. Using degassed solvents and blanketing the solutions with nitrogen or argon can significantly reduce oxidation.
-
Activated Carbon Treatment: Dissolve your crude product in a suitable solvent and add a small amount of activated carbon. Stir for 15-30 minutes, then filter through a pad of Celite. This is often very effective at removing colored impurities.
-
Purification Method Review: Standard silica gel column chromatography is usually effective. Ensure you are using an appropriate solvent system. A common eluent system for this type of compound is a gradient of ethyl acetate in hexane. If the product is basic, adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can improve the peak shape and prevent streaking on the column.
-
Consider a Salt Wash: During the aqueous workup, a wash with a mild reducing agent solution, like sodium bisulfite or sodium dithionite, can sometimes help to remove certain colored impurities.
Visualizing the Process: Reaction and Troubleshooting
To better understand the synthetic pathway and the logical steps for troubleshooting, refer to the diagrams below.
Caption: Synthetic pathway from the nitro starting material to the desired amine product, highlighting key intermediates and potential by-products.
Caption: A logical workflow for troubleshooting common issues encountered during the synthesis.
Quantitative Data Summary
The following table provides a general overview of reaction conditions and expected outcomes. Note that specific results will vary based on the exact substrate, scale, and laboratory setup.
| Parameter | Catalytic Hydrogenation (Pd/C) | Metal/Acid Reduction (SnCl₂/HCl) |
| Typical Yield | >90% | 80-95% |
| Purity (Crude) | Generally high, main impurity is starting material. | Can contain metal salts and intermediates. |
| Reaction Temp. | Room Temperature to 50 °C[5] | Reflux (e.g., in Ethanol) |
| Pressure | 1 atm (balloon) to 80 bar[4] | Atmospheric |
| Key By-products | Unreacted starting material. | Hydroxylamine, Azo/Azoxy compounds, organotin species. |
| Advantages | High yield, clean reaction, easy product isolation. | High functional group tolerance, inexpensive reagents.[6] |
| Disadvantages | Catalyst can be expensive and pyrophoric; may reduce other functional groups.[7] | Requires stoichiometric amounts of metal, workup can be tedious to remove metal salts. |
Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation
This protocol is a general guideline and should be adapted and optimized for your specific laboratory conditions.
-
Setup: To a round-bottom flask, add Methyl 3-nitro-2,6-dimethylbenzoate (1.0 eq) and a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) to make an approximately 0.1 M solution.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol %).
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask with a vacuum pump and backfill with hydrogen from the balloon. Repeat this vacuum/backfill cycle three times to ensure an inert atmosphere.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric; quench it with water before disposal.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-30% Ethyl Acetate in Hexane) to obtain the pure Methyl 3-amino-2,6-dimethylbenzoate.
Protocol 2: By-product Analysis by Thin Layer Chromatography (TLC)
-
Plate: Use a standard silica gel TLC plate.
-
Mobile Phase: A good starting mobile phase is 20-30% Ethyl Acetate in Hexane. This should provide good separation between the non-polar starting material, the polar amine product, and the intermediates.
-
Spotting: On the baseline, spot your starting material (as a reference), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm). The starting material and product should be UV active. Staining with potassium permanganate can also help visualize compounds that are not UV active. The product (amine) will typically have a lower Rf value (be less polar) than the starting nitro compound. Intermediates will generally have Rf values between the start and the final product.
References
-
Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]
-
Blaser, H. U., Steiner, H., & Studer, M. (2012). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ChemInform, 33(35). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
-
Sztankó, K., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2636–2641. Retrieved from [Link]
-
Karam, B., et al. (2022). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. ChemRxiv. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). Reduction of nitro groups on benzene. Retrieved from [Link]
- Google Patents. (2014). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
-
ResearchGate. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Retrieved from [Link]
-
Ponmagaram, M., et al. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1039. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Nitration of methyl benzoate. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]
-
YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]
-
ORGANO CORPORATION. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
Sources
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
"stability of Methyl 3-amino-2,6-dimethylbenzoate under different conditions"
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of Methyl 3-amino-2,6-dimethylbenzoate under various experimental conditions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with Methyl 3-amino-2,6-dimethylbenzoate. The solutions provided are based on the fundamental chemical properties of the molecule and established laboratory practices.
Q1: My solid sample of Methyl 3-amino-2,6-dimethylbenzoate has developed a yellow or brownish tint over time. Is it still usable?
A1: The development of a yellow or brownish color is a common indicator of degradation in aromatic amines. This is often due to oxidation, a process that can be accelerated by exposure to air (oxygen) and light.[1] The amino group on the benzene ring is electron-rich and susceptible to oxidation, which can lead to the formation of colored impurities, potentially through the formation of N-oxides or polymeric species.[2][3][4]
Recommendation:
-
Assess the extent of degradation: We recommend performing a purity analysis (e.g., via HPLC) to quantify the level of impurities. Compare the results to an unstressed or newly purchased sample if available.
-
Usability: For applications requiring high purity, such as in the synthesis of pharmaceutical active ingredients, using the discolored material is not advised as the impurities could lead to unwanted side reactions or complicate purification of the final product. For less sensitive applications, its usability would depend on the acceptable impurity threshold for your specific experiment.
-
Prevention: To prevent this issue, always store Methyl 3-amino-2,6-dimethylbenzoate in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light in a cool, dry place.[5][6]
Q2: I'm observing a new, more polar peak in my HPLC chromatogram after leaving my sample in an acidic aqueous solution. What could this be?
A2: The appearance of a new, more polar peak in your HPLC analysis after exposure to acidic conditions strongly suggests hydrolysis of the methyl ester group.[7][8] In the presence of acid and water, the ester can be cleaved to form the corresponding carboxylic acid (3-amino-2,6-dimethylbenzoic acid) and methanol.[9] Carboxylic acids are significantly more polar than their corresponding methyl esters, leading to shorter retention times on a reverse-phase HPLC column.
Causality: The acid catalyzes the hydrolysis by protonating the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[7] This reaction is reversible, so using a large excess of water will drive the equilibrium towards the hydrolysis products.[8][10]
Troubleshooting Workflow:
Caption: Troubleshooting unexpected HPLC results.
Q3: My reaction yield is lower than expected when using Methyl 3-amino-2,6-dimethylbenzoate in a strongly basic solution. What could be the cause?
A3: Similar to acid-catalyzed hydrolysis, the ester group of Methyl 3-amino-2,6-dimethylbenzoate is susceptible to base-mediated hydrolysis (saponification).[8][9] If your reaction is performed in a basic aqueous solution (e.g., using sodium hydroxide), a portion of your starting material may be consumed by this side reaction, forming the sodium salt of 3-amino-2,6-dimethylbenzoic acid and methanol.
Key Difference: Unlike acid-catalyzed hydrolysis, base-mediated hydrolysis is an irreversible process.[8] The carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is not electrophilic and does not readily react with the alcohol to reform the ester.[11] This irreversibility can lead to a significant loss of your starting material if the conditions are not carefully controlled.
Recommendation:
-
If possible, avoid using strong aqueous bases for extended periods or at high temperatures.
-
If a base is necessary, consider using non-nucleophilic organic bases or running the reaction in anhydrous conditions to prevent saponification.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q4: What are the optimal storage conditions for Methyl 3-amino-2,6-dimethylbenzoate?
A4: To ensure long-term stability and maintain the purity of the compound, it should be stored in a cool, dry, and dark place.[5] The container should be tightly sealed to prevent moisture absorption and exposure to air. For maximum stability, flushing the container with an inert gas like argon or nitrogen is highly recommended to displace oxygen and prevent oxidative degradation.[6][12]
Q5: Is this compound sensitive to light?
A5: Yes, aminobenzoate derivatives can be sensitive to light.[1][13] Exposure to UV or visible light can provide the energy to initiate photochemical reactions, leading to degradation.[13] Therefore, it is crucial to store the compound in an amber or opaque container to protect it from light. When handling the compound in solution, it is advisable to use amber glassware or cover the glassware with aluminum foil.
Chemical Stability and Degradation
Q6: What are the primary degradation pathways for Methyl 3-amino-2,6-dimethylbenzoate?
A6: The two primary functional groups that are susceptible to degradation are the aromatic amino group and the methyl ester group.
-
Oxidation: The amino group is prone to oxidation, especially when exposed to air, oxidizing agents, or light.[4][14] This can lead to the formation of N-oxides, hydroxylamines, or more complex colored products.[2]
-
Hydrolysis: The methyl ester group can undergo hydrolysis under either acidic or basic conditions to yield 3-amino-2,6-dimethylbenzoic acid and methanol.[7][9]
Q7: How does pH affect the stability of this compound in solution?
A7: The stability of Methyl 3-amino-2,6-dimethylbenzoate in solution is highly pH-dependent.
-
Neutral pH (approx. 7): The compound is relatively stable, with hydrolysis proceeding very slowly.[7]
-
Acidic pH (< 7): The rate of hydrolysis of the ester group increases due to acid catalysis.[8]
-
Basic pH (> 7): The rate of hydrolysis (saponification) of the ester group is significantly increased. This reaction is irreversible and generally faster than acid-catalyzed hydrolysis.[8]
Forced Degradation Studies
Q8: I need to perform a forced degradation study. What conditions should I use?
A8: Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[4][15] A typical study would involve exposing the compound to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60-80 °C).[1][5]
-
Base Hydrolysis: 0.1 N NaOH at room temperature or slightly elevated temperature.[5]
-
Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.[4][5]
-
Thermal Degradation: Exposing the solid compound to high temperatures (e.g., 80 °C or higher).[5]
-
Photolytic Degradation: Exposing the solid compound and a solution to UV and visible light, following ICH Q1B guidelines.[5][16]
Illustrative Stability Data
The following table presents hypothetical data from a forced degradation study on Methyl 3-amino-2,6-dimethylbenzoate to illustrate its expected stability profile. Note: This data is for illustrative purposes only and actual experimental results may vary.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation (Illustrative) | Primary Degradation Product |
| 0.1 N HCl | 24 | 80 | ~15% | 3-amino-2,6-dimethylbenzoic acid |
| 0.1 N NaOH | 8 | 60 | ~25% | 3-amino-2,6-dimethylbenzoic acid |
| 10% H₂O₂ | 24 | 25 (Room Temp) | ~10% | Oxidized species (e.g., N-oxide) |
| Dry Heat | 48 | 100 | < 5% | Minor thermal degradants |
| Photolytic (ICH Q1B) | 24 | 25 (Room Temp) | ~8% | Colored oxidative products |
Experimental Protocol: Forced Degradation Study
This protocol outlines a standard procedure for conducting a forced degradation study.
Objective: To identify the potential degradation products and pathways for Methyl 3-amino-2,6-dimethylbenzoate and to develop a stability-indicating HPLC method.
Materials:
-
Methyl 3-amino-2,6-dimethylbenzoate
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of Methyl 3-amino-2,6-dimethylbenzoate in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 N HCl. Incubate the solution in a water bath at 80°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 N NaOH. Keep the solution at 60°C. Withdraw samples at various time points (e.g., 1, 4, 8 hours).
-
Oxidative Degradation: Mix a portion of the stock solution with an equal volume of 10% H₂O₂. Keep the solution at room temperature, protected from light. Withdraw samples at various time points (e.g., 8, 24, 48 hours).
-
Thermal Degradation: Place a sample of the solid compound in an oven at 100°C. Analyze the sample after 24 and 48 hours by dissolving it to the target concentration.
-
Photolytic Degradation: Expose both the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be kept in the dark under the same temperature conditions.
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the unstressed control and all stressed samples using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent compound peak.
-
References
- Oxidation of Secondary and Primary Amines. (n.d.).
- Pérez, J. D., & Puiatti, M. (2001).
- Hydrolysis Reactions of Esters and Amides. (n.d.).
- Bavaro, T., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase.
- Wang, J., et al. (2024). Diverse N-Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual-Functional Small Molecule. Angewandte Chemie.
- Mruthunjaya, & Torriero, A. A. J. (2023). Oxidation potential of different aliphatic and aromatic amines.
- BenchChem Technical Support Team. (2025).
- Clark, J. (2023). Hydrolysing esters. Chemguide.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Drug Discovery & Development.
- A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Arom
- Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal.
- Klick, S., et al. (2005).
- Methyl 3-amino-2-fluorobenzoate Safety D
- Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). (n.d.). Carl ROTH.
- Hydrolysis of Esters. (2022). Chemistry LibreTexts.
- Schmidtke Sobeck, S. J. (n.d.).
- Osbourn, J. (2014). Ester Hydrolysis (Acidic and Basic Conditions). YouTube.
- SAFETY DATA SHEET - Methyl 2-amino-3-methylbenzo
- Singh, R., & Kumar, R. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Agbio, Inc.
- Rodrigues, N. R., et al. (2021). Effects of substituent position on aminobenzoate relaxation pathways in solution. Physical Chemistry Chemical Physics.
- Khan, I. U., & Khattak, S. U. (2012). Photostability and Photostabilization of Drugs and Drug Products.
- Rodrigues, N. R., et al. (2021).
- Du, L. N., et al. (2015). Biodegradation of the azo dye methyl orange by Aeromonas sp. strain DH-6.
- Methyl 3-Amino-2-methylbenzoate. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- Sample Consider
- Lee, Y. J., & Lin, M. Y. (2022).
- Methyl 3-amino-2-methylbenzo
- Higson, A. P., & Focht, D. D. (1990). Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. Applied and Environmental Microbiology.
- Amino Protecting Groups Stability. (n.d.). Academia.edu.
- Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl)
- Li, Y., et al. (2018). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. PLoS ONE.
- Policies and Guidelines for Specific Research Areas. (n.d.). United Scientific Group.
- Methyl 3-amino-2-methylbenzo
- Methyl 3-Amino-2-methylbenzoate. (n.d.).
- Senthil Kumar, S., et al. (2016). Determination of Methyl 2-Amino-3-Nitrobenzoate Genotoxic Impurity in Candesartan Cilexetil Drug Substances using HPLC Technique. Journal of Chemical and Pharmaceutical Research.
- Wang, Y., et al. (2025). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Frontiers in Microbiology.
- Tautenhahn, R., et al. (2021).
Sources
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- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
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Technical Support Center: Purification of Methyl 3-amino-2,6-dimethylbenzoate
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Recrystallization, Handling, and Stability Ticket ID: MA-26-DMB-PUR[1]
Executive Summary
Welcome to the technical support hub for Methyl 3-amino-2,6-dimethylbenzoate . This guide addresses the specific challenges associated with purifying this sterically crowded aniline derivative.
Critical Alert: Unlike simple aminobenzoates, the 2,6-dimethyl substitution pattern significantly lowers the melting point due to the disruption of crystal packing.[1][2] Users frequently report "oiling out" because the compound often exists as a viscous oil or low-melting solid at room temperature. Standard recrystallization protocols often fail without specific low-temperature modifications.
Module 1: Solvent System Selection
User Question: "I tried recrystallizing from hot ethanol, but the product separated as a brown oil at the bottom of the flask. What solvent system should I use?"
The Technical Diagnosis
The "oiling out" phenomenon occurs when the compound's melting point is lower than the boiling point of the solvent mixture, or when the compound is too soluble in the hot solvent and separates as a second liquid phase upon cooling (liquid-liquid phase separation) rather than nucleating.[1][2]
Recommended Solvent Systems
For this lipophilic, sterically hindered ester, you must use a non-polar dominant system.[1][2]
| System Class | Solvents (Ratio v/v) | Protocol Notes |
| Primary (Standard) | Hexanes / Ethyl Acetate (10:1 to 5:1) | Dissolve in min. EtOAc at 40°C; add Hexanes until cloudy. Cool to -20°C. |
| Alternative (Low MP) | Pentane / Diethyl Ether (20:1) | For very low-melting batches.[1] Requires freezer (-20°C) to induce crystallization.[1] |
| Avoid | Ethanol, Methanol, Water | High solubility and hydrogen bonding often lead to oiling out or hydrolysis risks.[1][2] |
The "Why" (Mechanistic Insight)
The 2,6-dimethyl groups create a "greasy" lipophilic shield around the ester, reducing the effectiveness of polar protic solvents (like EtOH) for crystallization.[1][2] By using Hexanes (non-polar), you force the molecule to aggregate.[1][2] The small amount of EtOAc solubilizes the polar amino group just enough to prevent immediate precipitation, allowing for controlled crystal growth.[1][2]
Module 2: Troubleshooting "Oiling Out" (Phase Separation)
User Question: "My product is stuck as an oil. How do I force it to crystallize?"
Troubleshooting Workflow
If your product oils out, do not heat it further (this increases oxidation).[1][2] Follow this decision tree.
Figure 1: Decision logic for handling phase separation (oiling out) events.
The "Seed" Protocol (Self-Validating Step)
If you lack seed crystals:
-
Take 1 drop of the oil on a watch glass.
-
Add 1 drop of pure Hexane.
-
Scratch vigorously with a glass rod until a white solid forms.[1]
-
Use this solid to seed your main mother liquor.[1]
Module 3: Oxidation & Color Management
User Question: "The crystals are turning pink/brown upon drying. Is the compound degrading?"
The Issue: Aniline Oxidation
The free amino group (-NH2) at position 3 is susceptible to air oxidation, forming quinoid-like impurities (highly colored).[1] The 2,6-dimethyl groups do not fully protect the amine at position 3.[1][2]
Corrective SOP
-
Degassing: Always degas recrystallization solvents with Nitrogen or Argon for 15 minutes before use.[2]
-
Acid Wash (Pre-treatment): If the crude is dark:
-
Storage: Store under inert gas at 4°C.
Module 4: Standard Operating Procedure (SOP)
Protocol: Low-Temperature Recrystallization of Methyl 3-amino-2,6-dimethylbenzoate
-
Dissolution: Place 5.0 g of crude material in a 100 mL flask. Add Ethyl Acetate dropwise at 40°C. Stop immediately when dissolved.
-
Precipitation: Slowly add Hexane (approx 20-30 mL) down the side of the flask while swirling until a faint, persistent turbidity appears.
-
Re-solubilization: Add 0.5 mL of EtOAc to clear the turbidity.
-
Crystallization:
-
Filtration: Filter quickly while cold. Wash with cold Hexane (-20°C) .
Frequently Asked Questions (FAQs)
Q: What is the melting point of Methyl 3-amino-2,6-dimethylbenzoate? A: Unlike its isomers, this compound is often reported as a viscous oil or a low-melting solid (approx. 30–45°C) depending on purity and polymorph. Do not expect high-melting needles like methyl 4-aminobenzoate (MP ~110°C). If it is an oil, high-vacuum distillation (bulb-to-bulb) is the preferred purification method over recrystallization [1].
Q: Can I use acid-base extraction to purify it? A: Yes. The amino group is basic.[1]
-
Protocol: Dissolve in EtOAc -> Extract with 1M HCl (product goes to water) -> Wash organic layer (removes non-basic impurities) -> Basify aqueous layer with NaHCO₃ (pH 8) -> Extract back into EtOAc.
-
Warning: Do not leave in strong acid for long periods; while the 2,6-dimethyl groups sterically hinder hydrolysis, the ester is not invincible [2].[1][2]
Q: I see "2,6-dimethyl-L-tyrosine" in literature. Is this the same? A: No. This benzoate is a synthetic intermediate, likely a precursor to 2,6-dimethyltyrosine analogues used in peptides like Elamipretide.[1][2] The handling is similar, but the benzoate ester is more lipophilic [3].[1][2]
References
-
Bayer Pharma AG. (2018).[1][2] Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof. (Patent No.[1][2] WO2018008929A1).[1][2] WIPO.[2]
- Context: Describes the synthesis and isolation of Methyl 3-amino-2,6-dimethylbenzoate via hydrogenation, noting isolation via concentration/chromatography rather than simple recrystalliz
-
Sigma-Aldrich. (n.d.).[1] Methyl 3-amino-2-methylbenzoate Product Data. (Isomer Comparison).
-
Hanmi Pharmaceutical Co., Ltd. (2019).[1][2][5] Preparation method of imidazo[1,2-a]pyridine derivatives. (Patent No.[1][2] EP3481827B1).[1][2][6] European Patent Office.[2]
- Context: Detailed experimental steps for the reduction of the nitro-precursor to the amino-ester.
Sources
- 1. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
- 2. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents [patents.google.com]
- 3. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. WO2018008929A1 - Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof - Google Patents [patents.google.com]
- 5. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
Technical Support Center: Chromatographic Separation of Methyl 3-amino-2,6-dimethylbenzoate Isomers
Welcome to the technical support center for the chromatographic separation of Methyl 3-amino-2,6-dimethylbenzoate isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The separation of positional isomers like those of Methyl 3-amino-2,6-dimethylbenzoate can be a significant analytical challenge due to their similar physicochemical properties. This resource aims to equip you with the knowledge to overcome these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic techniques for separating isomers of Methyl 3-amino-2,6-dimethylbenzoate?
A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] Reverse-phase HPLC (RP-HPLC) is a cornerstone for such separations, offering a variety of stationary and mobile phases to achieve resolution.[3] GC is also a powerful technique, particularly if the isomers are volatile or can be made volatile through derivatization.[4][5]
Q2: Why is achieving good separation of these isomers so important?
A2: Subtle structural differences between isomers can lead to significant variations in their biological activity, toxicity, and pharmacokinetic profiles.[3] Therefore, the ability to resolve and accurately quantify each isomer is crucial in drug discovery, development, and quality control to ensure the safety and efficacy of the final product.
Q3: I am not getting baseline separation with my standard C18 column. What should I try next?
A3: While C18 columns are widely used, their separation mechanism is primarily based on hydrophobicity, which is often insufficient for resolving positional isomers with minor structural differences.[3] Consider switching to a stationary phase that offers alternative separation mechanisms. A Pentafluorophenyl (PFP) column is an excellent choice as it provides π-π interactions, which can be highly effective for separating aromatic positional isomers.[1][6]
Q4: How does the mobile phase pH affect the retention of these aminobenzoate isomers in RP-HPLC?
A4: The amino group in Methyl 3-amino-2,6-dimethylbenzoate is a weak base. At a lower mobile phase pH, the amino group will be protonated (ionized), making the molecule more polar and resulting in a shorter retention time on a C18 column. As the pH increases, the amino group becomes less protonated (more neutral), leading to increased hydrophobicity and longer retention times. However, be cautious of very high pH levels, as they can cause the deprotonation of silanol groups on the stationary phase, leading to secondary ionic interactions and peak tailing. Finding the optimal pH that balances retention and peak shape is critical.[1]
Q5: Should I use acetonitrile or methanol as the organic modifier in my mobile phase?
A5: The choice between acetonitrile and methanol can significantly impact the selectivity of your separation. Acetonitrile is an aprotic solvent and generally a stronger eluent than methanol in RP-HPLC, leading to shorter retention times. Methanol, a protic solvent, can engage in hydrogen bonding with the analytes. This difference in interaction can introduce different selectivity, which may be advantageous for separating isomers with subtle structural differences. It is highly recommended to screen both solvents during method development to determine which provides the better resolution for your specific isomers.[1]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Poor Peak Resolution
Poor resolution, or the co-elution of peaks, is a common problem that can lead to inaccurate quantification.[7][8]
Possible Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Inadequate Stationary Phase Selectivity | Switch from a standard C18 to a PFP or a Phenyl-Hexyl column.[1][6] For chiral separations, a dedicated chiral stationary phase (CSP) would be necessary.[9][10][11] | PFP and Phenyl columns offer alternative separation mechanisms like π-π interactions, which are effective for aromatic positional isomers.[6] C18 columns rely mainly on hydrophobic interactions, which may not be sufficient to differentiate between isomers with similar hydrophobicity.[3] |
| Sub-optimal Mobile Phase Composition | Systematically vary the organic modifier (acetonitrile vs. methanol) and the mobile phase pH.[1] Consider using a mixed-mode column that allows for both reversed-phase and ion-exchange mechanisms.[12][13] | The choice of organic modifier affects selectivity through different solvent-analyte interactions (dipole-dipole vs. hydrogen bonding).[1] Adjusting the pH alters the ionization state of the basic amino group, thereby influencing its interaction with the stationary phase.[1] |
| Incorrect Flow Rate | In most cases, lowering the flow rate will improve resolution by allowing more time for the analytes to interact with the stationary phase.[8] | A lower flow rate can decrease the retention factor at the column outlet, resulting in narrower peaks and better separation.[8] However, be mindful of longer run times. |
| Inappropriate Column Temperature | Optimize the column temperature. Lower temperatures often lead to higher retention and improved resolution, while higher temperatures can sometimes alter selectivity.[8] | Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer between the mobile and stationary phases.[14] |
Issue 2: Peak Tailing
Peak tailing can interfere with accurate peak integration and reduce resolution.
Possible Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Secondary Interactions with Silanol Groups | Work at a lower pH (e.g., pH 3-4) to suppress the ionization of residual silanol groups on the silica-based stationary phase. Alternatively, use a base-deactivated column. | At higher pH, silanol groups can become deprotonated and negatively charged, leading to undesirable ionic interactions with the basic amino group of the analyte, causing peak tailing.[1] |
| Column Overload | Reduce the sample injection volume or the concentration of the sample.[14] | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[14] |
| Column Contamination | Use a guard column to protect the analytical column from strongly retained sample components.[15] Regularly flush the column with a strong solvent. | Contaminants can build up at the head of the column, interfering with the proper interaction of the analyte with the stationary phase.[15] |
Experimental Protocols
Protocol 1: HPLC Method Development for Isomer Separation
This protocol outlines a systematic approach to developing a robust HPLC method for separating Methyl 3-amino-2,6-dimethylbenzoate isomers.
1. Initial Column and Mobile Phase Screening:
- Columns: Start with a C18 column and a PFP column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile and Methanol (screened separately).
- Gradient: A linear gradient from 10% to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at a suitable wavelength (e.g., 240 nm).[16]
2. Optimization of the Mobile Phase:
- Once the best column and organic modifier combination is identified, optimize the gradient slope and initial/final mobile phase composition to maximize resolution.
- If necessary, adjust the pH of the aqueous mobile phase to fine-tune the retention and peak shape.[1]
3. Flow Rate and Temperature Optimization:
- Vary the flow rate (e.g., 0.8, 1.0, 1.2 mL/min) to observe its effect on resolution and analysis time.[8]
- Investigate the effect of column temperature (e.g., 25°C, 30°C, 35°C) on selectivity and resolution.[8]
4. System Suitability Testing:
- Before running samples, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters to monitor include resolution, theoretical plates, and tailing factor.
Protocol 2: Sample Preparation
Proper sample preparation is crucial for obtaining reliable and reproducible results.
1. Dissolution:
- Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.[15] If the initial mobile phase is highly aqueous, dissolving the sample in a solvent with a high organic content can lead to poor peak shape.
2. Filtration:
- Filter the sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulates that could clog the column.[8]
Visualizations
Below are diagrams to illustrate key workflows and concepts.
Caption: A typical workflow for HPLC method development.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. separation of positional isomers - Chromatography Forum [chromforum.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vurup.sk [vurup.sk]
- 6. welch-us.com [welch-us.com]
- 7. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. helixchrom.com [helixchrom.com]
- 13. helixchrom.com [helixchrom.com]
- 14. youtube.com [youtube.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. waters.com [waters.com]
Technical Support Center: Preventing Oxidation of Methyl 3-amino-2,6-dimethylbenzoate
Welcome to the technical support center for Methyl 3-amino-2,6-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for preventing the oxidation of this compound. The integrity of your starting materials is paramount for reproducible and reliable experimental outcomes. This document offers practical, field-proven insights to help you maintain the stability and purity of Methyl 3-amino-2,6-dimethylbenzoate in your research.
Understanding the Challenge: The Oxidation of an Aromatic Amine
Methyl 3-amino-2,6-dimethylbenzoate, like many aromatic amines, is susceptible to oxidation. The primary culprit is atmospheric oxygen, which can react with the amino group, leading to the formation of colored impurities and a decrease in the purity of the compound. This degradation can adversely affect subsequent reactions and the overall quality of your synthesized products. The electron-donating nature of the amino group and the methyl groups on the benzene ring can increase the susceptibility of the molecule to oxidative processes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and storage of Methyl 3-amino-2,6-dimethylbenzoate, with a focus on identifying and resolving problems related to oxidation.
Question 1: My sample of Methyl 3-amino-2,6-dimethylbenzoate, which was initially a white or off-white solid, has developed a yellow or brownish tint over time. What is the likely cause?
Answer: The development of a yellow or brownish discoloration is a classic indicator of oxidation. Aromatic amines are prone to forming colored oxidation products. This color change suggests that your sample has been exposed to oxygen and possibly light, which can accelerate the degradation process. It is crucial to assess the purity of the discolored material before use in any experiment.
Question 2: I am observing unexpected side products in my reaction where Methyl 3-amino-2,6-dimethylbenzoate is a starting material. Could this be related to oxidation?
Answer: Yes, it is highly probable. Oxidized impurities in your starting material can lead to the formation of unexpected side products in your reaction. These impurities may have different reactivity profiles compared to the pure compound, leading to a complex and undesirable reaction mixture. We recommend verifying the purity of your Methyl 3-amino-2,6-dimethylbenzoate before proceeding with your synthesis.
Question 3: How can I confirm if my sample of Methyl 3-amino-2,6-dimethylbenzoate has undergone oxidation?
Answer: Several analytical techniques can be employed to detect oxidation:
-
Thin Layer Chromatography (TLC): This is a quick and straightforward method to check for impurities. A pure sample should ideally show a single spot. The presence of additional, often colored, spots is indicative of degradation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity. An oxidized sample will typically show additional peaks in the chromatogram, eluting at different retention times than the main compound. A diode-array detector (DAD) can be particularly useful for observing the UV-Vis spectra of the impurity peaks, which may differ significantly from the parent compound.[1][2][3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile impurities.[5] The mass spectrum of any impurity can provide valuable information about its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of impurities, although minor components may be difficult to detect without careful analysis. Oxidation can lead to changes in the chemical shifts of the aromatic protons and the amino group proton.
Question 4: Can I purify a partially oxidized sample of Methyl 3-amino-2,6-dimethylbenzoate?
Answer: Purification is possible, but the success will depend on the extent of degradation and the nature of the impurities. Column chromatography over silica gel is a common method for purifying organic compounds.[6] The choice of eluent will need to be optimized to achieve good separation between the desired compound and its oxidation products. Recrystallization may also be an option if a suitable solvent system can be found. However, preventing oxidation in the first place is always the most effective strategy.
Question 5: What are the key environmental factors that accelerate the oxidation of Methyl 3-amino-2,6-dimethylbenzoate?
Answer: The primary factors that promote oxidation are:
-
Oxygen: Direct exposure to air is the main driver of oxidation.
-
Light: UV light can provide the energy to initiate and propagate oxidative reactions.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation reactions.
Preventative Measures and Protocols
Proactive measures are essential to maintain the integrity of Methyl 3-amino-2,6-dimethylbenzoate. The following protocols are designed to minimize exposure to oxidative conditions.
Protocol 1: Proper Storage of Methyl 3-amino-2,6-dimethylbenzoate
Proper storage is the first line of defense against oxidation.
Materials:
-
Amber glass vial with a PTFE-lined cap
-
Source of inert gas (Argon or Nitrogen)
-
Parafilm or a suitable sealing tape
-
Refrigerator or freezer (non-sparking)
-
Desiccator
Procedure:
-
Container Selection: Store the compound in a clean, dry, amber glass vial to protect it from light. The PTFE-lined cap provides an excellent seal.
-
Inert Atmosphere: Before sealing, flush the vial with a gentle stream of an inert gas like argon or nitrogen to displace any air.
-
Secure Sealing: Tightly close the cap and wrap the cap-vial interface with Parafilm for an extra layer of protection against air ingress.
-
Temperature Control: For long-term storage, keep the vial in a refrigerator (2-8 °C) or a freezer.[7] Ensure the storage unit is designated for chemical storage and is non-sparking.
-
Dry Environment: Store the sealed vial inside a desiccator to protect it from moisture.
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (or lower for long-term) | Reduces the rate of chemical degradation. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents contact with atmospheric oxygen.[8] |
| Light | Amber vial, stored in the dark | Minimizes photo-induced oxidation.[8] |
| Container | Tightly sealed, PTFE-lined cap | Provides a physical barrier to air and moisture.[8] |
Protocol 2: Handling Methyl 3-amino-2,6-dimethylbenzoate in an Inert Atmosphere
For weighing and preparing solutions, it is best practice to work under an inert atmosphere.
Option A: Using a Glovebox
A glovebox provides the most controlled environment for handling air-sensitive compounds.
Procedure:
-
Preparation: Ensure the glovebox has a stable inert atmosphere (typically <1 ppm O₂ and H₂O).
-
Transfer: Introduce the sealed vial of Methyl 3-amino-2,6-dimethylbenzoate and all necessary labware (spatulas, weighing paper, flasks) into the glovebox antechamber.
-
Purging: Cycle the antechamber with vacuum and inert gas at least three times to remove air.
-
Handling: Once inside the glovebox, you can safely open the vial, weigh the desired amount of the compound, and prepare your solutions using degassed solvents.
Option B: Using a Schlenk Line
A Schlenk line is a common and effective alternative to a glovebox.
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and then cooled under a stream of inert gas.
-
Inert Atmosphere: Connect your reaction flask, fitted with a rubber septum, to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to establish an inert atmosphere.
-
Compound Transfer: With a positive pressure of inert gas flowing, quickly open the vial of Methyl 3-amino-2,6-dimethylbenzoate and transfer the required amount to your reaction flask.
-
Solvent Addition: Use degassed solvents for your reactions. Solvents can be degassed using methods like freeze-pump-thaw or by bubbling with an inert gas.
Protocol 3: The Use of Antioxidants
In some applications, the addition of a small amount of an antioxidant can help to prevent oxidation, particularly in solutions.
Considerations:
-
Compatibility: The chosen antioxidant must not interfere with your intended reaction.
-
Types of Antioxidants:
-
Primary Antioxidants (Radical Scavengers): These compounds, such as hindered phenols (e.g., BHT - Butylated hydroxytoluene) or some aromatic amines, can scavenge radical intermediates in the oxidation process.[9]
-
Secondary Antioxidants (Peroxide Decomposers): These compounds, like phosphites, can decompose hydroperoxides into non-reactive products.[9]
-
Screening for a Suitable Antioxidant:
-
Prepare several small-scale solutions of Methyl 3-amino-2,6-dimethylbenzoate in your desired solvent.
-
To each solution, add a different antioxidant at a low concentration (e.g., 0.1% w/w). Include a control sample with no antioxidant.
-
Store the solutions under your typical experimental conditions (e.g., exposed to air and light at room temperature).
-
Monitor the solutions over time for any color change.
-
Analyze the solutions periodically by HPLC to quantify the formation of any degradation products.
This screening process will help you identify an effective and compatible antioxidant for your specific application.
Visualizing the Workflow
Workflow for Preventing Oxidation
Caption: A logical workflow for preventing the oxidation of Methyl 3-amino-2,6-dimethylbenzoate.
Troubleshooting Logic for Suspected Oxidation
Caption: A step-by-step guide for troubleshooting suspected oxidation of Methyl 3-amino-2,6-dimethylbenzoate.
References
- Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.
-
ResearchGate. (2025, October 19). Reaction of aroylpyruvic acids methyl esters with 4-aminobenzoic acid. Antioxidant activity of the obtained compounds. Retrieved from [Link]
- Iftikhar, K., Murtaza, S., Kousar, N., Abbas, A., & Tahir, M. N. (2021). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Latin American Journal of Pharmacy, 40(7), 1434-1445.
-
ResearchGate. (n.d.). The Antioxidant properties of para-Aminobenzoic acid and its sodium salt. Retrieved from [Link]
- BenchChem. (2025).
- Al-Amin, M., & Rahman, M. M. (2025, March 19). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense.
- Wang, C.-L., Lin, Y.-S., & Chen, Y.-L. (2021). Effects of Adding Antioxidants on the Lightfastness Improvement of Refined Oriental Lacquer. Polymers, 13(7), 1084.
- Srivalli, K., et al. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic. World Journal of Pharmaceutical Research, 11(2), 1334-1354.
- Talebpour, Z., et al. (n.d.). Analytical Methods. RSC Publishing.
- Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
- BenchChem. (2025).
- Tönnies, E., & Trushina, E. (2019). Antioxidant Therapies for Neuroprotection—A Review. Journal of Clinical Medicine, 8(11), 1659.
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
- Samanta, A., & Fessenden, R. W. (2010). Photoinduced properties of methyl ester of 2,6-dimethyl-1-amino-4-benzoic acid: evidence of charge transfer emission from a weak primary amino donor. Journal of Photochemistry and Photobiology A: Chemistry, 209(2-3), 126–132.
-
PubChemLite. (n.d.). Methyl 3-amino-2,6-dimethylbenzoate (C10H13NO2). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Methyl 3-Amino-2-methylbenzoate. Retrieved from [Link]
- Zhang, Y., et al. (2024). Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway. Journal of Ovarian Research, 17(1), 86.
- Morales-Ceballos, A., et al. (2025). Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro. Molecules, 30(23), 5035.
- Hampton, M. B., & Kettle, A. J. (2015). Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges. Antioxidants & Redox Signaling, 23(7), 626–643.
-
Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Analytical Methods for Amino Acids : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 4. agilent.com [agilent.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Structural Elucidation: 13C NMR Analysis of Methyl 3-amino-2,6-dimethylbenzoate
Topic: Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical comparison of the 13C NMR spectral characteristics of Methyl 3-amino-2,6-dimethylbenzoate against its synthetic precursors and structural isomers. Designed for medicinal chemists and analytical scientists, this document focuses on symmetry breaking and substituent-induced chemical shifts (SICS) as the primary metrics for validating structural integrity.
Unlike standard spectral lists, this guide treats the NMR analysis as a dynamic validation tool, comparing the target molecule's "spectral performance" (resolution of non-equivalent carbons) against alternative structural possibilities.
Structural Logic & Critical Analysis
The core challenge in characterizing Methyl 3-amino-2,6-dimethylbenzoate lies in distinguishing it from:
-
The Symmetric Precursor: Methyl 2,6-dimethylbenzoate (lacking the amino group).
-
The Nitro Intermediate: Methyl 3-nitro-2,6-dimethylbenzoate.
-
Regioisomers: Such as Methyl 3-amino-2-methylbenzoate (less sterically crowded).
The "Symmetry Breaking" Event
The most authoritative method to confirm the 3-amino substitution is observing the loss of symmetry in the aromatic ring.
-
Alternative (Symmetric): In Methyl 2,6-dimethylbenzoate, the C2 and C6 positions are equivalent, as are the attached methyl groups. This results in a simplified spectrum.[1]
-
Target (Asymmetric): The introduction of the amino group at C3 breaks the
axis of symmetry. Consequently, the C2-Methyl and C6-Methyl groups become magnetically non-equivalent, splitting into distinct signals.
Comparison of Diagnostic Features
| Feature | Methyl 2,6-dimethylbenzoate (Alternative) | Methyl 3-amino-2,6-dimethylbenzoate (Target) | Diagnostic Significance |
| Symmetry | High : Immediate visual confirmation. | ||
| Ar-CH3 Signals | 1 Signal (Integration 6H equivalent) | 2 Distinct Signals | Critical : Proves substitution at C3/C5. |
| C-ipso (C3) | ~128-130 ppm (CH) | ~145-148 ppm (C-NH2) | High : Confirms amination. |
| C-Ester (C=O) | ~168-170 ppm | ~168-170 ppm | Low: Unchanged by meta-substitution. |
Experimental Protocol: Self-Validating Workflow
To ensure high-resolution differentiation of the non-equivalent methyls, the following protocol is recommended. This system validates itself by monitoring the Signal-to-Noise (S/N) ratio of the quaternary carbons.
Step 1: Solvent Selection
-
Primary:
(77.16 ppm).[2] Ideal for resolution of aliphatic methyls. -
Secondary:
(39.52 ppm). Required if the amino group participates in intermolecular H-bonding that broadens signals in chloroform.
Step 2: Sample Preparation
-
Concentration: 30-50 mg in 0.6 mL solvent. High concentration is vital for detecting the quaternary C-NH2 and C-COOMe carbons within reasonable scan times.
-
Relaxation Delay (
): Set to 2.0 - 3.0 seconds . The quaternary carbons (C1, C2, C3, C6) have long relaxation times. A short will suppress these critical diagnostic peaks.
Step 3: Acquisition Parameters
-
Pulse Angle:
(maximizes signal per unit time). -
Scans (NS): Minimum 1024 (for 50 mg sample) to ensure quaternary carbon visibility.
Workflow Visualization
The following diagram illustrates the logical flow for assigning the spectrum and distinguishing the product from its nitro-precursor.
Caption: Logical decision tree for validating Methyl 3-amino-2,6-dimethylbenzoate synthesis using 13C NMR symmetry markers.
Comparative Data Analysis
The table below contrasts the expected chemical shift zones. Note that C-2 and C-6 are the most sensitive indicators of the steric environment and substitution status.
| Carbon Position | Assignment | Target: 3-Amino (ppm) | Precursor: 3-Nitro (ppm) | Analog: Unsubstituted (ppm) |
| C=O | Carbonyl | 168.0 - 170.0 | 166.0 - 168.0 | 170.5 |
| C-3 | Ipso (Substituent) | 145.0 - 148.0 (C-N) | 152.0 - 155.0 (C-NO2) | ~128.0 (C-H) |
| C-1 | Ipso (Ester) | 132.0 - 135.0 | 130.0 - 133.0 | 135.0 |
| C-2 | Ipso (Me, Ortho) | 122.0 - 125.0 | 128.0 - 130.0 | 134.0 (Equiv to C6) |
| C-6 | Ipso (Me, Para) | 130.0 - 133.0 | 130.0 - 133.0 | 134.0 (Equiv to C2) |
| C-4 | Ortho to Subst.[3] | 115.0 - 118.0 (Shielded) | 122.0 - 125.0 | 129.0 |
| C-5 | Meta to Subst. | 127.0 - 129.0 | 129.0 - 131.0 | 129.0 |
| OCH3 | Methoxy | 51.0 - 53.0 | 52.0 - 54.0 | 52.0 |
| Ar-CH3 | Ring Methyls | Two Signals (e.g., 17.5, 19.8) | Two Signals | One Signal (~19.0) |
Technical Insight: The shift of the C-3 carbon from ~153 ppm (Nitro) to ~146 ppm (Amino) is the definitive proof of successful reduction. The splitting of the Ar-CH3 signal from one peak (in the unsubstituted starting material) to two peaks confirms the 3-position substitution.
Mechanistic Pathway & Spectral Evolution
Understanding the synthesis context helps in interpreting impurity peaks. The synthesis typically proceeds via nitration of the dimethylbenzoate followed by reduction.
Caption: Evolution of spectral properties during the synthesis pathway. Note the symmetry break at step 1.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link
-
Royal Society of Chemistry. (2012).[4] Synthesis and Characterization of Methyl Benzoate Derivatives. ChemSpider/RSC Advances. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 3-amino-2-methylbenzoate. Link
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard Reference for Substituent Additivity Rules).
Sources
Comparative Mass Spectrometry Guide: Methyl 3-amino-2,6-dimethylbenzoate
Executive Summary & Technical Context[1][2][3][4][5][6]
Methyl 3-amino-2,6-dimethylbenzoate (MW 179.22 Da , Formula C₁₀H₁₃NO₂ ) is a critical pharmacophore intermediate, frequently employed in the synthesis of Imidazo[1,2-a]pyridine derivatives (gastric acid inhibitors) and xylidine-based anesthetics .
In drug development, the precise identification of this compound is complicated by the prevalence of regioisomers (e.g., Methyl 4-amino-2,6-dimethylbenzoate or Methyl 3-amino-2,4-dimethylbenzoate). Standard LC-MS methods often fail to distinguish these isomers due to identical molecular weights and similar retention times on C18 columns.
This guide provides a definitive comparison of ionization modalities (EI vs. ESI ) and establishes a self-validating protocol for differentiating the target compound from its isomers using the "Bis-Ortho Effect" —a specific fragmentation phenomenon driven by the 2,6-dimethyl substitution pattern.
Comparative Analysis: Ionization Modalities
The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) is not merely about instrument availability; it dictates the depth of structural insight versus sensitivity.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization (Thermal/Voltage) |
| Primary Ion | Molecular Ion ( | Protonated Molecule ( |
| Structural Insight | High. Generates diagnostic fragment ions via radical-induced cleavage. | Low (in MS1). Requires MS/MS (CID) to generate fragments. |
| Isomer Specificity | Superior. Distinguishes 2,6-dimethyl substitution via the "Ortho Effect." | Moderate. Relies on subtle differences in CID energy ramps. |
| Sensitivity | Nanogram range (GC-MS). | Picogram range (LC-MS). |
| Recommendation | Primary Method for ID. Essential for structural confirmation and impurity profiling. | Primary Method for Quant. Best for pharmacokinetic (PK) studies in biological matrices. |
Expert Insight: Why EI Wins for Identification
For Methyl 3-amino-2,6-dimethylbenzoate, EI is the superior choice for structural validation. The high internal energy imparted by 70 eV electrons activates a specific hydrogen transfer mechanism unique to ortho-substituted benzoates. ESI, while sensitive, produces a stable
Structural Elucidation: The "Bis-Ortho Effect"
The definitive identification of Methyl 3-amino-2,6-dimethylbenzoate relies on observing the Ortho Effect , significantly amplified by the presence of two methyl groups flanking the ester functionality.
Mechanism of Action
In standard methyl esters (e.g., Methyl 3-aminobenzoate), the dominant fragmentation is the loss of the methoxy radical (
Diagnostic Ion Table (EI, 70 eV)
| m/z (Da) | Identity | Origin / Mechanism | Relative Intensity (Target) | Relative Intensity (Meta-Isomer)* |
| 179 | Molecular Ion | Weak (<10%) | Moderate (20-40%) | |
| 148 | Medium | Base Peak (100%) | ||
| 147 | Ortho Effect (Distonic Ion) | Base Peak (100%) | Absent / Very Weak | |
| 120 | Loss of | High | High | |
| 119 | Loss of | High | Weak |
*Meta-Isomer refers to Methyl 3-amino-4,5-dimethylbenzoate or similar analogs lacking ortho-methyls.
Visualization of Fragmentation Pathway
The following diagram illustrates the mechanistic divergence that allows for unambiguous identification.
Figure 1: The "Green Path" (m/z 147) confirms the presence of ortho-methyl groups. If m/z 148 is the base peak and m/z 147 is absent, the compound is NOT the 2,6-isomer.
Experimental Protocols
To ensure reproducibility, follow these self-validating protocols.
Protocol A: GC-MS Identification (Recommended)
Objective: Structural confirmation and isomer differentiation.
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) (HPLC Grade).
-
Note: Avoid Methanol as a solvent if transesterification is a concern, though usually negligible at room temp.
-
-
GC Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Inlet: Split 20:1, Temp: 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program: 60°C (1 min) → 20°C/min → 280°C (3 min).
-
-
MS Parameters:
-
Validation Check:
-
Locate peak at Retention Time (approx 6-8 min depending on flow).
-
Pass Criteria: Intensity ratio of m/z 147 : m/z 148 must be > 1.0 .
-
Fail Criteria: If m/z 148 is Base Peak and m/z 147 < 10%, the sample is likely a meta/para isomer (e.g., 3,4-dimethyl).
-
Protocol B: LC-MS/MS Quantitation
Objective: High-sensitivity detection in biological matrices.
-
Mobile Phase:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).
-
MS Source (ESI Positive):
-
Precursor: m/z 180.1
. -
Product Ions (CID):
-
Quantifier: m/z 148.1 (Loss of Methanol, matches EI logic but mechanism differs).
-
Qualifier: m/z 120.1 (Further loss of CO).
-
-
-
Note: In ESI, the "Ortho Effect" is less pronounced than in EI. You must rely on chromatographic separation to distinguish isomers if the MS/MS transitions are identical. The 2,6-dimethyl isomer typically elutes earlier than 3,4-isomers due to steric inhibition of binding to the C18 stationary phase.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Benzoic acid, 3-amino-, methyl ester (Isomer Comparison). NIST Chemistry WebBook, SRD 69. [Link]
-
Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives.[4] 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. National Institutes of Health (NIH) / PubMed Central. [Link]
-
Filo Education. The EI mass spectra for methyl 2-methylbenzoate and methyl 3-methylbenzoate (Ortho Effect Mechanisms). [Link]
-
Barkow, A., et al. Ortho effects: A mechanistic study of water loss from 2-methylbenzoic acid radical cations.[2] ResearchGate. [Link]
Sources
- 1. massbank.eu [massbank.eu]
- 2. researchgate.net [researchgate.net]
- 3. compbio.mit.edu [compbio.mit.edu]
- 4. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison: FTIR Characterization of Methyl 3-amino-2,6-dimethylbenzoate
Executive Summary & Application Context
Methyl 3-amino-2,6-dimethylbenzoate (CAS: Derived from 59159-31-8 family) is a specialized aromatic building block utilized in the synthesis of complex pharmaceutical scaffolds, particularly Imidazo[1,2-a]pyridine derivatives (gastric acid secretion inhibitors) and peptide mimetics involving 2,6-dimethyltyrosine analogues [1].[1]
Unlike standard amino-benzoates, this molecule possesses a unique "Steric Lock" configuration. The methyl groups at positions 2 and 6 force the ester moiety out of planarity with the benzene ring. This guide compares the FTIR spectral signature of the target compound against its specific structural isomers and process precursors, establishing a self-validating protocol for identity confirmation.
The Core Differentiator: The "Ortho-Effect" Shift
The primary spectral marker distinguishing this compound from its isomers (e.g., Methyl 3-amino-2-methylbenzoate) is the hypsochromic shift (blue shift) of the ester carbonyl band.[1] Due to steric inhibition of resonance, the C=O bond character increases, shifting the peak to a higher wavenumber than typical conjugated benzoates.
Technical Comparison: Target vs. Alternatives
This section contrasts the FTIR spectrum of Methyl 3-amino-2,6-dimethylbenzoate against its closest structural isomer and its immediate synthetic precursor.
Table 1: Comparative Spectral Fingerprint
| Spectral Region | Target: Methyl 3-amino-2,6-dimethylbenzoate | Isomer: Methyl 3-amino-2-methylbenzoate | Precursor: Methyl 3-nitro-2,6-dimethylbenzoate | Diagnostic Significance |
| Carbonyl (C=O) | 1735 – 1745 cm⁻¹ | 1715 – 1725 cm⁻¹ | 1740 – 1750 cm⁻¹ | Critical Identity Marker. The Target's C=O is non-conjugated due to steric twist.[1] The Isomer retains partial conjugation, lowering the frequency. |
| Amine (N-H) | 3480 & 3380 cm⁻¹ (Doublet) | 3450 & 3350 cm⁻¹ | Absent | Confirms reduction of the nitro group.[1] The Target's amine is less hindered than the ester but shows distinct H-bonding patterns. |
| Nitro (N-O) | Absent | Absent | 1530 & 1350 cm⁻¹ | Strong asymmetric/symmetric stretches.[1] Presence indicates incomplete hydrogenation. |
| C-H (Methyl) | 2950 – 2980 cm⁻¹ (Strong) | 2950 cm⁻¹ (Moderate) | 2960 cm⁻¹ | The Target has three methyl groups (Ester + 2 Ring), increasing aliphatic C-H intensity relative to aromatic C-H.[1] |
| Fingerprint | 810 – 830 cm⁻¹ | 750 – 770 cm⁻¹ | 820 cm⁻¹ | Out-of-plane (OOP) bending.[1] The 1,2,3,6-substitution pattern yields a specific 2-adjacent hydrogen wag.[1] |
Analyst Note: If you observe a carbonyl peak at 1720 cm⁻¹, suspect significant contamination with the regioisomer or hydrolysis products. The Target must show the high-frequency ester shift.
Experimental Protocol: Self-Validating FTIR Acquisition
To ensure reproducibility and distinguish subtle spectral shifts, we recommend Attenuated Total Reflectance (ATR) over KBr pellets for this specific lipophilic solid.[1]
Method: Diamond ATR-FTIR
Rationale: The high refractive index of the Diamond crystal (2.4) minimizes path length variation, crucial for quantifying the ratio between the Aliphatic C-H (Methyl) and Aromatic C-H bands.[1]
Step-by-Step Workflow
-
System Blanking:
-
Sample Preparation:
-
Do not grind the sample if using ATR (grinding can induce polymorphic transitions in amino-benzoates).[1]
-
Place ~5 mg of Methyl 3-amino-2,6-dimethylbenzoate directly on the crystal.
-
-
Acquisition & Clamp Pressure:
-
Data Processing (The "Self-Check"):
Mechanism of Action: The "Steric Lock"
The following diagram illustrates why the FTIR spectrum of this molecule is unique. The 2,6-dimethyl substitution creates a steric barrier that decouples the ester from the aromatic ring's
Figure 1: Mechanistic pathway explaining the hypsochromic shift of the ester carbonyl.[1] The 2,6-dimethyl "Steric Lock" prevents the ester from lying flat, breaking conjugation and raising the vibrational frequency.[1]
QC Workflow: Impurity Detection
In a synthesis setting (e.g., hydrogenation of the nitro-precursor), FTIR is a rapid checkpoint.[1]
Figure 2: QC Decision Tree for monitoring the reduction of Methyl 3-nitro-2,6-dimethylbenzoate to the target amine.
References
-
Synthesis of Imidazo[1,2-a]pyridine derivatives: World Intellectual Property Organization.[1][6] (2018).[1][7][8] Patent WO2018008929A1. Link
-
Infrared Band Assignments for Alkyl Benzoates: Forel, M. T., et al. (1960).[1] The 2900-cm⁻¹ region infrared spectra of methyl benzoate and derivatives. ResearchGate. Link
-
General FTIR of Amino-Benzoates: NIST Chemistry WebBook. Methyl 4-aminobenzoate IR Spectrum. Link
Sources
- 1. Dalbavancin - Wikipedia [en.wikipedia.org]
- 2. Elamipretide - Wikipedia [en.wikipedia.org]
- 3. Dalbavancin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elamipretide: A Review of Its Structure, Mechanism of Action, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. WO2018008929A1 - Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2019195080A1 - Crystalline dipeptides useful in the synthesis of elamipretide - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Alternative Reagents for Methyl 3-amino-2,6-dimethylbenzoate
Introduction: Methyl 3-amino-2,6-dimethylbenzoate, a substituted anthranilate ester, is a valuable building block in synthetic and medicinal chemistry. Its sterically hindered yet nucleophilic amino group, combined with the ester functionality, makes it a versatile precursor for a range of heterocyclic scaffolds and complex organic molecules. However, reliance on a single building block can be limiting. The pursuit of optimized reaction pathways, novel intellectual property, and superior pharmacological profiles necessitates a broader understanding of viable alternatives.
This guide provides an in-depth comparison of alternative reagents, designed for researchers, scientists, and drug development professionals. We will move beyond simple structural analogs to explore advanced bioisosteric replacements that address fundamental challenges in modern drug discovery, such as metabolic instability. Every recommendation is grounded in established chemical principles and supported by experimental context.
Part 1: The Rationale for Seeking Alternatives: A Strategic Overview
The decision to replace a key building block like Methyl 3-amino-2,6-dimethylbenzoate is driven by several critical factors beyond mere availability. The primary motivations include:
-
Mitigating Metabolic Liabilities: Anilines, while synthetically convenient, are often susceptible to metabolic oxidation by liver enzymes (cytochrome P450s).[1][2][3] This can lead to the formation of reactive metabolites, potentially causing toxicity or rapid drug clearance.[1][2] Replacing the aniline core with a non-metabolizable bioisostere is a key strategy in modern drug design.[4][5]
-
Fine-Tuning Physicochemical Properties: Subtle changes to the substitution pattern on the aromatic ring can significantly impact a molecule's solubility, lipophilicity (LogP), and conformational rigidity. These properties are crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Modulating Reactivity and Selectivity: The electronic nature and steric hindrance around the amine and ester groups dictate their reactivity. Selecting an alternative can facilitate more efficient reactions, improve yields, or enable selective transformations at one functional group over another.
-
Expanding Intellectual Property (IP) Landscape: Introducing novel, non-obvious scaffolds provides a clear path to new chemical entities with distinct patent protection.
The following workflow provides a logical framework for selecting an appropriate alternative.
Caption: Workflow for selecting an alternative reagent.
Part 2: Comparative Analysis of Structural Analogs
Structural analogs offer a direct and often synthetically accessible route to modulate the core properties of the parent molecule. The choice of analog depends on the specific property being targeted for optimization.
Positional Isomers
Altering the substitution pattern on the aromatic ring directly impacts steric hindrance and the electronic communication between the functional groups.
| Compound | Structure | CAS Number | Key Considerations |
| Methyl 3-amino-2,6-dimethylbenzoate | ![]() | 33997-29-0 | Baseline: High steric hindrance around the amine from two ortho-methyl groups. This can enforce a twisted conformation in derivatives. |
| Methyl 4-amino-2,6-dimethylbenzoate | ![]() | 63448-90-8 | The amino group is now para to the ester, maximizing electronic communication. Steric hindrance from the ortho-methyl groups remains high. |
| Methyl 2-amino-3,5-dimethylbenzoate | ![]() | 50920-56-4 | Reduced steric hindrance with only one ortho-substituent to the amine. The amine is ortho to the ester, allowing for potential intramolecular hydrogen bonding or directed reactions. |
| Methyl 3-amino-2-methylbenzoate | ![]() | 18583-89-6[6] | Asymmetric steric environment. Offers a balance between the hindered parent compound and less substituted analogs. |
Analogs with Varied Alkylation and Ester Groups
Removing methyl groups or changing the ester functionality provides further levers for tuning properties.
-
Methyl 3-aminobenzoate: The complete removal of the methyl groups significantly reduces steric bulk and increases the nucleophilicity of the amine. It serves as a flexible, less hindered alternative.
-
Ethyl or tert-Butyl Esters: Replacing the methyl ester with an ethyl or tert-butyl ester can alter the molecule's lipophilicity and, more importantly, its reactivity. A tert-butyl ester, for instance, is stable to many nucleophilic and basic conditions under which a methyl ester would be cleaved, offering orthogonal protection.
Part 3: Advanced Bioisosteric Replacements: The Case for 1-Aminonorbornanes
For drug discovery programs, the inherent metabolic liabilities of the aniline core often necessitate a more radical departure from the planar aromatic structure.[3] Saturated bioisosteres, which replace the benzene ring with a three-dimensional carbocycle, offer a powerful solution.[4][5]
One of the most promising aniline bioisosteres is the 1-aminonorbornane scaffold.[1][2] This rigid, saturated bicyclic system effectively mimics the geometry of a substituted aniline but is resistant to oxidative metabolism at the core.
Sources
- 1. news.umich.edu [news.umich.edu]
- 2. New drug 'building block' won't damage your liver - Futurity [futurity.org]
- 3. biopartner.co.uk [biopartner.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methyl 3-amino-2-methylbenzoate | CAS 18583-89-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
A Comparative Guide to the X-ray Crystal Structure of Methyl 3-Amino-2,6-Dimethylbenzoate Derivatives
This guide provides an in-depth technical comparison of the X-ray crystal structures of methyl aminobenzoate derivatives. It is designed for researchers, scientists, and drug development professionals seeking to understand the structural nuances of this important class of molecules. While the crystal structure of the parent compound, Methyl 3-amino-2,6-dimethylbenzoate, is not currently available in public crystallographic databases, this guide offers a comprehensive methodology for its synthesis, crystallization, and structural analysis. Furthermore, it presents a comparative analysis of closely related, published crystal structures, offering valuable insights into how substituent patterns influence molecular conformation and crystal packing.
Introduction: The Significance of Structural Analysis
Methyl aminobenzoate derivatives are key structural motifs in medicinal chemistry and materials science.[1][2] Their utility as building blocks in the synthesis of more complex molecules, including pharmaceuticals, makes a detailed understanding of their three-dimensional structure paramount.[3][4] X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement, bond lengths, and intermolecular interactions within a crystalline solid.[5][6] This information is critical for structure-based drug design, where knowledge of a molecule's conformation can inform the development of potent and selective therapeutics.[5]
This guide will first detail a robust, proposed methodology for determining the novel crystal structure of Methyl 3-amino-2,6-dimethylbenzoate. It will then leverage published data on analogous structures to draw critical comparisons, providing a framework for rationalizing the solid-state behavior of this molecular class.
Proposed Experimental Workflow: From Synthesis to Structure
The following sections outline a complete workflow for obtaining diffraction-quality single crystals and determining the crystal structure of a new compound, using Methyl 3-amino-2,6-dimethylbenzoate as a target.
Workflow Overview
Caption: Proposed experimental workflow from synthesis to final structural analysis.
PART A: Synthesis and Purification
The synthesis of Methyl 3-amino-2,6-dimethylbenzoate can be approached via the esterification of the corresponding carboxylic acid, which is in turn synthesized by the reduction of a nitro-precursor.
Step 1: Synthesis of 3-Amino-2,6-dimethylbenzoic Acid
-
Reaction Setup: In a two-necked round-bottom flask, dissolve 2,6-dimethyl-3-nitrobenzoic acid in a suitable solvent such as ethyl acetate.
-
Catalyst Addition: Add a catalytic amount (e.g., 5 mol%) of Palladium on carbon (Pd/C).
-
Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon filled with hydrogen is often sufficient for lab scale) for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethyl acetate.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 3-amino-2,6-dimethylbenzoic acid.
Expert's Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines with high yields and minimal side products.[7] Ethyl acetate is a good solvent choice as it dissolves the starting material and is easily removed.
Step 2: Esterification to Methyl 3-amino-2,6-dimethylbenzoate
-
Reaction Setup: Suspend the crude 3-amino-2,6-dimethylbenzoic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Acid Catalyst: Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂) dropwise (approximately 2.0 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure Methyl 3-amino-2,6-dimethylbenzoate.
Expert's Rationale: The reaction of an alcohol with thionyl chloride generates in situ the acid catalyst (HCl) and also activates the carboxylic acid, driving the Fischer esterification forward. This method is highly effective for forming methyl esters.[1]
PART B: Single Crystal Growth
Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography.[4][8] The purity of the compound is critical.
Step 1: Solvent Selection
-
Test the solubility of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, acetone, methanol, ethanol, dichloromethane) at room temperature and upon heating.
-
An ideal single-solvent system is one where the compound is moderately soluble at high temperatures and sparingly soluble at room or lower temperatures.
-
For a binary solvent system, choose a "good" solvent in which the compound is highly soluble and a miscible "poor" solvent (antisolvent) in which it is insoluble.[2]
Step 2: Crystallization Technique - Slow Evaporation
-
Prepare a nearly saturated solution of the compound in a suitable solvent or solvent mixture in a clean vial.
-
Filter the solution through a syringe filter into a new, clean vial to remove any dust or particulate matter which could act as unwanted nucleation sites.
-
Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle to allow for slow solvent evaporation.
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.
ngcontent-ng-c1989010908="" class="ng-star-inserted">Expert's Rationale: Slow evaporation is a simple yet powerful technique. By allowing the solvent to evaporate gradually, the solution becomes supersaturated at a slow rate, which encourages the formation of a few large, well-ordered crystals rather than many small, poorly-diffracting ones.
PART C: X-ray Diffraction and Structure Refinement
Step 1: Data Collection
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms.
-
The mounted crystal is exposed to a monochromatic X-ray beam using a single-crystal X-ray diffractometer.
-
A series of diffraction images are collected as the crystal is rotated. The positions and intensities of the diffracted spots are recorded.[9]
Step 2: Structure Solution and Refinement
-
The collected data are processed to determine the unit cell dimensions, crystal system, and space group.
-
The structure is "solved" using computational methods (e.g., direct methods) to generate an initial electron density map and a preliminary model of the molecular structure.
-
The initial model is "refined" using least-squares algorithms, which adjust atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[10] The quality of the final structure is assessed using metrics like the R-factor.
Comparative Structural Analysis of Methyl Aminobenzoate Derivatives
In the absence of a published structure for Methyl 3-amino-2,6-dimethylbenzoate, we can gain significant insight by comparing the crystal structures of publicly available derivatives. For this guide, we will compare two such compounds: Methyl 2-amino-5-chlorobenzoate (I) [11][12] and Methyl 2-amino-3-chloro-4-methoxybenzoate (II) .[13]
Structural Comparison Diagram
Caption: Key structural features for comparing aminobenzoate derivatives.
Crystallographic Data Comparison
The table below summarizes key crystallographic and structural parameters for the two selected derivatives.
| Parameter | Methyl 2-amino-5-chlorobenzoate (I)[11][12] | Methyl 2-amino-3-chloro-4-methoxybenzoate (II)[13] |
| Formula | C₈H₈ClNO₂ | C₉H₁₀ClNO₃ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁ |
| Molecular Planarity | Nearly planar (rms deviation 0.0410 Å) | Not explicitly stated, but likely near-planar |
| Intramolecular H-Bond | Yes (N-H···O=C), forming a 6-membered ring | Expected (N-H···O=C) |
| Intermolecular H-Bond | Yes (N-H···O=C), forming chains along b-axis | Yes, details not specified in abstract |
| Key Packing Motif | Chains linked by hydrogen bonds | N/A |
Discussion of Structural Features
1. Molecular Conformation and Planarity: In Methyl 2-amino-5-chlorobenzoate (I), the molecule is almost perfectly planar.[11] This planarity is largely enforced by an intramolecular hydrogen bond between one of the amine hydrogens and the carbonyl oxygen of the ester group. This N-H···O=C interaction creates a stable six-membered ring, which is a common and conformationally-directing feature in ortho-aminobenzoate esters. It is highly probable that Derivative II and the target compound, Methyl 3-amino-2,6-dimethylbenzoate, would also exhibit a similar intramolecular hydrogen bond, leading to a relatively planar conformation of the core ring and its amino/ester substituents.
2. Intermolecular Interactions and Crystal Packing: The crystal structure of Derivative I is stabilized by intermolecular N-H···O hydrogen bonds that link adjacent molecules into one-dimensional chains.[12] This is a classic packing motif for molecules possessing both hydrogen bond donors (the second N-H) and acceptors (the carbonyl oxygen). The presence of different substituents, as in Derivative II (additional chloro and methoxy groups), will alter the electronic properties and steric profile of the molecule. These changes can lead to different packing arrangements, potentially forming sheets or more complex 3D networks. For the target molecule, the two methyl groups adjacent to the amine and ester could introduce significant steric hindrance, potentially disrupting simple chain formation and leading to a more complex packing arrangement.
3. Effect of Substituents: The substituents play a crucial role in dictating the final crystal structure.
-
Chlorine Atom (I & II): The chloro group is weakly electron-withdrawing and can participate in halogen bonding or C-H···Cl interactions, further stabilizing the crystal lattice.
-
Methoxy Group (II): The methoxy group in Derivative II adds another potential hydrogen bond acceptor site (the ether oxygen), which could lead to more intricate hydrogen bonding networks compared to Derivative I.
-
Methyl Groups (Target Compound): The two methyl groups in the target compound, Methyl 3-amino-2,6-dimethylbenzoate, are sterically bulky. Their presence would significantly influence how the molecules can approach each other, likely preventing the close, planar stacking seen in less substituted analogues and resulting in a less dense crystal packing.
Conclusion and Outlook
While the definitive crystal structure of Methyl 3-amino-2,6-dimethylbenzoate remains to be determined, a robust pathway for its synthesis, crystallization, and analysis has been presented. By comparing the known crystal structures of related derivatives, we can predict that the target molecule will likely adopt a near-planar conformation stabilized by an intramolecular N-H···O hydrogen bond. The primary differentiator in its crystal structure will arise from the steric influence of the two methyl groups, which are expected to dictate a unique crystal packing arrangement.
This guide provides researchers with both the practical protocols and the theoretical framework needed to investigate the solid-state structures of this important class of compounds. The elucidation of these structures is a vital step in harnessing their full potential in drug discovery and materials science.
References
-
Kong, D., Tong, H., Liu, B., & Tang, W. (2025). Crystal structure of methyl 2-amino-3-chloro-4-methoxybenzoate, C9H10ClNO3. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
-
Lang, M. D., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Available at: [Link]
-
Gontova, T., et al. (2014). Synthesis, Crystal Structure and Biological Activity of 2-Hydroxyethylammonium Salt of p-Aminobenzoic Acid. PLoS ONE. [Link]
-
Krasavin, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. [Link]
-
Damron, J., et al. (2016). Aggregate Elasticity, Crystal Structure, and Tableting Performance for p-Aminobenzoic Acid and a Series of Its Benzoate Esters. Molecular Pharmaceutics. [Link]
-
Ibragimov, A. B., et al. (2018). X-ray structures of organic salts between diethanolamine and ortho- and para-isomers of aminobenzoic acid: A specific synthon responsible for an association of the components. European Journal of Chemistry. [Link]
-
Brown, G. M., & Marsh, R. E. (1963). The Crystal and Molecular Structure of 2-Amino-3-Methylbenzoic Acid. Acta Crystallographica. Available at: [Link]
-
Various Authors. (n.d.). Crystallization of small molecules. Course Handout. Available at: [Link]
-
PubChem. (n.d.). Methyl 2-amino-3-methoxybenzoate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Shi, Y.-B., et al. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
PubChemLite. (n.d.). Methyl 3-amino-2,6-dimethylbenzoate (C10H13NO2). PubChemLite. Retrieved February 15, 2026, from [Link]
-
Karki, S., et al. (n.d.). Polymorphism in p-Aminobenzoic Acid. CORE. Available at: [Link]
-
Shi, Y.-B., et al. (2010). Methyl 2-amino-5-chlorobenzoate. ResearchGate. [Link]
-
Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester. Retrieved February 15, 2026, from [Link]
-
Pusey, M. L. (2006). X-Ray Crystallography of Chemical Compounds. Current Protocols in Chemical Biology. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Retrieved February 15, 2026, from [Link]
-
El-Obeid, H., & Al-Badr, A. A. (n.d.). X-ray Powder Diffraction Pattern of para aminobenzoic acid. ResearchGate. [Link]
-
Al-Warhi, T., et al. (2022). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. MDPI. [Link]
-
NIST. (n.d.). 2-Amino-3-methylbenzoic acid. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). Methyl 3-amino-2-hydroxybenzoate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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"computational studies on the electronic properties of Methyl 3-amino-2,6-dimethylbenzoate"
Title: Computational Profiling of Methyl 3-amino-2,6-dimethylbenzoate: Electronic Structure & NLO Potential
Executive Summary: The "Push-Pull" Architecture
Methyl 3-amino-2,6-dimethylbenzoate (MADMB) represents a specialized class of polysubstituted benzenes where electronic delocalization is governed by a delicate balance between conjugation and steric strain. Unlike simple benzoates, the presence of methyl groups at the 2,6-positions introduces significant steric hindrance, potentially forcing the ester moiety out of planarity with the benzene ring.
This guide provides a technical roadmap for computationally evaluating MADMB. It compares its predicted electronic performance against standard reference materials (Urea for NLO properties and Methyl Benzoate for reactivity), offering a self-validating protocol for researchers in drug discovery and optoelectronics.
Key Comparison Matrix:
| Feature | Methyl 3-amino-2,6-dimethylbenzoate (MADMB) | Methyl Benzoate (Baseline) | Urea (NLO Standard) |
| Electronic Character | Donor-Acceptor (Push-Pull) | Acceptor Only | Reference Dipolar |
| Steric Environment | High (2,6-dimethyl hindrance) | Low (Planar) | N/A |
| Predicted Band Gap | ~4.0 – 4.5 eV (Semiconductor range) | ~5.0 eV | ~6.0 eV |
| Primary Application | Pharm. Intermediate / NLO Candidate | Solvent / Fragrance | NLO Calibration |
Computational Methodology: The "Standard of Truth"
To ensure reproducibility and scientific integrity, the following computational framework is recommended. This protocol is designed to eliminate "imaginary frequencies" and ensure the global minimum is located.
Core Directive: The DFT Workflow
-
Software: Gaussian 09/16 or ORCA.
-
Theory Level: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven accuracy in organic electronic excitations.
-
Basis Set: 6-311++G(d,p) – The "++" diffusion functions are critical for capturing the lone pair electrons on the Amino nitrogen and Ester oxygen.
Expert Insight: Why this specific basis set? Standard basis sets (like 6-31G) often fail to model the "tail" of the electron density in push-pull systems. For MADMB, the amino group's lone pair is the primary driver of hyperpolarizability. Omitting diffuse functions will underestimate the NLO response by up to 30%.
Structural Analysis & Validation
Before analyzing properties, the geometry must be validated. In MADMB, the torsion angle of the ester group (
-
Hypothesis: The 2,6-dimethyl groups create steric repulsion with the carbonyl oxygen.
-
Expected Result: Unlike Methyl Benzoate (planar,
torsion), MADMB is expected to exhibit a twisted conformation (Torsion ). -
Validation Check: If your optimized geometry shows a perfectly planar ester (
) despite the 2,6-methyls, your calculation is likely trapped in a saddle point (Transition State). Action: Perturb the geometry and re-optimize.
Electronic Properties & Reactivity
Frontier Molecular Orbitals (FMO)
The reactivity of MADMB is defined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO Location: Localized primarily on the Amino group (-NH2) and the benzene ring (
-system). -
LUMO Location: Localized on the Ester group (-COOMe) and the electron-deficient parts of the ring.
-
Charge Transfer (ICT): The spatial separation between HOMO and LUMO indicates Intramolecular Charge Transfer, a prerequisite for NLO activity.
Global Reactivity Descriptors (Predicted Values):
| Parameter | Symbol | Formula | Predicted Value (eV) | Interpretation |
| Ionization Potential | ~6.2 eV | Moderate electron donor | ||
| Electron Affinity | ~1.8 eV | Good electron acceptor | ||
| Chemical Hardness | ~2.2 eV | "Soft" molecule (Reactive) | ||
| Electrophilicity | ~3.5 eV | High electrophilic power |
Comparative Performance: NLO Properties
Non-Linear Optical (NLO) activity is measured by the first hyperpolarizability (
The "Urea Threshold":
In computational materials science, Urea is the "Gold Standard" unit. A molecule is considered a viable NLO candidate if its
-
Urea
: esu. -
MADMB Prediction: Due to the amino-ester charge transfer, MADMB is expected to show
values in the range of 2.0 - 5.0 esu .
Experimental Protocol: Step-by-Step Workflow
Below is the self-validating workflow for characterizing MADMB.
Caption: Figure 1. Self-validating computational workflow for MADMB characterization using DFT.
References & Authoritative Grounding
Since specific computational literature for Methyl 3-amino-2,6-dimethylbenzoate is limited, the methodology is grounded in standard protocols for amino-benzoate derivatives.
-
Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange". The Journal of Chemical Physics, 98(7), 5648–5652. Link
-
Foundation for the B3LYP functional used in this guide.
-
-
Frisch, M. J., et al. (2016). "Gaussian 16 Rev. C.01". Wallingford, CT: Gaussian, Inc. Link
-
Standard software citation for the described protocols.
-
-
Mulliken, R. S. (1955). "Electronic Population Analysis on LCAO-MO Molecular Wave Functions. I". The Journal of Chemical Physics, 23, 1833. Link
-
Basis for the charge analysis and HOMO-LUMO theory.
-
-
BLD Pharm. (n.d.).[1][2][3] "Methyl 3-amino-2,6-dimethylbenzoate Product Page". Link
-
Verification of the molecule's commercial availability and CAS (269072-16-4).
-
Sources
A Comparative Guide to the Biological Activity of Aromatic Amine Derivatives: A Focus on Analogs of Methyl 3-amino-2,6-dimethylbenzoate
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Editorial Note: Direct experimental data on the biological activities of compounds derived specifically from Methyl 3-amino-2,6-dimethylbenzoate is limited in publicly available literature. Therefore, this guide provides a comprehensive comparative analysis of structurally related aminobenzoic acid derivatives, offering valuable insights into their potential therapeutic applications. The principles, experimental designs, and mechanistic discussions presented herein are directly applicable to the evaluation of novel compounds derived from the target molecule.
Introduction
Aromatic amines, particularly derivatives of aminobenzoic acids, represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have been extensively explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The structural versatility of the aminobenzoic acid core allows for facile modification, enabling the fine-tuning of physicochemical properties and biological targets. This guide provides a comparative overview of the biological activities of various aminobenzoic acid derivatives, with a conceptual focus on what could be extrapolated for derivatives of Methyl 3-amino-2,6-dimethylbenzoate. We will delve into the experimental data supporting these activities, provide detailed protocols for their evaluation, and explore the underlying molecular mechanisms.
I. Comparative Analysis of Biological Activities
The biological activities of aminobenzoic acid derivatives are significantly influenced by the nature and position of substituents on the aromatic ring. While direct data on Methyl 3-amino-2,6-dimethylbenzoate derivatives is sparse, we can infer potential activities by examining related structures.
Antimicrobial Activity
Derivatives of aminobenzoic acid have shown promise as antimicrobial agents. The mechanism often involves the inhibition of essential metabolic pathways in microorganisms. For instance, para-aminobenzoic acid (PABA) is a crucial precursor in the bacterial synthesis of folic acid, a vital cofactor for DNA and RNA synthesis. Many sulfonamide antibiotics act as competitive inhibitors of the enzyme dihydropteroate synthase, which incorporates PABA into folic acid.
Comparative Data:
| Compound Class | Test Organism(s) | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Sulfanilamide Derivatives | E. coli, S. aureus | 0.97 - 62.5 | Ciprofloxacin | <1 |
| Triazole-substituted Benzoic Acids | E. coli, S. aureus | Positive results | Ciprofloxacin | - |
| PABA-derived Analogs | Fungal strains | Good activity | Caspofungin | - |
MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Anticancer Activity
The anticancer potential of aminobenzoic acid derivatives is a burgeoning area of research. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.
Comparative Data:
| Compound Class | Cell Line(s) | IC50 (µM) | Reference Compound | IC50 (µM) |
| Imatinib Derivatives | K562 (BCR-ABL+) | ~35 | Imatinib | ~78 |
| Nalm-6, Jurkat (BCR-ABL-) | >50 | Imatinib | >50 | |
| PABA-functionalized ZnO NPs | HepG2 | 138.49 (µg/mL) | - | - |
IC50 (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and aminobenzoic acid derivatives have demonstrated potential in mitigating inflammatory responses. Their mechanisms of action often involve the inhibition of pro-inflammatory signaling pathways and the reduction of inflammatory mediators. 4-Aminobenzoic acid (PABA) itself has shown anti-inflammatory properties by reducing the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[1] One proposed mechanism is the inhibition of myeloperoxidase (MPO), an enzyme associated with oxidative stress and inflammation.[1] A key pathway implicated in the anti-inflammatory effects of these compounds is the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[1]
Comparative Data:
| Compound Class | Assay | Effect |
| p-Aminobenzoic Acid Derivatives | Nitric Oxide Production | Significant Inhibition |
| PABA-functionalized ZnO NPs | Anti-inflammatory activity | IC50 of 16.6 µg/mL |
II. Key Signaling Pathways
Understanding the molecular pathways modulated by these compounds is crucial for rational drug design. Two of the most relevant pathways are NF-κB and PI3K/AKT.
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a pivotal mediator of inflammatory responses.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β), lead to the activation of the IκB kinase (IKK) complex.[4][5] IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome.[3][4] This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[2][4]
Caption: The NF-κB signaling pathway in inflammation.
PI3K/AKT Signaling Pathway in Cancer
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and growth.[6][7] This pathway is frequently hyperactivated in various cancers.[8][9] Activation of receptor tyrosine kinases (RTKs) by growth factors leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting and activating AKT (also known as protein kinase B).[6] Activated AKT, in turn, phosphorylates a multitude of downstream targets that promote cell survival by inhibiting apoptosis and stimulate cell cycle progression and protein synthesis, often through the activation of mTOR.[6][7]
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the stock solution to the first well and perform serial two-fold dilutions across the plate.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate.
-
Include a positive control (broth and bacteria, no compound) and a negative control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity).
-
Assessment of Cytotoxicity by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. [10][11][12][13] Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. [13] * Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [13] * Incubate for an additional 2-4 hours.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. [14]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. [10]
-
IV. Conclusion and Future Directions
While direct experimental evidence for the biological activities of Methyl 3-amino-2,6-dimethylbenzoate derivatives is yet to be established, the extensive research on analogous aminobenzoic acid derivatives provides a strong foundation for predicting their potential as antimicrobial, anticancer, and anti-inflammatory agents. The structure-activity relationships derived from existing data suggest that modifications to the amino and carboxyl groups, as well as substitutions on the aromatic ring, can significantly impact biological efficacy and target selectivity.
Future research should focus on the synthesis and systematic evaluation of a library of Methyl 3-amino-2,6-dimethylbenzoate derivatives. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for such investigations. A thorough understanding of their biological activities and mechanisms of action will be instrumental in unlocking their therapeutic potential.
V. References
-
Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews Drug discovery, 4(12), 988-1004.
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2(1), 1-9.
-
Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274.
-
Samuels, Y., Wang, Z., Bardelli, A., Silliman, N., Ptak, J., Szabo, S., ... & Velculescu, V. E. (2004). High frequency of mutations of the PIK3CA gene in human cancers. Science, 304(5670), 554-554.
-
Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-κB signaling. Cell, 132(3), 344-362.
-
Engelman, J. A., Luo, J., & Cantley, L. C. (2006). The evolution of phosphatidylinositol 3-kinases as regulators of growth and metabolism. Nature reviews Genetics, 7(8), 606-619.
-
Ghosh, S., May, M. J., & Kopp, E. B. (1998). NF-κB and Rel proteins: evolutionarily conserved mediators of immune responses. Annual review of immunology, 16(1), 225-260.
-
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175.
-
Karin, M., & Ben-Neriah, Y. (2000). Phosphorylation meets ubiquitination: the control of NF-κB activity. Annual review of immunology, 18(1), 621-663.
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial Chemotherapy, 48(suppl_1), 5-16.
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
-
Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell viability assays. In Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Haroon, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals, 16(5), 735.
-
Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & medicinal chemistry, 11(23), 5281-5291.
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
-
Hancock, R. E. W. (2000). MIC determination by microtitre broth dilution method.
-
Gadina, M., et al. (2017). Small molecules to the rescue: Inhibition of cytokine signaling in immune-mediated diseases. Journal of autoimmunity, 85, 1-11.
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]
-
Al-Hussain, S. A. (2024). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. Open Exploration, 2, 1-14.
-
Protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]
-
American Chemical Society. (2022, Fall). Immunology and PPIs: Smallish molecules targeting cytokines. In ACS Fall 2022.
-
Lee, S. H., et al. (2022). Novel Small Molecule Inhibitors Targeting the IL-6/STAT3 Pathway or IL-1β. International journal of molecular sciences, 23(9), 4691.
-
Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & medicinal chemistry, 11(23), 5281-5291.
-
Haroon, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals, 16(5), 735.
-
ResearchGate. (n.d.). Synthetic routes of p-aminobenzoic acid derivatives having... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of Methyl 3-amino-2,6-dimethylbenzoate for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and responsibility of your laboratory practices. This guide provides a detailed protocol for the proper disposal of Methyl 3-amino-2,6-dimethylbenzoate, a compound belonging to the aromatic amines class. While this chemical serves as a valuable building block in pharmaceutical synthesis, its handling and disposal demand meticulous attention to detail to ensure the safety of personnel and the protection of our environment. Aromatic amines as a class of compounds are noted for their potential health and environmental hazards, including toxicity to aquatic life and potential for carcinogenicity, making adherence to proper disposal protocols paramount.[1][2]
This document moves beyond a simple checklist, offering a procedural guide grounded in the chemical and toxicological properties of aromatic amines. By understanding the rationale behind each step, you can cultivate a culture of safety and responsibility within your laboratory.
I. Hazard Assessment and Pre-Disposal Considerations
Key Hazard Information for Structurally Similar Aromatic Amines:
| Hazard Classification | Potential Effects | Source |
| Acute Toxicity (Oral) | Harmful if swallowed | [3] |
| Skin Irritation | Causes skin irritation | [4][5] |
| Eye Irritation | Causes serious eye irritation | [4][5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | [3][4][5] |
Incompatible Materials: To prevent dangerous chemical reactions, avoid mixing Methyl 3-amino-2,6-dimethylbenzoate waste with strong acids and strong oxidizing agents.[3][6]
II. Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential for skin, eye, and respiratory irritation, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling Methyl 3-amino-2,6-dimethylbenzoate.
-
Gloves: Wear nitrile or butyl rubber gloves to prevent skin contact.
-
Eye Protection: Chemical safety goggles are essential. For tasks with a higher risk of splashing, a face shield should also be worn.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from spills.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
III. Step-by-Step Disposal Protocol
The primary recommended disposal method for Methyl 3-amino-2,6-dimethylbenzoate is incineration by a licensed and approved waste disposal company.[3] This method ensures the complete destruction of the compound, preventing its release into the environment.
Step 1: Waste Collection
-
Container Selection: Use a dedicated, clearly labeled, and sealable hazardous waste container. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The waste container must be labeled with a hazardous waste tag that includes the full chemical name ("Methyl 3-amino-2,6-dimethylbenzoate"), the quantity, and the date of accumulation.
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Specifically, keep it separate from strong acids and oxidizers.[3][6]
Step 2: Handling and Transfer
-
All handling of Methyl 3-amino-2,6-dimethylbenzoate, including transfer to the waste container, should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
-
Use a dedicated scoop or spatula for transferring the solid material. Avoid creating dust. If a small amount of solvent is needed to rinse the original container, use a minimal amount of a compatible solvent (e.g., methanol or ethanol) and collect the rinseate in the hazardous waste container.
Step 3: Storage Pending Disposal
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should have secondary containment to control any potential leaks.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with a complete and accurate description of the waste, including the chemical name and any potential contaminants.
Spill Management:
In the event of a spill, immediately evacuate the area if the spill is large or if you are not trained to handle it. For small spills:
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Label the waste container appropriately and dispose of it as hazardous waste.
IV. Workflow for Safe Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of Methyl 3-amino-2,6-dimethylbenzoate.
Caption: Disposal workflow from initial hazard assessment to final waste transfer.
V. Conclusion: A Commitment to Safety
The proper disposal of Methyl 3-amino-2,6-dimethylbenzoate is a critical aspect of responsible laboratory management. By adhering to these procedures, you not only comply with safety regulations but also contribute to a safer research environment for yourself, your colleagues, and the broader community. The principles outlined in this guide—hazard assessment, use of PPE, and proper waste segregation and disposal—are fundamental to the safe handling of all laboratory chemicals.
References
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Methyl 3-amino-2-fluorobenzoate Safety D
- Methyl 2-amino-3-methylbenzoate Safety D
- Methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)
- 4'-Amino-2',5'-diethoxybenzanilide Safety D
- 3-Aminomethylbenzoic acid methyl ester hydrochloride Safety D
- Precautions for Laboratory Workers who Handle Carcinogenic Arom
- Methyl benzoate Safety D
- Methyl 3-amino-2-hydroxybenzo
- Methyl 3-amino-4-methylbenzo
- Exposure to arom
- Methylbenzoate Safety D
- Amino acid Safety D
- Methyl 3-aminobenzo
- Methyl 3-Amino-5-bromo-2-methylbenzo
- Methyl 2-[(3,5,5-trimethylhexylidene)
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- 2-Amino-3,5-dimethylbenzoic acid Env.
- Methyl 3-amino-4-hydroxybenzo
- Chemical Comp
- Chemical Compatibility D
- Chemical Comp
- St
- Chemical Comp
- Methyl 3-amino-4-methylbenzo
- Chemical Compatibility Chart.
- Identity. ECHA CHEM.
- Ethyl benzoate - Registr
- HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMIN
- Methyl 2-(6-amino-3-imino-3H-xanthen-9-yl)
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-amino-2,6-dimethylbenzoate
As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like Methyl 3-amino-2,6-dimethylbenzoate, an aromatic amine, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE) to ensure your well-being in the laboratory.
Hazard Analysis: Understanding the Risks
Methyl 3-amino-2,6-dimethylbenzoate's structure, featuring an amino group and a benzoate moiety on a substituted benzene ring, suggests potential for skin and eye irritation, and possible toxicity if ingested or inhaled. Aromatic amines as a class of compounds are known for a range of potential health effects. Therefore, a conservative approach to PPE is warranted.
Based on data from similar compounds like Methyl 3-amino-2-fluorobenzoate and Methyl 3-amino-2-methylbenzoate, we should anticipate the following hazards[1][2]:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.
-
Serious Eye Irritation/Damage: Contact with eyes could lead to significant injury.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.
-
Potential for Harm if Swallowed: Ingestion could be harmful.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely a checklist; it's a risk-based assessment to create a barrier between you and the chemical. The following table summarizes the recommended PPE for handling Methyl 3-amino-2,6-dimethylbenzoate.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | To prevent skin contact and potential irritation. Always inspect gloves for tears or punctures before use.[3][4] |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses | To protect against splashes that can cause serious eye damage.[4][5] |
| Body Protection | A flame-retardant lab coat, fully buttoned | To protect skin and personal clothing from accidental spills.[3][6] |
| Respiratory Protection | Use in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of airborne particles or vapors, which can cause respiratory irritation.[1][4] |
| Foot Protection | Closed-toe, chemical-resistant shoes | To protect feet from spills and falling objects.[3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures a safe laboratory environment.
Preparation and Handling Workflow
The following workflow outlines the critical steps for safely handling Methyl 3-amino-2,6-dimethylbenzoate.
Caption: Workflow for Safe Handling of Methyl 3-amino-2,6-dimethylbenzoate.
Step-by-Step Protocol for Donning and Doffing PPE
Donning Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if needed): Perform a fit check.
-
Eye Protection: Put on your safety goggles or face shield.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Sequence (to prevent cross-contamination):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Lab Coat: Remove your lab coat, folding the contaminated side inward.
-
Eye Protection: Remove your goggles or face shield.
-
Respirator (if used): Remove your respirator.
-
Hand Washing: Wash your hands thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
All materials contaminated with Methyl 3-amino-2,6-dimethylbenzoate must be treated as hazardous waste.
Waste Segregation and Disposal Workflow
Caption: Disposal Workflow for Contaminated Materials.
Key Disposal Principles:
-
Never dispose of Methyl 3-amino-2,6-dimethylbenzoate or its contaminated materials down the drain.[5][7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5]
-
Clearly label all waste containers with the chemical name and associated hazards.
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while ensuring a secure laboratory environment for yourself and your colleagues.
References
- Chemical Safety: Personal Protective Equipment. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 6).
- Methyl 3-amino-2-fluorobenzoate Safety Data Sheet. (2020, January 3).
- PPE For Chemical Handling With Example. (2025, June 6).
- Personal Protective Equipment | US EPA. (2025, September 12).
- Safety Data Sheet - MedchemExpress.com. (2023, January 13).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2023, August 25).
- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
- Safety Data Sheet: Methyl benzoate - Chemos GmbH&Co.KG. (n.d.).
- SAFETY DATA SHEET - Durham Tech. (2014, December 29).
- Methyl benzoate MSDS. (2005, October 10).
- SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (n.d.).
- Safety Data Sheet: Amino acid - Carl ROTH. (n.d.).
- HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION - NJ.gov. (n.d.).
- Methyl 3-amino-2-methylbenzoate 96 18583-89-6 - Sigma-Aldrich. (n.d.).
- METHYL BENZOATE - CAMEO Chemicals. (n.d.).
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. Methyl 3-amino-2-methylbenzoate 96 18583-89-6 [sigmaaldrich.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. falseguridad.com [falseguridad.com]
- 5. fishersci.com [fishersci.com]
- 6. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 7. durhamtech.edu [durhamtech.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




